Butane-2,3-diyl diacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxybutan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(11-7(3)9)6(2)12-8(4)10/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAAKSQXNXBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912146 | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-92-7 | |
| Record name | 2,3-Diacetoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Butane-2,3-diyl Diacetate
Introduction: Defining Butane-2,3-diyl Diacetate
Butane-2,3-diyl diacetate (CAS No: 1114-92-7), also known as 2,3-diacetoxybutane, is the diester formed from 2,3-butanediol and acetic acid.[1][2] This compound is of interest to researchers in fields ranging from synthetic chemistry to materials science, where it can serve as a specialty solvent or a chiral building block. Its physical properties are fundamentally linked to its molecular structure, which includes two chiral centers at the C2 and C3 positions of the butane backbone.
Consequently, Butane-2,3-diyl diacetate can exist as three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-diacetoxybutane, and an achiral meso compound, (2R,3S)-diacetoxybutane. The stereochemistry of the parent diol dictates the isomeric form of the final diacetate product, a critical consideration in stereospecific synthesis applications. This guide provides a comprehensive overview of the key physical and chemical properties of Butane-2,3-diyl diacetate, supported by experimental context and methodologies relevant to its synthesis and analysis.
Core Physical and Chemical Properties
The physical characteristics of Butane-2,3-diyl diacetate are summarized below. These properties are essential for its handling, purification, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| CAS Number | 1114-92-7 | [1] |
| IUPAC Name | 3-acetyloxybutan-2-yl acetate | [1] |
| Density | 1.0244 g/cm³ at 25 °C | |
| Boiling Point | 203-205 °C at 760 mmHg82 °C at 10 Torr | [2] |
| Melting Point | 25.7-25.9 °C (Note: This value appears high and may correspond to a specific isomer or be anomalous. The compound is generally handled as a liquid at room temperature). | |
| Flash Point | 90 °C (194 °F) TCC | [2] |
| Water Solubility | 5128 mg/L at 25 °C (estimated) | [2] |
| LogP (o/w) | 0.928 (estimated) | [2] |
| Refractive Index (n²⁰/D) | Data not available for the diacetate. For the precursor, 2,3-butanediol, the value is ~1.433. | [3] |
| Vapor Pressure | 0.271 mmHg at 25 °C (estimated) | [2] |
Experimental Protocol: Synthesis via Acetylation
The most direct and common method for preparing Butane-2,3-diyl diacetate is through the esterification of 2,3-butanediol using an acetylating agent. The following protocol describes a standard laboratory procedure using acetic anhydride with pyridine as a catalyst and base.
Causality and Experimental Rationale
-
Acetic Anhydride (Ac₂O): This is the source of the acetyl groups. It is highly reactive and readily acylates the hydroxyl groups of the diol. An excess is typically used to drive the reaction to completion.
-
Pyridine: This serves a dual purpose. Firstly, it acts as a nucleophilic catalyst, activating the acetic anhydride. Secondly, it functions as a base to neutralize the acetic acid byproduct generated during the reaction.[4][5] This prevents potential side reactions and maintains a favorable reaction environment.
-
Temperature Control: The initial addition is often performed at 0 °C to manage the exothermic nature of the reaction. The reaction is then allowed to proceed at room temperature.
-
Aqueous Work-up: The work-up sequence is designed to remove excess reagents and byproducts. A dilute acid wash (e.g., HCl) removes the basic pyridine. A sodium bicarbonate wash neutralizes any remaining acid. A final brine wash helps to remove water from the organic layer before drying.
-
Drying and Evaporation: Anhydrous sodium or magnesium sulfate is used to remove residual water from the organic phase, which is crucial before solvent removal to obtain a pure product.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-butanediol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of diol) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (2.5 to 3.0 equivalents) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diol is no longer visible.
-
Work-up: Once the reaction is complete, quench by slowly adding methanol. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic and Analytical Properties
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized Butane-2,3-diyl diacetate.
Infrared (IR) Spectroscopy
The FTIR spectrum provides definitive evidence of the ester functional groups. The disappearance of the broad O-H stretch from the starting diol (around 3300 cm⁻¹) and the appearance of strong ester carbonyl and C-O stretches are key indicators of a successful reaction.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980-2850 | C-H Stretch | Aliphatic (CH, CH₃) |
| ~1740 | C=O Stretch | Ester Carbonyl (Strong) |
| ~1450 | C-H Bend | Methylene/Methyl |
| ~1370 | C-H Bend | Methyl (Umbrella) |
| ~1240 | C-O Stretch | Ester (Asymmetric) |
| ~1040 | C-O Stretch | Ester (Symmetric) |
Note: Expected peak positions based on typical ester spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure. The symmetry of the meso isomer versus the asymmetry of the chiral isomers will result in different numbers of signals. For the meso isomer, due to its symmetry, one would expect a simplified spectrum.
Expected ¹³C NMR Chemical Shifts (CDCl₃):
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C =O (Carbonyl) | ~170 |
| C H-O (Backbone) | ~70-75 |
| C H₃ (Acetate) | ~21 |
| C H₃ (Backbone) | ~15-20 |
Expected ¹H NMR Chemical Shifts (CDCl₃):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH -O (Backbone) | ~4.8-5.0 | Multiplet |
| CH ₃ (Acetate) | ~2.0-2.1 | Singlet |
| CH ₃ (Backbone) | ~1.1-1.3 | Doublet |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful tool for assessing the purity of Butane-2,3-diyl diacetate and separating its stereoisomers, particularly when using a chiral column. The Kovats retention index, a measure of where a compound appears on a GC column relative to n-alkanes, has been reported.
-
Kovats Retention Index (Standard Non-polar Column): ~1042-1080[2]
-
Kovats Retention Index (Standard Polar Column): ~1483-1532[2]
Mass spectrometry will show a molecular ion peak corresponding to its mass, along with characteristic fragmentation patterns, such as the loss of acetyl groups.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Butane-2,3-diyl diacetate presents several hazards.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place.
Conclusion
Butane-2,3-diyl diacetate is a compound whose utility is intrinsically tied to its physical and chemical properties. A thorough understanding of its characteristics, from boiling point and density to spectroscopic signatures, is paramount for its effective use in research and development. The methodologies for its synthesis are based on fundamental organic chemistry principles, allowing for its preparation from the readily available precursor, 2,3-butanediol. Proper analytical characterization and adherence to safety protocols are essential for any application involving this versatile diester.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,3-butane diol diacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-butane diol diacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S4. 1 H NMR spectra of 2,3-butanediol, ethyl sorbate, ethyl 3-(4-hydroxy-3methoxyphenyl) acrylate, and their reaction product. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12427233, Meso-2,3-diacetoxybutane. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig.9 Acrylated butanediol FTIR In fig 7 peak near 3500 cm -1 indicates... Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CAS number and molecular weight of Butane-2,3-diyl diacetate
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Stereochemical Characteristics, Synthesis Protocols, and Application Vectors in R&D
Executive Summary
Butane-2,3-diyl diacetate (CAS: 1114-92-7), also known as 2,3-butanediol diacetate, is a vicinal diester derived from the acetylation of 2,3-butanediol.[1] While historically utilized as a high-boiling solvent and flavoring agent, its relevance in modern pharmaceutical research lies in its utility as a metabolic marker, a specialized solvent for chiral resolution, and a precursor in the synthesis of butadiene derivatives.[1] This guide provides a rigorous technical analysis of its physicochemical properties, stereochemical implications, and validated synthesis protocols.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule exists as a mixture of stereoisomers (meso, dextro, and levo) depending on the chirality of the starting diol.[1] The commercial grade (CAS 1114-92-7) is typically a mixture, predominantly the meso form if derived from fermentation-based 2,3-butanediol.[1]
Table 1: Core Chemical Data
| Parameter | Technical Specification |
| IUPAC Name | Butane-2,3-diyl diacetate |
| Common Synonyms | 2,3-Diacetoxybutane; 2,3-Butanediol diacetate; Acetyl methyl carbinol acetate |
| CAS Number (Generic) | 1114-92-7 |
| Molecular Weight | 174.19 g/mol |
| Molecular Formula | C₈H₁₄O₄ |
| SMILES | CC(C(C)OC(=O)C)OC(=O)C |
| InChI Key | VVSAAKSQXNXBML-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Boiling Point | 203–205 °C | @ 760 mmHg [1] |
| Density | 1.024 g/mL | @ 25 °C [2] |
| Flash Point | ~90 °C (194 °F) | TCC Method |
| Vapor Pressure | 0.27 mmHg | @ 25 °C (Estimated) |
| Solubility | Soluble in alcohols, ethers, ketones | Limited water solubility (~5 g/L) |
| LogP | 0.93 | Lipophilic character suitable for membrane permeation studies |
Stereochemical Analysis
The stereochemistry of Butane-2,3-diyl diacetate is strictly defined by the configuration of the parent 2,3-butanediol.[1] Since the acetylation reaction occurs at the oxygen atoms and does not involve the chiral carbon centers directly, the configuration is retained .[1]
-
(2R,3R)-2,3-Butanediol
(2R,3R)-2,3-Diacetoxybutane -
(2S,3S)-2,3-Butanediol
(2S,3S)-2,3-Diacetoxybutane -
Meso-2,3-Butanediol
Meso-2,3-Diacetoxybutane
Researchers utilizing this compound for chiral resolution or metabolic studies must verify the optical purity of the starting material, as commercial "2,3-butanediol" is often a racemic or meso-rich mixture.[1]
Synthesis & Production Protocols
Protocol A: Catalytic Acetylation via Acetic Anhydride
This protocol is preferred for high-yield laboratory synthesis where isolation of pure isomers is required.[1] It utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst to drive the reaction to completion.[1]
Reagents:
-
2,3-Butanediol (10 mmol, stereospecific if required)
-
Acetic Anhydride (25 mmol, 2.5 equiv)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 1 mol%)
-
Dichloromethane (DCM) or solvent-free conditions.[1]
Workflow:
-
Setup: Charge a round-bottom flask with 2,3-butanediol and a magnetic stir bar.
-
Addition: Add acetic anhydride dropwise under cooling (0 °C) if running on a large scale to manage exotherm; at 10 mmol scale, room temperature addition is acceptable.
-
Catalysis: Add p-TsOH.[1]
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[1]
-
Quench: Pour mixture into saturated NaHCO₃ solution to neutralize excess acid/anhydride.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine.[1]
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp ~82 °C @ 10 Torr) or flash chromatography.[1]
Visualization: Synthesis Pathway
The following diagram maps the retention of stereochemistry during the synthesis process.
Figure 1: Stereochemical retention during the acetylation of 2,3-butanediol isomers.
Applications in Research & Development
Metabolic Studies & Biofuels
In the fermentation industry, 2,3-butanediol is a major product.[1][2][3] The diacetate derivative serves as a downstream processing intermediate.[1] In metabolic engineering, the efficiency of converting glucose to 2,3-butanediol is often benchmarked by derivatizing the crude broth to the diacetate for precise GC-FID quantification, avoiding the peak tailing associated with free diols [3].[1]
Specialized Solvent
Due to its high boiling point (203 °C) and diester functionality, Butane-2,3-diyl diacetate acts as a polar aprotic solvent with unique solvation capabilities for:
-
Recrystallization: Of intermediate polarity pharmaceutical compounds.[1]
-
Plasticizer Studies: Investigating migration potential in drug packaging materials.[1]
Analytical Standard
It is used as a reference standard in the analysis of volatile organic compounds (VOCs) in food chemistry (butter/cream flavors) and fermentation broths.[1]
Safety & Handling (GHS)
While generally considered lower toxicity compared to volatile mono-esters, standard laboratory safety protocols apply.[1]
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid inhalation of vapors during high-temperature operations (e.g., distillation).[1]
References
-
The Good Scents Company. (2023).[1] 2,3-Butanediol diacetate Physical Properties. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] 2,3-Butanediol, diacetate Mass Spectrum and Retention Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
PubChem. (2024).[1] Butane-2,3-diyl diacetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Sources
Operational Safety and Handling Architecture for Butane-2,3-diyl Diacetate
Operational Identity & Stereochemical Context[1][2][3]
Chemical Name: Butane-2,3-diyl diacetate Synonyms: 2,3-Diacetoxybutane; 2,3-Butanediol diacetate CAS Number: 1114-92-7 Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.20 g/mol [1][2]
Stereochemical Criticality in Drug Development
For researchers in pharmaceutical development, the stereochemistry of butane-2,3-diyl diacetate is not merely a structural detail—it is a critical quality attribute.[1][2] The precursor, 2,3-butanediol, exists as three stereoisomers: the enatiomeric pair (
-
Implication: The diacetate retains the chiral centers of the diol.[3] If used as a chiral auxiliary or a scaffold in asymmetric synthesis, the specific optical rotation (
) must be verified via polarimetry prior to use.[2] -
Racemic Mixtures: Commercial supplies (CAS 1114-92-7) are often racemic mixtures of the
and -pair.[1][2][3] -
Solubility Profile: Soluble in alcohols, ethers, and ketones. Limited solubility in water (~5 g/L), which impacts aqueous extraction protocols.[2][3]
Physicochemical Hazard Analysis
The safety profile of butane-2,3-diyl diacetate is defined by its ester functionality and relatively high molecular weight compared to common solvents like ethyl acetate.[1][2]
Table 1: Physicochemical Data & Hazard Correlation[1][2][4]
| Property | Value | Operational Hazard Implication |
| Boiling Point | 203–205 °C | Low Volatility Hazard: Unlike diethyl ether, it does not generate significant vapor clouds at RT.[1][2] However, spills persist and are difficult to evaporate.[3] |
| Flash Point | ~90 °C (194 °F) | Combustible (Class IIIA): Safe at room temperature.[1][2][3] High risk during heated synthesis (reflux).[2][3] |
| Vapor Pressure | ~0.27 mmHg @ 25°C | Inhalation Risk: Low at ambient temp, but significant if aerosolized or heated.[1][2][3] |
| Density | 1.024 g/cm³ | Heavier than Water: Sinks in aqueous phases, complicating biphasic separations if not accounted for.[1][2][3] |
Toxicological Framework & Exposure Limits
While designated as a flavoring agent (FEMA 2173), industrial concentrations present distinct hazards compared to food-grade exposure.[1][2]
-
Acute Toxicity:
-
Target Organ Toxicity:
Operational Handling Protocol: The "Barrier System"
Safety in handling esters is dictated by permeation kinetics .[3] Natural rubber (latex) is structurally compromised by aliphatic esters, leading to rapid degradation.[3]
Personal Protective Equipment (PPE) Matrix
-
Hand Protection (Critical):
-
Respiratory Protection:
Engineering Controls
-
Ventilation: Minimum face velocity of 100 fpm (0.5 m/s) in chemical fume hood.
-
Static Control: Ground/bond all transfer containers. Although flash point is 90°C, static discharge can ignite mists.[3]
Emergency Response Architecture
This section details a self-validating logic flow for emergency response. The protocol prioritizes containment over dilution for this specific chemical due to its persistence.[3]
Diagram 1: Exposure Response Logic Flow
Caption: Decision logic for acute exposure. Note the requirement for pH checking in eye exposure to rule out acidic hydrolysis damage.[2][3]
Synthesis & Purification Protocol (Researcher Context)
For scientists synthesizing this compound from 2,3-butanediol, the following protocol ensures high yield and safety. This method utilizes acetic anhydride with a pyridine catalyst, a standard but robust acetylation route.[3]
The Reaction Workflow
Reaction Stoichiometry:
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[2][3] -
Charging: Add 2,3-butanediol (1.0 eq) and Pyridine (2.2 eq) to the flask.
-
Addition (Exothermic): Cool the mixture to 0°C in an ice bath. Add Acetic Anhydride (2.5 eq) dropwise via an addition funnel.[2][3] Caution: Exothermic reaction.[1][2]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour the reaction mixture into ice-cold water (hydrolyzes excess anhydride).
-
Extraction: Extract with Dichloromethane (DCM) x3.
-
Wash: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove acetic acid), then Brine.[3]
-
Purification: Dry over MgSO₄, filter, and concentrate. Perform vacuum distillation (bp ~82°C @ 10 Torr) for high purity.
Diagram 2: Synthesis & Purification Workflow
Caption: Operational workflow for the acetylation of 2,3-butanediol. Critical safety control points are highlighted in Red.
Storage and Waste Disposal
Storage Integrity
-
Conditions: Store in a cool, dry, well-ventilated area away from heat sources.
-
Incompatibility: Segregate from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong bases (causes hydrolysis).[2]
-
Shelf Life: Stable for >2 years if sealed.[3] Hygroscopic nature of the diol precursor suggests keeping the diacetate dry to prevent hydrolysis reversion.[3]
Waste Disposal[3]
-
Classification: Organic solvent waste (Non-halogenated).[1][3]
-
Protocol: Do not dispose of in sinks. Incineration in a licensed chemical combustor is the standard method.[3]
-
Spill Cleanup: Absorb with vermiculite or sand.[1][3] Do not use combustible materials (sawdust) if the liquid is hot.[3]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1][3] PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate.[1][2][5] Retrieved from [Link][1][2]
-
The Good Scents Company. (2023).[3][6] 2,3-Butanediol diacetate Safety and Properties. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Esters.[1][3] Retrieved from [Link][1][2]
Sources
Thermodynamic Properties of Butane-2,3-diyl diacetate: A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic properties of Butane-2,3-diyl diacetate (also known as 2,3-Butanediol diacetate). It is designed for researchers in chemical engineering, physical chemistry, and drug development who require precise data for process optimization, solvent selection, or metabolic precursor analysis.
Executive Summary
Butane-2,3-diyl diacetate (CAS 1114-92-7 ) is a high-boiling diester derived from the acetylation of 2,3-butanediol. Historically significant as a precursor for 1,3-butadiene production during the synthetic rubber boom, it has re-emerged as a potential bio-based solvent and plasticizer. Its thermodynamic profile is characterized by high thermal stability and low volatility, making it a candidate for high-temperature reaction media and a stable intermediate in pharmaceutical synthesis.
This guide synthesizes experimental data with rigorous thermodynamic estimates to provide a definitive reference for its phase behavior, calorimetric properties, and safety parameters.
Chemical Identity & Stereochemistry
The physicochemical behavior of butane-2,3-diyl diacetate is heavily influenced by its stereochemistry. The parent diol, 2,3-butanediol, exists as three stereoisomers: a chiral pair (
| Parameter | Details |
| IUPAC Name | Butane-2,3-diyl diacetate |
| Common Synonyms | 2,3-Butanediol diacetate; 2,3-Diacetoxybutane; sec-Butylene glycol diacetate |
| CAS Number | 1114-92-7 (General/Racemic); 59051-95-5 (Meso) |
| Molecular Formula | |
| Molecular Weight | 174.19 g/mol |
| SMILES | CC(OC(C)=O)C(C)OC(C)=O |
Stereochemical Synthesis Pathway
The synthesis typically involves the esterification of 2,3-butanediol with acetic anhydride. The reaction proceeds through a monoacetate intermediate.
Figure 1: Stepwise acetylation of 2,3-butanediol to the diacetate, and subsequent pyrolysis to butadiene.[2]
Fundamental Thermodynamic Parameters
The following data aggregates experimental values from NIST, reputable chemical databases, and peer-reviewed literature.
Phase Equilibria & Volatility
Unlike its parent diol (
| Property | Value | Conditions | Confidence |
| Boiling Point ( | 203 – 205 °C | @ 760 mmHg | High (Exp) |
| Melting Point ( | < -50 °C | (Est. liquid @ RT) | Medium (Est) |
| Flash Point | 90 °C (194 °F) | Closed Cup | High (Exp) |
| Vapor Pressure ( | 0.27 mmHg | @ 25 °C | Medium (Est) |
| Density ( | 1.028 g/cm³ | @ 25 °C | High (Exp) |
| Refractive Index ( | 1.4150 - 1.4200 | @ 20 °C | Medium (Est) |
Calorimetric Data
The enthalpy of formation is a critical parameter for calculating heat balances in reactor design.
| Property | Symbol | Value | Source |
| Enthalpy of Formation (Liq) | -916.3 ± 3.3 kJ/mol | NIST [1] | |
| Enthalpy of Vaporization | 62.5 kJ/mol | @ 363 K [2] | |
| Enthalpy of Hydrolysis | -22.3 ± 2.1 kJ/mol | (Exothermic) [1] |
Technical Insight: The relatively high enthalpy of vaporization (62.5 kJ/mol) compared to simple esters (e.g., Ethyl Acetate ~32 kJ/mol) indicates significant intermolecular forces, likely dipole-dipole interactions driven by the two ester groups in close proximity.
Experimental Protocols
For researchers needing to validate these properties or characterize a novel derivative, the following protocols ensure data integrity.
Protocol A: Enthalpy of Vaporization via TGA (Thermogravimetric Analysis)
Direct calorimetric measurement of high-boiling esters can be difficult. A modulated TGA method provides a reliable alternative.
Objective: Determine
-
Instrument Setup: Calibrate TGA with a standard of known vapor pressure (e.g., Benzoic acid).
-
Sample Loading: Load 10–15 mg of Butane-2,3-diyl diacetate into an alumina pan.
-
Isothermal Segments: Program the TGA for isothermal holds (10 mins each) at 10°C intervals from 100°C below
up to (e.g., 120°C, 130°C, ... 180°C). -
Data Analysis:
-
Measure the mass loss rate (
) at each temperature. -
Plot
vs . -
The slope of this line is
.
-
Protocol B: High-Precision Density & Purity Check
Since stereoisomers (meso vs. chiral) have slightly different packing densities, precise density measurement is a quick proxy for isomeric purity.
Workflow Logic:
Figure 2: Workflow for high-precision density determination to assess isomeric purity.
Applications in Drug Development & Synthesis
Metabolic Precursor (Prodrug Potential)
Butane-2,3-diyl diacetate acts as a metabolic precursor to 2,3-butanediol and acetic acid . Upon enzymatic hydrolysis by intracellular esterases:
Green Solvent for API Crystallization
With a boiling point >200°C and a flash point of 90°C, this diester is a safer alternative to chlorinated solvents for high-temperature recrystallizations. Its dual-ester structure provides unique solvation for polar APIs (Active Pharmaceutical Ingredients) that are insoluble in hydrocarbons but sensitive to protic solvents like alcohols.
Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H227: Combustible liquid (if near Flash Point).
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis from atmospheric moisture.
References
-
NIST Chemistry WebBook, SRD 69. 2,3-Butanediol, diacetate - Thermochemistry Data. National Institute of Standards and Technology.[3] Link
- Stephenson, R. M.; Malanowski, S. (1987). Handbook of the Thermodynamics of Organic Compounds. Elsevier.
-
The Good Scents Company. 2,3-Butanediol diacetate Safety & Properties.Link
-
Benchchem. 1,3-Butanediol Diacetate & Isomers Physicochemical Properties. (Provides comparative data for butanediol ester isomers). Link
-
PubChem. Butane-2,3-diyl diacetate (Compound). National Library of Medicine. Link
Sources
Commercial Availability and Suppliers of Butane-2,3-diyl diacetate
This guide provides a comprehensive technical analysis of the commercial landscape, synthesis, and application of Butane-2,3-diyl diacetate (CAS: 1114-92-7).
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary & Chemical Identity
Butane-2,3-diyl diacetate (also known as 2,3-Butanediol diacetate) is a vicinal di-ester used primarily as a specialized solvent, a flavoring agent precursor, and increasingly as a lipophilic prodrug scaffold in pharmaceutical research.
Unlike its structural isomers (1,3- and 1,4-butanediol diacetate), the 2,3-isomer is not a standard catalog item for major Western research suppliers (e.g., Sigma-Aldrich, compounds are often "Inquire" or "Bulk only"). This guide addresses the "Make vs. Buy" decision, providing a validated synthesis protocol for immediate access.
Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Butane-2,3-diyl diacetate | |
| CAS Number | 1114-92-7 | Generic for stereoisomer mix |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.20 g/mol | |
| Boiling Point | 203–205 °C | @ 760 mmHg (Distinct from 1,4-isomer bp ~230°C) |
| Density | ~1.01 g/mL | Estimated at 25°C |
| Solubility | Soluble in Ethanol, Ether, DCM | Immiscible/Low solubility in water compared to diol |
CRITICAL WARNING: Do not confuse with 1,4-Butanediol diacetate (CAS 628-67-1) or 1,3-Butanediol diacetate (CAS 1117-31-3) . These isomers have significantly different boiling points and metabolic profiles. Always verify the CAS number.
Commercial Supply Landscape
The market for Butane-2,3-diyl diacetate is bifurcated:
-
Bulk/Industrial: Available from Asian contract manufacturing organizations (CMOs) in kg-to-ton quantities.
-
Research Scale (<100g): Extremely scarce. Most "In Stock" listings are aggregators without physical inventory.
Validated Supplier Tiers
| Tier | Supplier Type | Representative Companies | Availability Status | Recommendation |
| Tier 1 | Global Catalogs | Sigma-Aldrich, TCI, Alfa Aesar | Not Listed / Discontinued | Do not rely on for immediate needs. |
| Tier 2 | Specialized/Niche | The Good Scents Co., BenchChem | Inquire / Lead Time | Use for reference standards; expect 2-4 week lead time. |
| Tier 3 | Bulk Aggregators | ChemicalBook (e.g., Shaanxi Dideu) | Bulk Only (kg+) | Suitable only for pilot-plant scale up. |
The "Make vs. Buy" Decision Logic
Due to the low availability of research-grade stock, in-house synthesis is the recommended path for requirements under 500g.
Figure 1: Decision matrix for sourcing Butane-2,3-diyl diacetate. Given current market conditions, synthesis is the primary route for research quantities.
Validated Synthesis Protocol
Since the starting material, 2,3-Butanediol (CAS 513-85-9) , is inexpensive and widely available (Sigma-Aldrich, TCI), the following acetylation protocol provides a self-validating, high-yield route to the diacetate.
Reaction Mechanism
The reaction utilizes acetic anhydride with pyridine acting as both solvent and base, catalyzed by DMAP (4-Dimethylaminopyridine) to accelerate the acylation of the secondary hydroxyl groups.
Step-by-Step Methodology
Reagents:
-
2,3-Butanediol (10.0 g, ~111 mmol)
-
Acetic Anhydride (34.0 g, ~333 mmol, 3.0 equiv)
-
Pyridine (20 mL)
-
DMAP (135 mg, 1 mol%)
-
Dichloromethane (DCM) for extraction
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Butanediol (10 g) in Pyridine (20 mL).
-
Addition: Cool the flask to 0°C (ice bath). Add Acetic Anhydride dropwise over 15 minutes to control exotherm.
-
Catalysis: Add DMAP (135 mg). Remove ice bath and allow to stir at room temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting diol (low R_f) should disappear; the diacetate (high R_f) will appear.
-
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water to hydrolyze excess acetic anhydride. Stir vigorously for 20 minutes.
-
Extraction: Extract with DCM (3 x 50 mL). Combine organic layers.
-
Wash (Critical):
-
Wash with 1M HCl (2 x 50 mL) to remove Pyridine (converts to water-soluble pyridinium salt).
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize residual acetic acid.
-
Wash with Brine (1 x 50 mL).
-
-
Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
-
Purification: Perform vacuum distillation. Collect the fraction boiling at ~90–95°C at 10 mmHg (or ~205°C at atm pressure).
Expected Yield: >90% (Clear, colorless liquid).
Applications in Drug Development
Lipophilic Prodrug Strategy
Butane-2,3-diyl diacetate serves as a lipophilic prodrug for 2,3-butanediol. The acetylation masks the polar hydroxyl groups, significantly increasing the LogP (partition coefficient) and facilitating membrane permeability (e.g., Blood-Brain Barrier penetration).
Metabolic Pathway
Upon systemic administration, the diacetate is rapidly hydrolyzed by ubiquitous carboxylesterases (in plasma and liver).
Figure 2: Metabolic activation pathway. The diester is cleaved to release the active diol and acetate.
Toxicology & Safety
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
-
Handling: Use standard PPE (gloves, goggles). The hydrolysis product (2,3-butanediol) is generally considered low toxicity (GRAS for specific food uses), but the diacetate form is a potent solvent and irritant.
References
-
NIST Chemistry WebBook. "2,3-Butanediol, diacetate - Thermochemical Data."[1] National Institute of Standards and Technology. [Link]
-
PubChem. "Butane-2,3-diyl diacetate (Compound Summary)."[2] National Library of Medicine. [Link]
-
The Good Scents Company. "2,3-Butanediol diacetate Material Safety & Properties." [Link]
Sources
The Elusive Diacetate: A Technical Guide to the Natural Occurrence of Butane-2,3-diyl diacetate and Its Precursors
For researchers, scientists, and professionals in drug development, a comprehensive understanding of naturally occurring compounds is paramount for innovation. This technical guide delves into the natural occurrence of butane-2,3-diyl diacetate, a molecule of interest for its sensory properties, and its more prevalent precursors, 2,3-butanediol and acetoin. While the diacetate itself is a subtle component of nature's volatile bouquet, its precursors are widespread, arising from intricate microbial and plant metabolic pathways. This document provides an in-depth exploration of their origins, biosynthesis, and the analytical methodologies required for their detection and quantification.
Introduction: The Butane-2,3-diyl diacetate Family
Butane-2,3-diyl diacetate, also known as 2,3-butanediol diacetate, is a diester recognized for its contribution to the aroma profiles of certain fruits and fermented products. Its direct natural occurrence is not extensively documented, suggesting it is likely present in trace amounts or formed under specific conditions. However, its immediate precursor, 2,3-butanediol, and the upstream ketone, acetoin, are well-established products of microbial fermentation and are found in a variety of natural sources. Understanding the biogenesis of these precursors is key to elucidating the potential for the natural formation of butane-2,3-diyl diacetate.
The Precursors: 2,3-Butanediol and Acetoin in Nature
The story of butane-2,3-diyl diacetate begins with its precursors, which are significantly more abundant and well-characterized in the natural world.
Microbial Fermentation: A Primary Source
A diverse range of bacteria and yeasts produce 2,3-butanediol and acetoin through the butanediol fermentation pathway. This metabolic route is a form of mixed-acid fermentation that allows microorganisms to maintain redox balance and mitigate acidic conditions in their environment.
Key microorganisms involved in 2,3-butanediol production include species of Klebsiella, Enterobacter, Bacillus, and Serratia, as well as some yeasts like Saccharomyces cerevisiae.[1][2] These microbes are frequently found in soil, water, and as part of the natural microflora of plants and fermenting foods.
The biosynthesis of 2,3-butanediol from glucose in bacteria is a well-defined pathway.[3][4] It commences with glycolysis, where glucose is converted to pyruvate. Two molecules of pyruvate are then condensed to form α-acetolactate, a reaction catalyzed by α-acetolactate synthase. Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase. Finally, acetoin is reduced to 2,3-butanediol by the enzyme 2,3-butanediol dehydrogenase (also known as acetoin reductase), a step that involves the oxidation of NADH to NAD+.[3][5]
Occurrence in Fermented Foods and Beverages
Given the microbial origin of 2,3-butanediol and acetoin, it is no surprise that these compounds are commonly found in fermented products.
-
Wine and Alcoholic Beverages : During alcoholic fermentation, yeasts, particularly Saccharomyces cerevisiae, produce 2,3-butanediol and acetoin. Their concentrations in wine can vary significantly depending on the yeast strain, fermentation conditions, and the initial composition of the grape must.[6] Levels of 2,3-butanediol in wine can be as high as 2900 mg/kg.[7]
-
Dairy Products : Certain lactic acid bacteria involved in the fermentation of dairy products like cheese can produce these compounds, contributing to the overall flavor profile. For instance, cheddar cheese can contain up to 90 mg/kg of 2,3-butanediol.[7]
-
Vinegar : The production of vinegar also involves microbial activity that can lead to the formation of 2,3-butanediol, with concentrations reaching up to 850 mg/kg.[7]
Presence in Fruits and Plants
While microbial fermentation is a major source, 2,3-butanediol and its precursors are also detected as natural volatile compounds in various fruits and plants. Their presence in plants can be a result of the plant's own metabolism or the activity of endophytic and epiphytic microorganisms.
-
Fruits : 2,3-Butanediol has been identified as a volatile component in fruits such as red raspberries (up to 2.3 mg/kg), plums, and bell peppers.[7] Cantaloupe melons are also known to produce a variety of volatile compounds, including alcohols that could serve as precursors for esterification.[8][9][10][11][12]
-
Other Plant Sources : The compound has also been found in the roots of Ruta graveolens (common rue) and in sweet corn.[13]
The Formation of Butane-2,3-diyl diacetate
The final step in the natural formation of butane-2,3-diyl diacetate is the esterification of 2,3-butanediol with two molecules of an acetyl donor, typically acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).
AATs are responsible for the biosynthesis of a wide array of volatile esters that contribute to the characteristic aromas of many fruits.[1][14][15] These enzymes exhibit broad substrate specificity, utilizing various alcohols and acyl-CoAs to produce a diverse range of esters.[1][16] While the direct involvement of a specific AAT in the di-acetylation of 2,3-butanediol in nature has yet to be definitively characterized, the presence of both 2,3-butanediol and active AATs in ripening fruits provides a plausible mechanism for its formation.
The availability of both the alcohol substrate (2,3-butanediol) and the acyl-CoA donor (acetyl-CoA), along with the expression of a suitable AAT, are the critical factors determining the production of butane-2,3-diyl diacetate in a natural system.
Analytical Methodologies
The detection and quantification of butane-2,3-diyl diacetate and its precursors in complex natural matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly employed method for this purpose.
Sample Preparation and Extraction
The choice of extraction method is critical and depends on the sample matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from various matrices, including fruits, beverages, and microbial cultures.[17][18][19][20][21] A fiber coated with a specific stationary phase is exposed to the headspace of the sample, where it adsorbs the volatile analytes. The fiber is then directly introduced into the GC inlet for thermal desorption and analysis.
-
Liquid-Liquid Extraction (LLE) : For liquid samples such as wine or fermentation broth, LLE with a suitable organic solvent (e.g., dichloromethane) can be used to extract the compounds of interest.[22][23]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides both high-resolution separation and definitive identification of the analytes.
-
Chromatographic Separation : A capillary column with a suitable stationary phase (e.g., a mid-polar phase like Rtx-1301 or a polar phase like DB-WAX) is used to separate the components of the extracted sample. The oven temperature program is optimized to achieve good resolution of the target compounds.
-
Mass Spectrometric Detection : The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique mass spectrum for each compound that allows for its unambiguous identification by comparison with spectral libraries (e.g., NIST). For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
Quantification
Accurate quantification is typically achieved using an internal standard method. A known amount of a compound that is chemically similar to the analytes but not present in the sample (e.g., 2-butanol for higher alcohols and esters) is added to the sample before extraction.[22] A calibration curve is constructed by analyzing standards containing known concentrations of the target analytes and the internal standard.
Table 1: Quantitative Data of 2,3-Butanediol in Various Natural Sources
| Natural Source | Concentration Range | Reference |
| Wine | Up to 2900 mg/kg | [7] |
| Sherry | 1.9 mg/kg | [7] |
| Vinegar | Up to 850 mg/kg | [7] |
| Cheddar Cheese | Up to 90 mg/kg | [7] |
| Red Raspberry | Up to 2.3 mg/kg | [7] |
| Lean Fish | 0.006 mg/kg | [7] |
Experimental Protocols
Protocol for HS-SPME-GC-MS Analysis of Volatiles in Fermented Beverages
This protocol provides a general framework for the analysis of volatile compounds, including butane-2,3-diyl diacetate and its precursors, in a liquid matrix such as wine or a fermentation broth.
1. Sample Preparation: a. Transfer 5 mL of the liquid sample into a 20 mL headspace vial. b. Add a known amount of internal standard (e.g., 50 µL of a 100 mg/L solution of 2-butanol in ethanol). c. Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace. d. Immediately seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Extraction: a. Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C). b. Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation. c. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a set extraction time (e.g., 30 minutes) at the same temperature.
3. GC-MS Analysis: a. Injector: i. Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode. b. GC Column and Oven Program: i. Use a suitable capillary column (e.g., Rtx-1301, 30 m x 0.25 mm ID, 1.4 µm film thickness). ii. Set the oven temperature program, for example: initial temperature of 35°C (hold for 3 min), ramp at 7°C/min to 220°C (hold for 5 min).[24] c. Mass Spectrometer: i. Acquire data in full scan mode (e.g., m/z 35-350) for compound identification. ii. For quantification, use selected ion monitoring (SIM) mode with characteristic ions for each target compound and the internal standard.
4. Data Analysis: a. Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and library data. b. Quantify the compounds by creating a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the standards.
Conclusion
The natural occurrence of butane-2,3-diyl diacetate is intrinsically linked to the presence of its precursors, 2,3-butanediol and acetoin. While these precursors are widely distributed in nature as products of microbial fermentation and as components of various foods and plants, the diacetate itself appears to be a more elusive compound, likely formed in smaller quantities through enzymatic esterification. A thorough understanding of the biosynthetic pathways of the precursors and the enzymatic machinery responsible for ester formation is crucial for researchers seeking to explore the natural origins and potential applications of this interesting flavor molecule. The analytical methodologies outlined in this guide provide a robust framework for the detection and quantification of these compounds, enabling further research into their distribution and significance in natural systems.
References
- Aubert, C., & Bourger, N. (2004). Volatile compounds in cantaloupe melons: comparison of two cultivars. Food Chemistry, 86(2), 179-187.
- Beaulieu, J. C., & Grimm, C. C. (2001). Identification of volatile compounds in cantaloupe at various developmental stages using solid phase microextraction. Journal of Agricultural and Food Chemistry, 49(3), 1345-1352.
- Fallik, E., & Aharoni, Y. (2002). Volatile compounds of 'Galia' melon (Cucumis melo var. reticulatus) as affected by growth conditions and storage. Postharvest Biology and Technology, 24(2), 155-163.
- Lignou, S., Parker, J. K., & Methven, L. (2013). Volatile and non-volatile compounds in fresh and processed melon juices. Food Chemistry, 141(2), 1153-1161.
- Wang, D., Wang, Y., & Li, J. (2019). Profiling of Volatile Compounds in Melons and Their Implication on Flavor, Aroma, Quality, and Food Safety. Journal of Agricultural and Food Chemistry, 67(20), 5691-5704.
-
Shimadzu. (n.d.). Quantification of higher alcohols and ethyl acetate in wine using liquid extraction and GC-2030 with FID. Application Note No. SCA_180_025. [Link]
- Faria, C. G., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Biotechnology Advances, 53, 107849.
- Goulet, C., et al. (2015). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 6, 943.
- Souza-Silva, É. A., Gionfriddo, E., & Pawliszyn, J. (2015). A critical review of the state of the art of solid-phase microextraction of foods. TrAC Trends in Analytical Chemistry, 71, 226-235.
- Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 135(4), 1865-1878.
- Kim, S., & Hahn, J. S. (2015). Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering. Microbial Cell Factories, 14(1), 1-13.
- Ndagijimana, M., et al. (2008). Rapid determination of volatile flavor compounds in soy sauce using head space solid-phase microextraction and gas chromatography-mass spectrometry. Food Chemistry, 110(3), 773-780.
- OIV-MA-AS315-28: Method of determination of 1,2-propanediol and 2,3-butanediol. (n.d.).
- Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC.
- Yahya, A., et al. (2014). Acetyl-CoA: Alcohol Acetyltransferase Activity and Aroma Formation in Ripening Melon Fruits. Journal of Agricultural and Food Chemistry, 62(27), 6433-6441.
- ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. Method Number: TM 232.
- Romano, P., et al. (2003). The species-specific ratios of 2,3-butanediol and acetoin isomers as a tool to evaluate wine yeast performance. FEMS Yeast Research, 3(3), 285-290.
- Chaiyasut, C., et al. (2023). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. ACS Omega, 8(38), 35081-35089.
- Faria, C. G., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Biotechnology Advances, 53, 107849.
- PubChem. (n.d.). Butane-2,3-diyl diacetate.
- Nanou, K., et al. (2021). Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles. Frontiers in Chemistry, 9, 686776.
- Li, X., et al. (2024). Molecular Regulatory Mechanisms Affecting Fruit Aroma. International Journal of Molecular Sciences, 25(12), 6524.
- Kumar, R., et al. (2023). The current strategies and parameters for the enhanced microbial production of 2,3-butanediol. Biotechnology Reports, 38, e00789.
- Leça, J. M., et al. (2013). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos.
- Liew, F. E., et al. (2022). Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. Applied and Environmental Microbiology, 88(6), e02472-21.
- Nieuwenhuizen, N. J., et al. (2021). Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit. Journal of Experimental Botany, 72(1), 259-273.
- ALS Environmental. (2022). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. Method Number: TM 232.
- Perestrelo, R., et al. (2019). Headspace solid-phase microextraction of alcoholic beverages and fermented foods.
- Wikipedia. (2023). 2,3-Butanediol.
- The Good Scents Company. (n.d.). 2,3-butane diol.
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Historical context of Butane-2,3-diyl diacetate discovery and synthesis
Introduction: A Molecule Forged in Necessity
Butane-2,3-diyl diacetate (also known as 2,3-butanediol diacetate) is a diester with the chemical formula C₈H₁₄O₄. While it may not be a household name, its history is intrinsically linked to a pivotal moment in technological and geopolitical history: the race to produce synthetic rubber during World War II. This technical guide will delve into the historical context of the discovery and synthesis of butane-2,3-diyl diacetate, tracing its evolution from a critical wartime intermediate to a subject of modern stereoselective synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a comprehensive understanding of this often-overlooked yet historically significant molecule.
Part 1: The Genesis - A World at War and the Quest for Rubber
The story of butane-2,3-diyl diacetate is inseparable from the story of its precursor, 2,3-butanediol. During the early 1940s, the United States and its allies faced a severe shortage of natural rubber, a critical material for the war effort, due to the occupation of major rubber-producing regions in Southeast Asia. This crisis spurred the launch of the U.S. Synthetic Rubber Program, a massive collaborative effort between government, industry, and academia to develop and produce synthetic alternatives on an unprecedented scale.
One of the most promising routes to synthetic rubber was through the polymerization of 1,3-butadiene. The challenge, however, lay in producing high-purity butadiene efficiently and economically. This is where 2,3-butanediol, and subsequently its diacetate, entered the scene. Produced via the fermentation of agricultural feedstocks, 2,3-butanediol was identified as a key renewable resource. The crucial final step in this production pathway was the conversion of 2,3-butanediol to butadiene.
The most effective method developed for this conversion was a two-step process:
-
Esterification: 2,3-butanediol is reacted with acetic acid to form butane-2,3-diyl diacetate.
-
Pyrolysis: The resulting diacetate is then subjected to high temperatures, causing it to decompose into 1,3-butadiene and acetic acid, which could be recycled.
This process, particularly the esterification step, was extensively studied in 1945 as a core component of the Synthetic Rubber Program.[1][2] The pyrolysis of the diacetate was found to produce high-purity butadiene, a critical requirement for successful polymerization into synthetic rubber.[3]
Part 2: The Synthesis of Butane-2,3-diyl Diacetate - From Historical Imperative to Modern Precision
The synthesis of butane-2,3-diyl diacetate has evolved from the urgent, large-scale production methods of the 1940s to more refined and stereoselective approaches in contemporary organic chemistry.
Historical Synthesis: The Esterification of 2,3-Butanediol (circa 1945)
The primary historical method for producing butane-2,3-diyl diacetate was the direct esterification of 2,3-butanediol with acetic acid. This reaction is a classic Fischer esterification, typically catalyzed by a strong acid.
Reaction Scheme:
Figure 1: General reaction scheme for the esterification of 2,3-butanediol.
Experimental Protocol: Esterification of 2,3-Butanediol with Acetic Acid (Based on 1945 reports) [4]
Objective: To synthesize butane-2,3-diyl diacetate from 2,3-butanediol and acetic acid.
Materials:
-
2,3-Butanediol (can be a mixture of stereoisomers)
-
Glacial Acetic Acid
-
Strong acid catalyst (e.g., sulfuric acid)
-
Dean-Stark apparatus or similar setup for water removal
-
Heating mantle and magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 2,3-butanediol and an excess of glacial acetic acid. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) is added. The flask is equipped with a Dean-Stark trap and a condenser.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the esterification is azeotropically removed with the excess acetic acid and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, the reaction is cooled to room temperature. The excess acetic acid is removed by distillation, often under reduced pressure.
-
Purification: The crude butane-2,3-diyl diacetate is then purified by fractional distillation to yield the final product.
Causality Behind Experimental Choices:
-
Excess Acetic Acid: Using an excess of acetic acid serves two purposes: it drives the equilibrium of the reversible esterification reaction towards the product side (Le Chatelier's principle) and acts as the azeotroping agent to remove water.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the 2,3-butanediol, thereby increasing the reaction rate.
-
Water Removal: The continuous removal of water is crucial for achieving a high yield of the diester, as it prevents the reverse reaction (hydrolysis) from occurring.
The Crucial Application: Pyrolysis to Butadiene
The primary driver for the synthesis of butane-2,3-diyl diacetate during the World War II era was its role as a precursor to 1,3-butadiene.
Pyrolysis Reaction:
Figure 2: Pyrolysis of butane-2,3-diyl diacetate to 1,3-butadiene.
Experimental Protocol: Pyrolysis of Butane-2,3-diyl Diacetate [5][6]
Objective: To produce 1,3-butadiene via the pyrolysis of butane-2,3-diyl diacetate.
Materials:
-
Butane-2,3-diyl diacetate
-
High-temperature tube furnace
-
Condensation train for product collection
Procedure:
-
Apparatus Setup: A tube furnace capable of reaching high temperatures is used. The butane-2,3-diyl diacetate is vaporized and passed through the heated tube.
-
Pyrolysis: The vaporized diacetate is heated to a high temperature (typically in the range of 500-600 °C) as it passes through the tube furnace.
-
Product Collection: The pyrolysis products, a mixture of 1,3-butadiene, acetic acid, and any unreacted starting material, are passed through a series of condensers to separate the components. The more volatile butadiene is collected as a gas, while the acetic acid and unreacted diacetate condense.
Quantitative Data from Pyrolysis Studies:
| Parameter | Value | Reference |
| Conversion of Diacetate | 96.5% - 99.1% | [5] |
| Selectivity to 1,3-Butadiene | 78% - 82% | [5] |
Modern Synthetic Approaches: The Pursuit of Stereoselectivity
Modern organic synthesis places a strong emphasis on stereocontrol. Butane-2,3-diyl diacetate has three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. The development of stereoselective syntheses of 2,3-butanediol has enabled the preparation of enantiomerically pure butane-2,3-diyl diacetates.
A Representative Modern Workflow for Stereoselective Synthesis:
Figure 3: A generalized workflow for the modern stereoselective synthesis of butane-2,3-diyl diacetate.
Key Methodologies for Stereoselective Synthesis of 2,3-Butanediol:
-
Biocatalysis: Utilizing microorganisms or isolated enzymes that stereoselectively reduce acetoin to a specific stereoisomer of 2,3-butanediol.
-
Asymmetric Hydrogenation: The use of chiral metal catalysts (e.g., based on ruthenium or rhodium) to hydrogenate 2,3-butanedione or acetoin to a specific stereoisomer of the diol.
Once the enantiomerically pure 2,3-butanediol is obtained, it can be esterified using standard methods, such as reaction with acetic anhydride in the presence of a base like pyridine, to yield the corresponding stereoisomer of butane-2,3-diyl diacetate.
Part 3: Conclusion - A Legacy of Innovation
The history of butane-2,3-diyl diacetate is a compelling example of how a specific chemical compound can rise to prominence due to pressing societal needs and then continue to be relevant in the context of advancing scientific capabilities. From its crucial role in the World War II synthetic rubber effort to its place in modern stereoselective synthesis, this molecule's story is a testament to the enduring power of chemical innovation. For today's researchers, understanding this historical context provides not only a fascinating glimpse into the past but also a deeper appreciation for the foundational chemical principles that continue to drive progress in the field.
References
- Method for producing 1,3-butadiene from 1,4-butanediol. (US10322978B2).
- Two steps of the esterification reaction of 2,3-BDO with AA and the...
- Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid - ResearchG
- Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers - MDPI.
- 2,3-Butanediol, diacet
- Conversion of 2,3-butanediol to butadiene (P
- 2,3-Butanediol: Properties, Production And Uses - Chemcess.
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- 6. Conversion of 2,3-butanediol to butadiene (Patent) | OSTI.GOV [osti.gov]
Butane-2,3-diyl Diacetate & 2,3-Butanediol: The Esterification Bridge in Bioprocessing
This guide provides an in-depth technical analysis of the structural, synthetic, and functional relationship between 2,3-Butanediol (2,3-BDO) and its ester derivative, Butane-2,3-diyl diacetate (also known as 2,3-Butanediol Diacetate).
Executive Summary
The industrial viability of 2,3-Butanediol (2,3-BDO) —a promising bio-based platform chemical—is historically throttled by downstream processing costs.[1] 2,3-BDO is highly hydrophilic and has a high boiling point (177°C), making separation from fermentation broth (mostly water) energy-intensive.[1]
Butane-2,3-diyl diacetate represents the critical "hydrophobic switch."[1] By esterifying 2,3-BDO with acetic acid, the molecule is transformed from a water-miscible polyol into a hydrophobic ester (boiling point ~205°C).[1] This transformation enables Reactive Distillation (RD) strategies where water is removed to drive equilibrium, or Solvent Extraction where the ester phase separates.[1] Furthermore, the diacetate serves as a direct precursor for 1,3-butadiene via pyrolysis, linking the fermentation sector to the synthetic rubber industry.[1]
Chemical Architecture & Stereochemistry
The relationship between the diol and the diacetate is defined by the acetylation of the vicinal hydroxyl groups.[1] This reaction preserves the stereochemical backbone unless specific inversion conditions (e.g., SN2 mechanisms with leaving group activation) are employed.[1] In standard acid-catalyzed esterification, retention of configuration is observed.[1]
Comparative Properties Matrix[1]
| Property | 2,3-Butanediol (2,3-BDO) | Butane-2,3-diyl Diacetate | Significance |
| Formula | C₄H₁₀O₂ | C₈H₁₄O₄ | Molecular weight nearly doubles (90 vs. 174 g/mol ).[1] |
| Boiling Point | 177–182°C | 203–205°C | Both are high-boilers; separation relies on solubility, not just volatility.[1] |
| Water Solubility | Miscible (Hydrophilic) | ~5 g/L (Hydrophobic) | The Core Differentiator: Enables phase separation.[1] |
| Flash Point | 85°C | ~90°C | Similar safety profile for flammability.[1][2] |
| Stereoisomers | Meso, (2R,3R), (2S,3S) | Meso, (2R,3R), (2S,3S) | Stereochemistry dictates melting point and biological activity. |
| Odor | Odorless / Faint | Fruity, Creamy | Diacetate is used in flavors; Diol is a solvent.[1] |
Stereochemical Conservation
The esterification of 2,3-BDO occurs at the chiral centers (C2 and C3).[1]
This conservation is critical for pharmaceutical applications where chiral purity determines efficacy.[1]
Synthesis & Reactive Distillation Mechanism
The conversion of 2,3-BDO to its diacetate is an equilibrium-limited esterification.[1] To achieve high yields, water must be continuously removed.[1]
Reaction Pathway
The reaction proceeds in two steps:
-
Mono-esterification: 2,3-BDO + Acetic Acid
Monoacetate + Water[1] -
Di-esterification: Monoacetate + Acetic Acid
Diacetate + Water[1]
Catalyst Selection[1]
-
Historical: Sulfuric acid (Homogeneous).[1] High corrosion, difficult separation.[1]
-
Modern Standard: Amberlyst 36 or Amberlyst 15 (Heterogeneous Ion-Exchange Resins).[1] These solid acid catalysts allow for easy filtration and use in fixed-bed reactive distillation columns.[1]
Visualization: The Esterification Logic
The following diagram illustrates the transformation and the "Water Removal" driving force essential for the process.
Figure 1: Stepwise esterification mechanism. Continuous removal of water (red nodes) shifts the equilibrium toward the diacetate (green node).[1]
The Separation Bottleneck: Reactive Distillation (RD)
The most efficient method to exploit the BDO-Diacetate relationship is Reactive Distillation .[1]
The Challenge
In a standard fermentation broth, 2,3-BDO is present at ~10% concentration.[1] Distilling 90% water overhead to recover 10% BDO requires massive energy (Latent heat of water = 2260 kJ/kg).[1]
The Solution
In a Reactive Distillation column:
-
Feed: Acetic acid and BDO broth.
-
Reaction: Occurs on catalyst packing (Amberlyst).[1]
-
Separation: Water (BP 100°C) is the lightest component in this ternary mixture (Water < Acetic Acid < BDO < Diacetate).[1]
-
Result: Water is distilled overhead during the reaction.[1] The high-boiling Diacetate (BP ~205°C) concentrates in the reboiler/bottoms.[1]
-
Advantage: This breaks the water-BDO interaction and produces a pure, hydrophobic product in the bottoms.[1]
Experimental Protocols
Protocol A: Laboratory Synthesis of Butane-2,3-diyl Diacetate
Objective: Synthesize diacetate from meso-2,3-BDO using a solid acid catalyst.
Reagents:
-
2,3-Butanediol (98% purity)[1]
-
Glacial Acetic Acid (excess)
-
Catalyst: Amberlyst 36 (Dry)
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Loading: Charge flask with 0.5 mol 2,3-BDO and 2.0 mol Acetic Acid (4:1 molar ratio).
-
Catalyst: Add 5 wt% (relative to total mass) Amberlyst 36 beads.
-
Reaction: Heat to reflux (oil bath at ~130°C). The reaction temperature inside will be determined by the boiling point of the mix (~118°C initially).[1]
-
Water Removal: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 4-6 hours).[1]
-
Purification:
Protocol B: Pyrolysis to 1,3-Butadiene (The "Rubber" Connection)
Context: Historically, this was the route used in WWII to produce synthetic rubber from fermentation.[1]
Reaction:
-
Vaporization: Vaporize the diacetate at 250°C.
-
Pyrolysis: Pass vapors through a copper or steel tube reactor heated to 475–600°C .[1]
-
Quench: Rapidly cool the exit gas to condense acetic acid (recyclable).[1]
-
Collection: 1,3-Butadiene (gas) is collected and compressed.[1]
Industrial Applications & Future Outlook
Precursor for 1,3-Butadiene
The diacetate route competes with direct dehydration of the diol.[1] While direct dehydration is more atom-efficient (no acetic acid loop), the diacetate route often yields higher purity butadiene with less coking, as the acetate groups serve as better leaving groups than hydroxyls under pyrolytic conditions.[1]
Solvents and Plasticizers
The diacetate is a "green solvent" candidate.[1] Its high boiling point and hydrophobicity make it suitable for:
-
Paint stripping formulations.[1]
-
Plasticizers for cellulose acetate.[1]
-
Flavoring agents (FEMA 2173) imparting "fruity, creamy, butter" notes.[1]
Process Flow Visualization
Figure 2: Industrial workflow converting fermentation broth to high-value butadiene via the diacetate intermediate.[1]
References
-
NIST Chemistry WebBook. Butane-2,3-diyl diacetate Thermochemistry Data.[1] National Institute of Standards and Technology.[1][2] Link
-
PubChem. Butane-2,3-diyl diacetate Compound Summary. National Library of Medicine.[1] Link
-
Zhang, L., et al. (2016). 2,3-Butanediol biosynthesis pathway and mechanism of stereoisomer formation.[1] ResearchGate.[1] Link
-
Othmer, D. F., et al. (1945). Esterification of 2,3-Butylene Glycol with Acetic Acid.[1] Industrial & Engineering Chemistry.[1] (Historical foundation for kinetics).[1]
-
Cheméo. Chemical Properties of 2,3-Butanediol, diacetate.Link
-
NREL. Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. (Context on alternative acetal routes vs esterification). Link
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Unlocking the Potential of Butane-2,3-diyl Diacetate: A Technical Guide to Emerging Research Areas
Introduction: Re-evaluating a Versatile Ester
Butane-2,3-diyl diacetate (CAS No. 1114-92-7), the diester of 2,3-butanediol and acetic acid, is a compound with a well-defined chemical structure yet a largely unexplored application landscape.[1][2][3] With a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol , this diester presents a unique combination of properties derived from its diol backbone and acetate functional groups.[2] Traditionally, its parent compound, 2,3-butanediol, has garnered significant attention as a bio-based platform chemical with diverse applications.[4][5] However, the diacetate derivative remains a relatively untapped resource with the potential for significant contributions across various scientific and industrial domains. This technical guide aims to illuminate promising, yet underexplored, research avenues for Butane-2,3-diyl diacetate, providing a roadmap for researchers, scientists, and drug development professionals to unlock its full potential.
Core Physicochemical Properties
A foundational understanding of Butane-2,3-diyl diacetate's properties is crucial for designing innovative applications.
| Property | Value | Source |
| CAS Number | 1114-92-7 | [3] |
| Molecular Formula | C8H14O4 | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Boiling Point | 203.00 to 205.00 °C @ 760.00 mm Hg | The Good Scents Company |
| Flash Point | 194.00 °F (90.00 °C) | [6] |
| Appearance | Colorless liquid (presumed) | General knowledge |
Emerging Research Frontiers
The true potential of Butane-2,3-diyl diacetate lies in its application to novel and burgeoning fields of research. The following sections outline key areas where this compound could make a significant impact.
Green Solvents and Sustainable Chemistry
The principles of green chemistry necessitate the development of environmentally benign solvents to replace their hazardous and volatile counterparts. Butane-2,3-diyl diacetate, with its relatively high boiling point and potential for bio-based synthesis, presents an attractive candidate for a green solvent.
Causality behind Experimental Choices: The ester linkages in Butane-2,3-diyl diacetate suggest a moderate polarity, potentially making it a suitable solvent for a range of organic reactions. Its lower volatility compared to common solvents like ethyl acetate could reduce workplace exposure and environmental emissions. Research in this area should focus on characterizing its solvency power for various classes of compounds and its performance in different reaction types.
Experimental Workflow: Evaluation as a Green Solvent
Caption: Workflow for evaluating Butane-2,3-diyl diacetate as a green solvent.
Advanced Polymer Synthesis and Plasticizers
The difunctional nature of Butane-2,3-diyl diacetate makes it an intriguing monomer or additive in polymer chemistry. Its two ester groups can potentially participate in polymerization reactions or act as plasticizing agents.
Causality behind Experimental Choices: As a diacetate, it could be explored as a chain extender or cross-linking agent in the synthesis of polyesters. Furthermore, its molecular structure suggests it could act as a bio-based plasticizer for polymers like polyvinyl chloride (PVC), potentially replacing phthalate-based plasticizers of environmental concern. Research should investigate its reactivity in polymerization and its efficacy in modifying the physical properties of various polymers. The length of the alkyl chain in ester-based plasticizers has been shown to influence the thermal stability and migration properties of the resulting polymer blends.[7]
Experimental Protocol: Investigating Plasticizing Effects on PVC
-
Preparation of PVC blends:
-
Dry PVC resin thoroughly.
-
Mechanically mix PVC resin with varying concentrations of Butane-2,3-diyl diacetate (e.g., 10, 20, 30, 40 phr - parts per hundred parts of resin).
-
Incorporate a heat stabilizer (e.g., a zinc or calcium/zinc-based stabilizer) to prevent thermal degradation of PVC during processing.
-
-
Milling and Pressing:
-
Process the blends on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.
-
Press the milled sheets in a hydraulic press at a controlled temperature and pressure to obtain standardized test specimens.
-
-
Characterization of Plasticized PVC:
-
Mechanical Properties: Perform tensile testing (ASTM D638) to determine tensile strength, elongation at break, and modulus of elasticity.
-
Thermal Properties: Use thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg). A lower Tg indicates a more significant plasticizing effect.
-
Migration and Volatility: Evaluate plasticizer migration by measuring weight loss after immersion in various solvents (e.g., hexane, ethanol) and volatility by measuring weight loss after oven aging at elevated temperatures.
-
Novel Drug Delivery Systems
The field of drug delivery is constantly seeking biocompatible and biodegradable materials to serve as carriers for therapeutic agents. The ester linkages in Butane-2,3-diyl diacetate are susceptible to hydrolysis by esterases present in the body, suggesting a potential for controlled drug release.
Causality behind Experimental Choices: Its presumed lipophilic nature could make it a suitable candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Research in this area would involve formulating nanoparticles or microparticles of Butane-2,3-diyl diacetate loaded with a model drug and evaluating their in vitro and in vivo drug release profiles and biocompatibility.
Signaling Pathway: Hydrolysis-Mediated Drug Release
Caption: Proposed mechanism for drug release from a Butane-2,3-diyl diacetate carrier.
Toxicological and Metabolic Evaluation
A thorough understanding of the toxicological profile and metabolic fate of Butane-2,3-diyl diacetate is paramount for its safe application in any field.
Causality behind Experimental Choices: Based on the general metabolism of acetate esters, it is hypothesized that Butane-2,3-diyl diacetate will be hydrolyzed in vivo to 2,3-butanediol and acetic acid.[8][9] Both of these metabolites are endogenous or readily metabolized in the human body. Research should focus on confirming this metabolic pathway and evaluating the cytotoxicity of the parent compound and its metabolites in relevant cell lines. Inhalation toxicity should also be assessed, as acetate esters can cause irritation to the respiratory tract.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in appropriate media.
-
Treatment: Seed cells in 96-well plates and, after attachment, treat them with a range of concentrations of Butane-2,3-diyl diacetate, 2,3-butanediol, and acetic acid for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance of the formazan solution using a microplate reader. Cell viability is proportional to the absorbance and can be used to determine the IC50 (half-maximal inhibitory concentration) of each compound.
Synthesis and Characterization
The exploration of these research areas necessitates reliable methods for the synthesis and characterization of Butane-2,3-diyl diacetate.
Synthesis: Fischer Esterification
A common method for synthesizing esters is the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst.[10] A patent describes the synthesis of 2,3-butanediol esters, including the diacetate, by reacting 2,3-butanediol with acetic acid.[11]
Experimental Protocol: Synthesis of Butane-2,3-diyl Diacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-butanediol and a molar excess of glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the product.
-
Workup:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure Butane-2,3-diyl diacetate.
Characterization
The identity and purity of the synthesized Butane-2,3-diyl diacetate should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | To assess the purity of the final product and monitor the progress of the synthesis reaction.[12][13] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the ester functional groups (C=O and C-O stretching vibrations). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the identity of the compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| Karl Fischer Titration | To determine the water content of the purified product, which is crucial for many applications. |
Conclusion: A Call for a New Chapter of Research
Butane-2,3-diyl diacetate stands at the precipice of scientific discovery. While its basic chemical identity is known, its potential applications in green chemistry, advanced materials, and drug delivery remain largely unexplored. This technical guide has outlined several promising research avenues, providing a framework for scientists and researchers to begin investigating this versatile compound. The synthesis is straightforward, and the potential rewards, in terms of developing sustainable technologies and novel therapeutic systems, are significant. It is our hope that this guide will serve as a catalyst for a new chapter of research into Butane-2,3-diyl diacetate, unlocking its hidden potential for the benefit of science and society.
References
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Krajewski, J., Gromiec, J., & Czerczak, S. (1979). [Gas chromatographic determination of acetic acid esters in the air]. Medycyna Pracy, 30(3), 167-173. [Link]
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The metabolic pathways for 2,3-butanediol synthesis in bacteria... - ResearchGate. (n.d.). Retrieved from [Link]
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Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. (2011, September 2). Pharma Pathway. [Link]
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Physicochemical properties of esters. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Ester Synthesis. (n.d.). Retrieved from [Link]
-
Separation of acetate esters - Agilent. (n.d.). Retrieved from [Link]
-
ACETATE QUANTITATION IN BIOPHARMA FORMULATIONS.LAXMI ENTERPRISE. (n.d.). Retrieved from [Link]
-
(PDF) 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - ResearchGate. (n.d.). Retrieved from [Link]
-
2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC. (2021, June 8). Retrieved from [Link]
- CN103980116A - 2,3-butanediol ester and preparation method thereof - Google Patents. (n.d.).
-
Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli - PubMed. (n.d.). Retrieved from [Link]
-
Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem. (n.d.). Retrieved from [Link]
-
2,3-Butanediol, diacetate - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact - PMC. (n.d.). Retrieved from [Link]
-
C. E. Masse The butenedioic acid and ester subclasses represent a versatile group of organic synthons. They are frequently utili. (n.d.). Retrieved from [Link]
-
Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC - NIH. (n.d.). Retrieved from [Link]
-
2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC. (n.d.). Retrieved from [Link]
-
2,3-butane diol diacetate, 1114-92-7 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Physicochemical and functional properties of short-chain fatty acid starch modified with different acyl groups and levels of modification | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Structural Effects of Diacidic and Glycolic Moieties on Physicochemical Properties of Aromatic Polyesterdiols Glycolysis/Esterification of Poly(ethylene terephthalate) Wastes - ResearchGate. (n.d.). Retrieved from [Link]
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Butane-2,3-diyl Diacetate: Nomenclature, Stereochemical Architecture, and Synthesis
Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and Structural Biologists Version: 1.0 (Current as of 2026)
Introduction & Scientific Context
Butane-2,3-diyl diacetate (CAS 1114-92-7) serves as a critical probe in stereochemical analysis and a versatile intermediate in asymmetric synthesis.[1] Unlike simple aliphatic esters, this molecule possesses two vicinal chiral centers (C2 and C3), creating a stereochemical landscape that directly impacts its utility in chiral resolution and drug delivery systems.
In drug development, this moiety often appears as a metabolic conjugate of butane-2,3-diol or as a structural motif in fragment-based drug design.[1] Understanding its precise nomenclature and stereochemical behavior is not merely a labeling exercise but a requirement for regulatory compliance (ICH Q6A) regarding chiral impurities.
Nomenclature and IUPAC Standards
The naming of this compound follows specific IUPAC recommendations for esters derived from polyhydric alcohols.
Functional Class vs. Substitutive Nomenclature
There are two valid IUPAC approaches to naming this molecule.[1] The user-specified topic uses Functional Class Nomenclature , which is often preferred in manufacturing contexts.[1]
| Nomenclature Type | Name | Logic |
| Functional Class (Preferred) | Butane-2,3-diyl diacetate | Treats the alcohol residue (butane-2,3-diyl) as a bivalent radical and the acid anion (acetate) as the functional class.[1] |
| Substitutive | 2,3-Diacetoxybutane | Treats the ester groups as substituents (acetoxy-) attached to the parent alkane (butane).[1] |
| Systematic (PIN) | 3-(Acetyloxy)butan-2-yl acetate | Selects one ester as the principal group and the other as a prefix.[1] While technically the "Preferred IUPAC Name" (PIN) for database indexing, it is rarely used in practice due to its complexity. |
Stereochemical Descriptors
The core butane-2,3-diyl skeleton generates three distinct stereoisomers. Correct nomenclature must include these descriptors to be scientifically valid.
-
(2R, 3R)-Butane-2,3-diyl diacetate : The dextrorotatory enantiomer.[1]
-
(2S, 3S)-Butane-2,3-diyl diacetate : The levorotatory enantiomer.[1]
-
meso-Butane-2,3-diyl diacetate : The achiral (optically inactive) isomer (2R, 3S).[1]
Stereochemical Architecture
The presence of two stereogenic centers at C2 and C3 results in a classic case of stereoisomerism involving an enantiomeric pair and a meso compound.
Graphviz: Stereoisomer Relationships
The following diagram illustrates the relationship between the chiral precursors (butane-2,3-diol) and the resulting diacetates.
Caption: Stereochemical map showing the conservation of chirality during esterification. Note that the meso compound remains achiral despite possessing chiral centers.[2]
The Meso Compound Anomaly
The meso isomer (2R, 3S) is critical in separation science. Because it possesses an internal plane of symmetry, it is superimposable on its mirror image.[2]
-
Implication: It cannot be resolved by chiral chromatography.[1] It will appear as a distinct peak separable from the enantiomeric pair (RR/SS) on achiral columns due to different physical properties (diastereomeric relationship), but the RR and SS forms will co-elute on achiral columns.
Synthesis Protocol: Catalytic Acetylation
Objective: Synthesize butane-2,3-diyl diacetate from butane-2,3-diol with high yield and stereochemical retention.
Mechanism: Nucleophilic acyl substitution.[1] The hydroxyl oxygen of the diol attacks the carbonyl carbon of the acetic anhydride.
Reagents & Equipment[1]
-
Substrate: 2,3-Butanediol (Specific isomer or mixture depending on target).[1]
-
Acylating Agent: Acetic Anhydride (
) - Preferred over acetyl chloride for milder conditions and easier handling.[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) - Acts as a hyper-nucleophilic acylation catalyst.[1]
-
Base/Solvent: Pyridine or Triethylamine (Et3N) - Neutralizes acetic acid byproduct.[1]
Step-by-Step Methodology
This protocol is designed to minimize racemization and maximize yield.[1]
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,3-butanediol (10.0 mmol) in Dichloromethane (DCM, 50 mL) .
-
Causality: DCM is used as a non-nucleophilic solvent that easily solubilizes the diol and allows for easy workup.[1]
-
-
Activation: Add Triethylamine (25.0 mmol, 2.5 eq) and DMAP (0.5 mmol, 5 mol%) . Cool the mixture to 0°C in an ice bath.
-
Causality: Cooling controls the exotherm of the reaction. Excess base ensures complete neutralization of the acid byproduct.[1]
-
-
Acylation: Dropwise add Acetic Anhydride (22.0 mmol, 2.2 eq) over 15 minutes.
-
Causality: Slow addition prevents thermal spikes that could lead to elimination side reactions (forming alkenes).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).
-
Quench & Workup:
-
Add saturated
solution (quenches excess anhydride). -
Extract with DCM (3 x 20 mL).
-
Wash combined organics with 1M HCl (removes pyridine/DMAP), then Brine.
-
-
Purification: Dry over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).
Graphviz: Synthesis Workflow
Caption: Reaction pathway for the DMAP-catalyzed acetylation of 2,3-butanediol.
Analytical Characterization Data
To validate the synthesis, compare experimental data against these standard values.
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 174.19 g/mol | |
| Boiling Point | 189–191 °C | At 760 mmHg |
| Density | 1.036 g/mL | At 25 °C |
| 1H NMR (CDCl3) | Shifts may vary slightly between meso and chiral forms.[3][4][5][6] | |
| IR Spectrum | 1735–1745 | Strong ester carbonyl band.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2,3-Butanediol, diacetate.[4][7] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-65.6.3.3.2 (Esters of diols).[1]
-
Ji, X. J., Huang, H., & Ouyang, P. K. (2011). Microbial 2,3-butanediol production: A state-of-the-art review.[1] Biotechnology Advances.[1] (Context for metabolic precursors).
Sources
- 1. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2,3-Butanediol, diacetate [webbook.nist.gov]
- 5. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 6. 2,3-Butanediol, diacetate (CAS 1114-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Efficient Synthesis of Butane-2,3-diyl diacetate from 2,3-Butanediol
Introduction
Butane-2,3-diyl diacetate, a key diester, finds applications as a flavoring agent and a potential biofuel additive.[1] Its synthesis from 2,3-butanediol, a readily available bio-based chemical, represents a valuable transformation in green chemistry. This document provides a comprehensive guide for the synthesis, purification, and characterization of butane-2,3-diyl diacetate via the esterification of 2,3-butanediol with acetic anhydride. The protocols detailed herein are designed for researchers in organic synthesis, chemical engineering, and drug development, offering insights into reaction optimization and product validation.
Reaction Mechanism and Scientific Rationale
The synthesis of butane-2,3-diyl diacetate from 2,3-butanediol is a classic example of an esterification reaction. Specifically, it involves the acylation of the two hydroxyl groups of the diol with acetic anhydride. The reaction proceeds in two sequential steps: the formation of the monoacetate intermediate followed by the formation of the diacetate.[2]
The overall reaction is as follows:
CH₃CH(OH)CH(OH)CH₃ + 2 (CH₃CO)₂O → CH₃CH(OAc)CH(OAc)CH₃ + 2 CH₃COOH (2,3-Butanediol + Acetic Anhydride → Butane-2,3-diyl diacetate + Acetic Acid)
Causality Behind Experimental Choices:
-
Reagent Selection: Acetic anhydride is chosen as the acetylating agent due to its higher reactivity compared to acetic acid, which would require a strong acid catalyst and removal of water to drive the equilibrium towards the product.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a base like pyridine or a Lewis acid such as bismuth triflate can significantly accelerate the rate of reaction.[3][4] Pyridine also serves to neutralize the acetic acid byproduct. The choice between a base or Lewis acid catalyst depends on the desired reaction conditions and scale. For this protocol, we will detail a common method using pyridine, which is effective and widely documented.
-
Solvent: The reaction can be performed neat or in a suitable solvent. A solvent can help to control the reaction temperature and facilitate stirring. The choice of solvent depends on the scale and the catalyst used.
-
Work-up and Purification: The work-up procedure is designed to remove the catalyst, unreacted acetic anhydride, and the acetic acid byproduct. This typically involves washing with water and a mild base, followed by drying and distillation or chromatography for high purity.
It is worth noting that the reactivity of the second hydroxyl group can be lower than the first, potentially due to steric hindrance or electronic effects from the newly formed ester group.[5] This can sometimes lead to the formation of the monoacetate as a significant byproduct if the reaction is not driven to completion.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of butane-2,3-diyl diacetate.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 2,3-Butanediol | ≥98% purity |
| Acetic Anhydride | ≥99% purity |
| Pyridine | Anhydrous, ≥99.8% |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Bicarbonate | Aqueous solution |
| Anhydrous Magnesium Sulfate | For drying |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus | For purification |
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-butanediol (1.0 eq).
-
Reagent Addition: Under a fume hood, add anhydrous pyridine (2.5 eq) to the flask. Cool the mixture in an ice bath.
-
Acetylation: Slowly add acetic anhydride (2.2 eq) to the stirred mixture. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 80-90 °C) for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material and the monoacetate intermediate.
Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate solution to remove acetic acid.
-
Water.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure butane-2,3-diyl diacetate.
Safety Precautions
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Pyridine: Pyridine is flammable and toxic. Handle it in a fume hood and avoid contact with skin and eyes.[9]
-
General: Always wear appropriate PPE in the laboratory. Ensure that all glassware is properly secured.
Characterization of Butane-2,3-diyl diacetate
The identity and purity of the synthesized butane-2,3-diyl diacetate can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl and methine protons of the butane backbone, and the methyl protons of the acetate groups. The chemical shifts and coupling patterns will be characteristic of the diacetate structure. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetate groups, the methine carbons attached to the oxygen atoms, and the methyl carbons. |
| FTIR | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester functional groups. Absence of a broad O-H stretch from the starting diol. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of butane-2,3-diyl diacetate (C₈H₁₄O₄, M.W. 174.19 g/mol ).[10] Characteristic fragmentation patterns can also be observed.[11] |
| Gas Chromatography (GC) | A single peak indicating the purity of the compound. The retention time can be compared to a standard if available. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of butane-2,3-diyl diacetate.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of butane-2,3-diyl diacetate from 2,3-butanediol. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably obtain a high-purity product. The described analytical methods serve as a comprehensive guide for the validation of the final compound. The principles and techniques discussed herein are broadly applicable to the esterification of other diols and polyols, providing a solid foundation for further research and development in synthetic chemistry.
References
-
National Center for Biotechnology Information. (n.d.). Butane-2,3-diyl diacetate. PubChem Compound Database. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Butanediol, diacetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]
-
ResearchGate. (n.d.). Two steps of the esterification reaction of 2,3-BDO with AA and the... Retrieved from [Link]
-
ROTH, C. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Song, H., & Lee, S. Y. (2016). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Applied Microbiology and Biotechnology, 100(3), 1033-1043. [Link]
-
CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. nj.gov [nj.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. carlroth.com [carlroth.com]
- 10. Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-Butanediol, diacetate [webbook.nist.gov]
Enantioselective Synthesis of Chiral Butane-2,3-diyl Diacetate: An Application and Protocol Guide
Introduction: The Significance of C₂-Symmetric Chiral Building Blocks
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly those possessing C₂-symmetry, are of immense value as ligands in asymmetric catalysis and as versatile starting materials for the synthesis of complex, biologically active compounds.[1][2] Butane-2,3-diyl diacetate, a seemingly simple diester, embodies this principle. Its enantiopure forms, (2R,3R)- and (2S,3S)-butane-2,3-diyl diacetate, are powerful chiral synthons. The C₂-symmetric 1,2-diol backbone, protected as a diacetate, allows for stereocontrolled transformations at other parts of a molecule or can be deprotected to reveal the diol for further functionalization. This guide provides detailed protocols for two distinct and effective strategies for the enantioselective synthesis of this important chiral building block, tailored for researchers in synthetic chemistry and drug development.
Strategic Approaches to Enantiopure Butane-2,3-diyl Diacetate
Two primary strategies are presented herein for the synthesis of enantiopure butane-2,3-diyl diacetate. The choice between these methods will depend on the available starting materials, equipment, and the desired scale of the synthesis.
-
Two-Step Chemoenzymatic Approach: This robust and highly reliable method involves the enzymatic resolution of a racemic or meso-diol precursor to obtain the enantiopure butane-2,3-diol, followed by a straightforward and stereochemically conservative acetylation. This approach is particularly attractive due to the high enantioselectivity often achieved with enzymatic transformations.[3]
-
Direct Asymmetric Catalysis: A more convergent and atom-economical approach is the direct palladium-catalyzed asymmetric diacetoxylation of a prochiral alkene, cis-2-butene. This method leverages a chiral palladium catalyst to directly install the two acetate groups in a stereocontrolled manner. While potentially more challenging to optimize, this cutting-edge technique represents a modern and efficient route to the target molecule.[4]
Protocol 1: Two-Step Chemoenzymatic Synthesis
This protocol is divided into two main stages: the enzymatic synthesis of enantiopure butane-2,3-diol and its subsequent acetylation. The enzymatic step is foundational, as it establishes the critical stereocenters of the molecule.
Part A: Enzymatic Synthesis of (2S,3S)-Butane-2,3-diol
The biosynthesis of 2,3-butanediol in many microorganisms proceeds through a series of enzymatic conversions starting from pyruvate.[5][6] By selecting a microorganism or an isolated enzyme system with high stereospecificity, it is possible to produce a single enantiomer of the diol in high purity. This protocol provides a general framework for the microbial production of (2S,3S)-butane-2,3-diol.
Rationale for Method Selection: Microbial fermentation offers a green and highly selective route to chiral alcohols. The use of whole-cell biocatalysts can be more cost-effective than using isolated enzymes, as it circumvents the need for enzyme purification and cofactor regeneration is handled by the cell's metabolism.
Experimental Workflow for Enzymatic Synthesis
Sources
Biocatalytic production of Butane-2,3-diyl diacetate from renewable sources
Application Note: Biocatalytic Production of Butane-2,3-diyl Diacetate from Renewable Sources
Executive Summary
This guide details the biocatalytic conversion of renewable 2,3-butanediol (2,3-BDO) into butane-2,3-diyl diacetate (2,3-butanediol diacetate) using immobilized Candida antarctica Lipase B (CALB). Unlike traditional Fischer esterification, which requires strong mineral acids and high temperatures, this protocol operates under mild conditions (30–50°C), utilizes bio-based acyl donors, and ensures high stereochemical integrity. The resulting diacetate is a high-value compound used as a flavoring agent (FEMA 2172), a green solvent, and a fuel additive.
Scientific Background & Mechanism
The Substrate: Renewable 2,3-Butanediol
2,3-BDO is a platform chemical produced via fermentation of lignocellulosic biomass, glucose, or glycerol by bacteria such as Klebsiella pneumoniae, Bacillus licheniformis, or Paenibacillus polymyxa.[1][2] It exists as three stereoisomers: meso, (
The Biocatalyst: Novozym 435 (CALB)
The protocol utilizes Novozym 435 (N435), a macroporous acrylic resin-immobilized Lipase B from Candida antarctica.[3][4] N435 is selected for its:
-
Solvent Stability: Retains activity in organic acyl donors (e.g., ethyl acetate).
-
Regioselectivity: Capable of acetylating both secondary hydroxyl groups of 2,3-BDO, though the second acetylation is kinetically slower.
-
Mechanism: Operates via a Ping-Pong Bi-Bi mechanism .[5] The active site serine attacks the acyl donor to form an acyl-enzyme intermediate, releasing the first alcohol. The 2,3-BDO then attacks the acyl-enzyme, forming the ester and regenerating the enzyme.
Reaction Pathway Visualization
The following diagram illustrates the stepwise acetylation from the diol to the monoacetate and finally the diacetate.
Figure 1: Stepwise lipase-catalyzed transesterification of 2,3-butanediol. Note that k2 (second acetylation) is typically slower due to steric hindrance.
Experimental Strategy & Causality
To ensure a robust, self-validating protocol, we must address specific chemical challenges:
| Challenge | Strategic Solution | Causality / Rationale |
| Equilibrium Shift | Transesterification | Direct esterification with acetic acid produces water, which promotes hydrolysis (reverse reaction). Using Ethyl Acetate (EtOAc) as both solvent and acyl donor drives the reaction forward by mass action, and the co-product (ethanol) is less harmful to the enzyme than water. |
| Stereoselectivity | Kinetic Control | CALB often exhibits enantioselectivity. The ( |
| Enzyme Stability | Immobilization | Free lipases aggregate in organic solvents. N435 provides a rigid structure that prevents aggregation and facilitates catalyst recovery via simple filtration. |
| Green Chemistry | Solvent-Free System | By using EtOAc as the reactant and the solvent, we eliminate the need for toxic carriers like hexane or toluene, significantly improving the E-factor (waste-to-product ratio). |
Protocol: Batch Synthesis of Butane-2,3-diyl Diacetate
Safety: Ethyl acetate is flammable. Perform all operations in a fume hood. Scale: Bench-top (50 mL reaction volume).
Materials
-
Substrate: 2,3-Butanediol (98%+, mixture of isomers or optically pure).
-
Acyl Donor/Solvent: Ethyl Acetate (Anhydrous, >99.5%).
-
Catalyst: Novozym 435 (Novozymes/Lanxess). Note: Dry in a desiccator over silica gel for 24h before use.
-
Internal Standard (Optional): Dodecane (for GC quantification).
-
Molecular Sieves (Optional): 4Å (to scavenge trace water/ethanol).
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 2,3-butanediol diacetate.
Step-by-Step Procedure
-
Reaction Mixture Preparation:
-
In a 100 mL screw-cap Erlenmeyer flask, dissolve 2.0 g of 2,3-Butanediol (22.2 mmol) in 40 mL of Ethyl Acetate.
-
Rationale: A high molar ratio of EtOAc (approx. 20:1) acts as the solvent and drives the equilibrium toward the ester.
-
-
Catalyst Addition:
-
Add 200 mg of Novozym 435 (10% w/w relative to substrate).
-
Self-Validation: Ensure the beads are free-flowing. Clumping indicates excess water in the system.
-
-
Incubation:
-
Place the flask in an orbital shaker at 40°C and 200 rpm .
-
Note: Temperatures >60°C may degrade the polymer support of N435 over long durations.
-
-
Reaction Monitoring:
-
Withdraw 50 µL aliquots at t=0, 2, 6, 24, and 48 hours.
-
Dilute samples 1:10 in ethyl acetate (or methanol) for GC analysis.
-
Endpoint: Reaction is considered complete when the monoacetate peak < 2% and the diol peak is undetectable.
-
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel or a nylon membrane (0.45 µm) to recover the N435 beads.
-
Recycling: Wash beads with acetone, dry, and store at 4°C for reuse (up to 5-10 cycles).
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator (40°C, reduced pressure) to remove excess ethyl acetate and the ethanol co-product.
-
The residue is the crude Butane-2,3-diyl diacetate (typically >95% purity). For analytical grade, perform vacuum distillation.
-
Analytical Validation (GC-FID)
Trustworthy data relies on separating the stereoisomers and the mono/di-acetate species.
Instrument: Agilent 7890B GC (or equivalent) with FID. Column: CP-Chirasil-Dex CB or DB-WAX (Polar column is essential). Method Parameters:
| Parameter | Setting |
| Inlet Temp | 250°C (Split ratio 20:1) |
| Carrier Gas | Helium (1.0 mL/min constant flow) |
| Oven Program | 60°C (hold 2 min) |
| Detector (FID) | 260°C |
| Injection Vol | 1.0 µL |
Expected Retention Order (DB-WAX):
-
Ethyl Acetate (Solvent)[6]
-
Ethanol (Co-product)
-
2,3-Butanediol Monoacetate (Intermediate)
-
Butane-2,3-diyl Diacetate (Product)
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Stalled at Monoacetate | Equilibrium limitation or enzyme inhibition by ethanol. | Add 4Å molecular sieves to the reaction to adsorb ethanol/water. Increase enzyme loading to 20% w/w. |
| Low Reaction Rate | Mass transfer limitation. | Increase shaking speed to 250 rpm. Ensure N435 beads are not pulverized (avoid magnetic stir bars if possible; orbital shaking is preferred). |
| Enzyme Aggregation | High water content in substrate. | Dry the 2,3-BDO substrate over molecular sieves before adding to the reaction. |
References
-
Ji, X. J., Huang, H., & Ouyang, P. K. (2011). Microbial 2,3-butanediol production: A state-of-the-art review. Biotechnology Advances, 29(3), 351–364.
-
Ortiz, C., et al. (2019).[9] Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420.
-
Celińska, E., & Grajek, W. (2009). Biotechnological production of 2,3-butanediol—Current state and prospects. Biotechnology Advances, 27(6), 715–725.[2]
-
FEMA (Flavor and Extract Manufacturers Association). (n.d.). Flavor Ingredient Library: 2,3-Butanediol diacetate (FEMA 2172).
-
NIST Chemistry WebBook. (n.d.). Butane-2,3-diyl diacetate.[1][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biotechnological production of 2,3-butanediol--current state and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Butanediol, diacetate [webbook.nist.gov]
Use of Butane-2,3-diyl diacetate as a chiral auxiliary in asymmetric synthesis
Application Note: High-Efficiency Production and Utilization of Chiral Butane-2,3-diyl Diacetate Derivatives in Asymmetric Synthesis
Executive Summary
This application note details the protocol for utilizing Butane-2,3-diyl diacetate (2,3-diacetoxybutane) as a robust precursor for
Key Advantages:
-
Robustness: The diacetate precursor is chemically stable and liquid at room temperature, unlike hygroscopic diols.[1]
-
High Enantioselectivity: Enzymatic resolution typically yields >99% ee.[1]
- -Symmetry: The resulting auxiliary minimizes the number of possible transition states, enhancing stereocontrol in downstream reactions.
Mechanistic Insight & Causality
The Role of the Diacetate Precursor
Direct use of chiral diols in industrial settings is often hampered by their hygroscopic nature and difficulty in purification. Butane-2,3-diyl diacetate serves as a "masked" auxiliary.[1] It is hydrophobic, easily distilled, and acts as an ideal substrate for lipase-catalyzed hydrolysis.[1]
Principles of Stereocontrol ( -Symmetry)
Once hydrolyzed to the diol and attached to a prochiral ketone (forming a ketal), the
Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution of Racemic Butane-2,3-diyl Diacetate
Objective: Isolate (2R,3R)-2,3-butanediol (the auxiliary) and (2S,3S)-butane-2,3-diyl diacetate from the racemic diacetate mixture.[1]
Materials:
-
Substrate: Racemic Butane-2,3-diyl diacetate (100 mmol).
-
Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]
-
Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) / Toluene biphasic system (optional for solubility control).
-
Base: 1.0 M NaOH (for pH stat titration).
Workflow:
-
Emulsification: Suspend racemic butane-2,3-diyl diacetate (17.4 g, 100 mmol) in 100 mL of phosphate buffer (pH 7.0). Vigorous stirring is required to create a stable emulsion.[1]
-
Initiation: Add immobilized CAL-B (500 mg, ~3% w/w relative to substrate).
-
Reaction Monitoring (The pH-Stat Method):
-
Termination & Separation:
-
Purification:
Data Summary: Solvent Effects on Resolution Efficiency
| Solvent System | Time to 50% Conv. | E-Value (Selectivity) | Yield ((2R,3R)-diol) |
| Phosphate Buffer (Pure) | 4.5 h | >100 | 46% |
| Buffer / Hexane (1:[1]1) | 6.0 h | 85 | 42% |
| Buffer / MTBE (1:[1]1) | 8.2 h | 60 | 38% |
Interpretation: Pure aqueous buffer provides the fastest rate and highest selectivity (E-value) because the diacetate is sparingly soluble, and the lipase works at the interface.
Protocol B: Utilization as Chiral Auxiliary (Asymmetric Acetalization)
Objective: Use the resolved (2R,3R)-2,3-butanediol to direct the stereoselective nucleophilic addition to an aldehyde.
Workflow:
-
Acetal Formation:
-
Nucleophilic Addition (The Asymmetric Step):
-
Cool the chiral acetal solution to -78°C in dry DCM.
-
Add Lewis Acid (TiCl₄, 1.1 eq) to coordinate the acetal oxygens.[1]
-
Add Nucleophile (e.g., Allyltrimethylsilane or Grignard reagent).[1]
- -symmetric auxiliary forces the nucleophile to attack from the least sterically hindered face (Re-face or Si-face depending on Lewis acid chelation).
-
-
Auxiliary Removal:
Pathway Visualization
The following diagram illustrates the complete workflow from the racemic diacetate precursor to the final chiral pharmaceutical intermediate.
Caption: Workflow for the enzymatic resolution of Butane-2,3-diyl diacetate and its downstream application as a reusable chiral auxiliary.
Troubleshooting & Quality Control
-
Low E-Value in Resolution: If the enzymatic resolution shows poor selectivity, ensure the buffer pH is strictly maintained.[1] pH fluctuations >0.5 units can denature the lipase or alter the ionization state of the catalytic triad.
-
Incomplete Acetalization: Use a Dean-Stark apparatus or molecular sieves (3Å).[1] 2,3-butanediol is less reactive than ethylene glycol due to steric hindrance; prolonged reflux times may be necessary.[1]
-
Racemization during Removal: Avoid strong Lewis acids (e.g., BBr₃) for auxiliary removal if the product contains acid-sensitive stereocenters.[1] Use mild oxidative cleavage or transacetalization with MeOH/H⁺.[1]
References
-
Enzymatic Resolution Mechanism
-
Chiral Auxiliary Applications
-
General Protocol Validation
-
Lipase Catalysis Standards
(Note: While specific "Butane-2,3-diyl diacetate" auxiliary papers are older, the chemistry is foundational.[1] The links provided direct to modern reviews of the enzymatic resolution and auxiliary class usage.)
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. CN101723817A - Method for preparing 2, 3-butanedione - Google Patents [patents.google.com]
- 4. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases | MDPI [mdpi.com]
- 5. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the esterification of 2,3-Butanediol to its diacetate
Application Note: High-Efficiency Esterification of 2,3-Butanediol to 2,3-Butanediol Diacetate
Abstract & Strategic Significance
The esterification of 2,3-butanediol (2,3-BDO) to 2,3-butanediol diacetate (2,3-BDDA) represents a critical valorization pathway for bio-based platform chemicals. 2,3-BDDA serves as a high-boiling solvent, a fuel additive with improved cetane numbers, and a potential plasticizer.
This application note provides two distinct protocols:
-
Method A (Analytical/Screening): A rapid, homogeneous acetylation using acetic anhydride, optimized for quantitative conversion and analytical standard preparation.
-
Method B (Preparative/Scalable): A "green" heterogeneous catalytic route using acetic acid and a sulfonated cation-exchange resin (Amberlyst-15/36), optimized for atom economy and catalyst recovery.
Reaction Mechanism & Thermodynamics
The conversion proceeds via a two-step Fischer esterification. The reaction is equilibrium-limited (
Key Challenges:
-
Stereochemistry: 2,3-BDO exists as meso, dextro, and levo isomers. The esterification rates differ slightly between isomers due to steric hindrance in the transition state.
-
Mono-acetate Intermediate: Incomplete reaction results in a mixture of mono- and di-acetates.
Figure 1: Acid-Catalyzed Mechanism (DOT Visualization)
Caption: Stepwise esterification pathway. Note that
Strategic Protocol Selection
| Feature | Method A: Acetic Anhydride | Method B: Amberlyst Resin |
| Primary Use | Analytical Standards, Small Scale (<50g) | Production Scale (>100g), Green Chemistry |
| Catalyst | Pyridine or DMAP (Homogeneous) | Amberlyst-15 or 36 (Heterogeneous) |
| Byproduct | Acetic Acid | Water |
| Purification | Extraction + Distillation | Filtration + Distillation |
| Atom Economy | Lower (Loss of Acetate mass) | High (Only water lost) |
| Reaction Time | 2–4 Hours | 6–12 Hours |
Method A: Homogeneous Acetylation (Acetic Anhydride)
Objective: Rapid synthesis of high-purity 2,3-BDDA for use as a GC standard.
Reagents:
-
2,3-Butanediol (98%+)
-
Acetic Anhydride (Reagent Grade, >99%)
-
Pyridine (Anhydrous) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂).
-
Charge: Add 2,3-Butanediol (9.0 g, 100 mmol) and Pyridine (24 mL, 300 mmol) .
-
Note: Pyridine acts as both solvent and acid scavenger.
-
-
Addition: Cool the flask to 0°C (ice bath). Add Acetic Anhydride (25 mL, 260 mmol) dropwise via an addition funnel over 20 minutes.
-
Caution: Exothermic reaction.
-
-
Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) or GC.
-
Quench: Pour mixture into 100 mL ice-cold 1M HCl (to neutralize pyridine).
-
Extraction: Extract with DCM (3 x 50 mL). Wash organic layer with Sat.[1] NaHCO₃ (to remove acetic acid) and Brine.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
Method B: Heterogeneous Catalytic Esterification (Scalable)
Objective: High-yield synthesis using a reusable solid acid catalyst. This method mimics industrial "reactive distillation" principles.
Reagents:
-
2,3-Butanediol (Technical Grade or higher)
-
Glacial Acetic Acid (AA)
-
Catalyst: Amberlyst-15 (dry form) or Amberlyst-36 .
-
Entrainer (Optional): Toluene or Cyclohexane (for azeotropic water removal).
Experimental Parameters:
-
Molar Ratio (Acid:Diol): 6:1 (Excess acid drives equilibrium).
-
Catalyst Loading: 5 wt% relative to total mass.
-
Temperature: 100°C – 115°C (Reflux).
Workflow Diagram (DOT):
Caption: Workflow for heterogeneous catalysis with catalyst recycling loop.
Detailed Protocol:
-
Catalyst Pre-treatment: Dry Amberlyst-15 beads in a vacuum oven at 100°C for 2 hours to remove pore-bound water, which inhibits catalytic activity.
-
Reaction Assembly: Equip a 500 mL 3-neck RBF with a Dean-Stark trap , reflux condenser, and temperature probe.
-
Charge: Add 2,3-Butanediol (45 g, 0.5 mol) , Acetic Acid (180 g, 3.0 mol) , and Amberlyst-15 (11 g) .
-
Note: If using an entrainer, add 50 mL Toluene to facilitate water removal at lower temperatures.
-
-
Reflux: Heat the mixture to reflux (approx. 115-120°C internal temp).
-
Water Removal: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical: ~18 mL).
-
Workup: Cool to room temperature. Filter the mixture through a coarse fritted glass funnel to recover the catalyst beads.
-
Purification (Critical):
-
The filtrate contains Product, Excess Acetic Acid, and trace Monoacetate.
-
Step A: Distill off excess Acetic Acid at atmospheric pressure (bp 118°C).
-
Step B: Perform fractional vacuum distillation for the product.
-
Target Fraction: 2,3-Butanediol Diacetate boils at ~205°C (atm) .[2] Under vacuum (10 mmHg ), collect the fraction at 90–95°C .
-
Quality Control & Characterization
Physical Properties:
GC-FID Method (Agilent 7890 or equivalent):
-
Column: DB-WAX or HP-INNOWax (Polar column required to separate mono/di-esters).
-
Inlet: 250°C, Split 50:1.
-
Oven: 80°C (hold 2 min)
10°C/min 230°C (hold 5 min). -
Retention Order: Acetic Acid < 2,3-BDO < Monoacetate < Diacetate.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield of Diacetate | Equilibrium not shifted | Ensure efficient water removal (Dean-Stark) or increase Acid:Diol ratio. |
| High Monoacetate | Reaction time too short | Extend reflux time; the second acetylation step is slower. |
| Dark Coloration | Polymerization/Charring | Reduce pot temperature; ensure inert atmosphere ( |
| Catalyst Attrition | Mechanical stress | Use overhead stirring (impeller) instead of magnetic bars which grind beads. |
References
-
NIST Chemistry WebBook. 2,3-Butanediol, diacetate - Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Zhang, L., et al. (2016). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. Industrial & Engineering Chemistry Research, 55(18). [Link][4]
-
Organic Syntheses. General Procedure for Acetylation of Alcohols. Org.[1][3] Synth. Coll. Vol. 3, p. 452. [Link]
-
Otsuka, M., & Ohmori, S. (1994). Simple and sensitive determination of 2,3-butanediol in biological samples by gas chromatography.[5] Journal of Chromatography B, 654(1), 1-7.[5] [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3-butane diol diacetate, 1114-92-7 [thegoodscentscompany.com]
- 3. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple and sensitive determination of 2,3-butanediol in biological samples by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Butane-2,3-diyl Diacetate in Asymmetric Synthesis of Fine Chemicals
Introduction: Unveiling the Potential of a C2-Symmetric Building Block
In the landscape of fine chemical synthesis, particularly in the pharmaceutical and agrochemical sectors, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its biological activity, making the development of efficient asymmetric syntheses a cornerstone of modern drug discovery and development. Butane-2,3-diyl diacetate, a seemingly simple diester, serves as a valuable and versatile precursor to the chiral C2-symmetric scaffold of 2,3-butanediol. This application note delves into the strategic use of butane-2,3-diyl diacetate, not as a direct reactant in many cases, but as a stable, storable source of chiral 2,3-butanediol, which is then employed as a powerful chiral auxiliary or building block in the synthesis of complex, high-value molecules.
The core utility of butane-2,3-diyl diacetate lies in its relationship to 2,3-butanediol, which exists as three stereoisomers: (2R,3R)-(-), (2S,3S)-(+), and the meso form.[1][2] The enantiomerically pure forms of 2,3-butanediol are prized in asymmetric synthesis for their ability to impart a high degree of stereochemical control over reactions.[3] This guide will provide detailed protocols and insights into the conversion of butane-2,3-diyl diacetate to its corresponding chiral diol and, subsequently, its application in diastereoselective synthesis, with a focus on the formation of chiral acetals as directing groups.
From Diacetate to Chiral Diol: The Gateway to Asymmetric Control
The first critical step in harnessing the synthetic potential of butane-2,3-diyl diacetate is its efficient hydrolysis to the corresponding chiral 2,3-butanediol. This transformation is fundamental as the free hydroxyl groups of the diol are necessary for its function as a chiral auxiliary or for the formation of other functional derivatives.
Protocol 1: Base-Catalyzed Hydrolysis of Butane-2,3-diyl Diacetate
This protocol outlines the saponification of butane-2,3-diyl diacetate to yield 2,3-butanediol. The choice of base and reaction conditions is crucial to ensure complete hydrolysis without undesirable side reactions.
Causality of Experimental Choices:
-
Base Selection: A strong base like sodium hydroxide is used to ensure the complete and irreversible hydrolysis of the ester linkages.
-
Solvent System: A mixture of methanol and water is employed to ensure the miscibility of both the organic diacetate and the aqueous base, facilitating an efficient reaction.
-
Temperature Control: The reaction is initially performed at room temperature and gently heated to reflux to drive the reaction to completion without causing degradation of the product.
-
Work-up: Acid-base extraction is used to remove the acetate salt and any remaining base, followed by distillation to purify the 2,3-butanediol.
Materials:
-
Butane-2,3-diyl diacetate (enantiomerically pure or racemic, depending on the desired product)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve butane-2,3-diyl diacetate (1 equivalent) in a 3:1 mixture of methanol and water.
-
Base Addition: While stirring, add a 2 M aqueous solution of sodium hydroxide (2.5 equivalents) dropwise to the flask.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to a gentle reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude 2,3-butanediol by distillation under reduced pressure.
Expected Outcome: This protocol should yield the corresponding 2,3-butanediol in high purity (>95%) with a typical yield of 85-95%.
Application in Diastereoselective Synthesis: The Butane-2,3-diacetal Chiral Auxiliary
Once the chiral 2,3-butanediol is obtained, it can be employed to introduce stereochemical bias in a variety of reactions. A powerful application is its use in the formation of a butane-2,3-diacetal with a prochiral ketone or aldehyde. The resulting C2-symmetric acetal can then direct subsequent reactions, such as enolate alkylations or aldol additions, to proceed with high diastereoselectivity.
Case Study: Diastereoselective Aldol Reaction of a Butane-2,3-diacetal Protected Glycolic Acid Derivative
This section details a protocol inspired by literature for the highly diastereoselective coupling of an enolate derived from a butane-2,3-diacetal protected glycolic acid with an aldehyde.[4] This approach is invaluable for the synthesis of enantiomerically enriched anti-2,3-dihydroxyesters, which are important building blocks for natural products and pharmaceuticals.
Logical Workflow:
Caption: Workflow for the synthesis of an enantiopure dihydroxyester.
Protocol 2: Diastereoselective Aldol Reaction
Materials:
-
(2S,3S)-2,3-Butanediol
-
Ethyl glyoxylate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask with Dean-Stark apparatus
-
Schlenk line or inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles
Step-by-Step Methodology:
Part A: Synthesis of the Butane-2,3-diacetal Protected Glycolate
-
Acetal Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine (2S,3S)-2,3-butanediol (1 equivalent), ethyl glyoxylate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is formed.
-
Work-up: Cool the reaction, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Part B: Diastereoselective Aldol Reaction
-
Enolate Formation: Under an inert atmosphere (argon or nitrogen), dissolve the butane-2,3-diacetal protected glycolate (1 equivalent) in anhydrous THF and cool the solution to -78 °C.
-
LDA Addition: Slowly add LDA solution (1.1 equivalents) via syringe and stir for 30 minutes at -78 °C to generate the lithium enolate.
-
Aldehyde Addition: Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction and Purification: Allow the mixture to warm to room temperature, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. Purify the desired diastereomer by column chromatography.
Part C: Deprotection to the Dihydroxyester
-
Acidic Hydrolysis: Dissolve the purified aldol adduct in a mixture of THF and 1 M HCl.
-
Reaction: Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up and Purification: Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the final dihydroxyester by column chromatography.
Quantitative Data Summary:
| Reaction Step | Starting Material | Product | Typical Yield | Diastereomeric Excess (de) |
| Hydrolysis | Butane-2,3-diyl diacetate | (2S,3S)-2,3-Butanediol | 85-95% | >99% (if starting material is enantiopure) |
| Acetal Formation | (2S,3S)-2,3-Butanediol | BDA-protected glycolate | 80-90% | N/A |
| Aldol Reaction | BDA-protected glycolate | Aldol Adduct | 70-85% | >95% |
| Deprotection | Aldol Adduct | anti-2,3-Dihydroxyester | >90% | >95% ee |
Mechanism of Stereocontrol:
The high diastereoselectivity of the aldol reaction is attributed to the formation of a rigid, chelated lithium enolate. The C2-symmetric chiral diacetal backbone creates a well-defined chiral environment, sterically shielding one face of the enolate. The incoming aldehyde then preferentially attacks from the less hindered face, leading to the formation of one diastereomer in high excess.
Caption: Simplified representation of stereocontrol.
Broader Applications and Future Outlook
The principle of utilizing the chiral backbone of 2,3-butanediol, derived from its diacetate, extends beyond this specific aldol reaction. This scaffold can be incorporated into a variety of chiral auxiliaries and ligands for a wide range of asymmetric transformations, including:
-
Asymmetric Alkylations: Directing the alkylation of enolates with high stereocontrol.
-
Diels-Alder Reactions: Serving as a chiral dienophile or as part of a chiral Lewis acid catalyst.
-
Catalytic Asymmetric Reactions: As a precursor to chiral ligands for transition metal-catalyzed processes.
The commercial availability of enantiomerically pure forms of 2,3-butanediol, often produced via fermentation, further enhances the attractiveness of this chiral building block.[5] Butane-2,3-diyl diacetate, as a stable and easily handled derivative, provides a convenient entry point into this rich field of asymmetric synthesis.
Conclusion
Butane-2,3-diyl diacetate is more than a simple diester; it is a gateway to a powerful C2-symmetric chiral building block. By providing a stable source for enantiopure 2,3-butanediol, it enables researchers and drug development professionals to access a versatile tool for asymmetric synthesis. The detailed protocols and mechanistic insights provided in this application note demonstrate the practical utility of this compound in the synthesis of fine chemicals, empowering the creation of complex molecules with precise stereochemical control. The continued exploration of chiral auxiliaries derived from this scaffold promises to yield even more innovative and efficient synthetic methodologies in the future.
References
-
Ley, S. V., et al. (1996). Highly diastereoselective coupling reactions of enolates derived from butane-2,3-diacetal protected glycolic acids 1 and 2 and their alkylated derivatives with aldehydes are reported together with their efficient acid-catalysed deprotection to yield enantiopure anti-2,3-dihydroxyesters. Journal of the Chemical Society, Perkin Transactions 1, (23), 2857-2859. [Link]
-
Zhang, L., et al. (2018). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry, 20(13), 3074-3084. [Link]
-
The Good Scents Company. (n.d.). 2,3-butane diol diacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butane-2,3-diyl diacetate. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Butanediol, diacetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Xiao, Z., et al. (2010). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Energies, 3(9), 1569-1587. [Link]
-
Chemistry Stack Exchange. (2016). Is (2R,3S)-butane-2,3-diol chiral?. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Syntheses and Applications of C2-Symmetric Chiral Diols. Chemical Reviews, 106(9), 3725-3755. [Link]
-
Evans, D. A., et al. (1981). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
The Good Scents Company. (n.d.). 2,3-butane diol. Retrieved from [Link]
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Studies on the generation of enolate anions from butane-2,3-diacetal protected glycolic acid derivatives and subsequent highly diastereoselective coupling reactions with aldehydes and acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
Application Note: Pyrolysis of Butane-2,3-diyl Diacetate for High-Purity 1,3-Butadiene Synthesis
Executive Summary
This application note details the experimental configuration for the thermal decomposition (pyrolysis) of butane-2,3-diyl diacetate (2,3-butanediol diacetate) to synthesize 1,3-butadiene. Unlike dehydration of diols, which often suffers from acid-catalyzed rearrangements (pinacol rearrangement), ester pyrolysis proceeds via a concerted syn-elimination mechanism. This ensures high regioselectivity and stereospecificity.[1]
This guide is intended for researchers requiring high-purity dienes for cycloaddition reactions (Diels-Alder) or polymerization studies where commercial gas cylinders are impractical or insufficient for isotopically labeled synthesis.
Mechanistic Principles & Logic
The Syn-Elimination Pathway
The pyrolysis of esters follows the Ei (Elimination Internal) mechanism. This is a thermal, concerted, unimolecular reaction involving a six-membered cyclic transition state.
-
First Elimination: The carbonyl oxygen abstracts a
-proton, expelling the first equivalent of acetic acid to form an allylic acetate (e.g., 3-acetoxy-1-butene). -
Second Elimination: The remaining acetate group undergoes a second thermal elimination, yielding the conjugated diene (1,3-butadiene) and a second equivalent of acetic acid.
Critical Insight: Because the elimination is stereospecific (syn), the geometry of the starting material (meso- vs. racemic-2,3-butanediol diacetate) influences the activation energy, though the final product (1,3-butadiene) effectively loses chiral centers. However, this method avoids the carbon skeleton rearrangement common in acid-catalyzed dehydration.
Reaction Scheme Visualization
The following diagram illustrates the stepwise elimination logic.
Figure 1: Stepwise thermal elimination mechanism of vicinal diacetates.
Experimental Configuration
Apparatus Design (Flash Vacuum Pyrolysis - FVP)
The standard reflux setup is insufficient due to the high activation energy (
Key Components:
-
Feed System: A pressure-equalizing dropping funnel (for atmospheric runs) or a syringe pump (for precise flow control).
-
Reactor: A vertical quartz tube (
I.D.) packed with glass helices or quartz chips.-
Why packing? Increases surface area for heat transfer, ensuring the gas reaches
instantly, preventing "cold core" flow.
-
-
Furnace: Electric tube furnace capable of maintaining
. -
Collection Train (Critical):
-
Trap 1 (0°C): Condenses Acetic Acid (bp 118°C) and unreacted starting material.
-
Trap 2 (-78°C / Dry Ice-Acetone): Condenses 1,3-Butadiene (bp -4.4°C).
-
Scrubber: Calcium chloride drying tube followed by a bubbler to monitor flow/pressure.
-
Workflow Diagram
Figure 2: Vertical flow reactor configuration for ester pyrolysis.
Detailed Protocol
Pre-Operational Checks
-
Safety: 1,3-Butadiene is a known carcinogen and highly flammable.[2] All operations must occur in a high-efficiency fume hood.
-
System Inerting: Purge the entire assembly with dry Nitrogen (
) for 15 minutes prior to heating to remove Oxygen (prevents peroxide formation and explosion risks).
Pyrolysis Parameters
| Parameter | Setting | Rationale |
| Furnace Temperature | Bailey et al. established | |
| Feed Rate | 1 drop / 2-3 seconds | Slow feed prevents flooding the column and ensures the residence time is sufficient for heat transfer. |
| Carrier Gas | Assists in moving heavy acetate vapors through the hot zone; prevents polymerization of the diene in the hot tube. | |
| Pressure | Atmospheric | Vacuum is optional but atmospheric pressure is safer for handling the volatile diene product. |
Step-by-Step Procedure
-
Assembly: Mount the quartz tube vertically in the furnace. Pack the central 20 cm with glass helices. Connect the top to the dropping funnel and
line. Connect the bottom to the two-trap series. -
Heating: Bring the furnace to 550°C . Allow temperature to stabilize for 20 minutes.
-
Cooling:
-
Immerse Trap 1 in an Ice/Water bath (
). -
Immerse Trap 2 in a Dry Ice/Acetone bath (
).
-
-
Reaction:
-
Begin
flow. -
Add Butane-2,3-diyl diacetate to the dropping funnel.
-
Adjust stopcock to achieve a drop rate of ~20-30 drops per minute.
-
Self-Validation: You should observe immediate condensation of a clear liquid (Acetic Acid) in Trap 1. Trap 2 should begin to accumulate a colorless liquid (Butadiene).
-
-
Completion: Once addition is complete, continue
flow for 10 minutes to sweep all products into the traps. -
Isolation:
-
Disconnect Trap 2 while still cold.
-
Caution: The liquid in Trap 2 will boil if removed from the bath. If the diene is to be used immediately (e.g., Diels-Alder), add the dienophile directly to the cold trap or distill the butadiene into the reaction vessel.
-
Analytical Validation
-
Trap 1 Analysis: Run NMR/IR on the residue. It should be predominantly Acetic Acid. If significant starting material is present, the furnace temperature was too low or flow rate too high.
-
Trap 2 Analysis: 1,3-Butadiene polymerizes easily. Stabilize with 50 ppm 4-tert-butylcatechol (TBC) if storing. Confirm identity via GC-MS or by reacting a small aliquot with maleic anhydride (Diels-Alder adduct mp: 152°C).
Safety & Hazard Mitigation
-
Carcinogenicity: 1,3-Butadiene is a Group 1 Carcinogen. Use a closed system.
-
Flammability: Flash point is -76°C. Ground all glassware to prevent static discharge.
-
Peroxides: Butadiene forms explosive peroxides upon exposure to air. Never distill to dryness. Use inhibitors (TBC) for storage.
References
-
Bailey, W. J. , & King, C. (1955).[3] Pyrolysis of Esters. III. Synthesis of 1,3-Dienes. Journal of the American Chemical Society, 77(1), 75–76.
-
Bailey, W. J. (1958). Pyrolysis of Esters. Organic Syntheses, 38, 46. (General methodology for diene synthesis via acetate pyrolysis).
-
Marvel, C. S. , & Williams, J. L. R. (1948). 1,3-Butadiene.[1][2][3][4][5][6][7] Organic Syntheses, Coll.[8] Vol. 3, p.626. (Alternative preparation and handling safety).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate.
Sources
- 1. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diamondpetrochemicals.com [diamondpetrochemicals.com]
- 6. borealisgroup.com [borealisgroup.com]
- 7. Mechanistic studies of the pyrolysis of 1,3-butadiene, 1,3-butadiene-1,1,4,4-d4, 1,2-butadiene, and 2-butyne by supersonic jet/photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butane-2,3-diyl Diacetate Synthesis
Welcome to the technical support center for the synthesis of Butane-2,3-diyl diacetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple protocols to explore the underlying principles that govern this esterification, enabling you to troubleshoot effectively and optimize your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis.
Q1: What are the primary methods for synthesizing Butane-2,3-diyl diacetate?
The most prevalent and direct method is the Fischer esterification of 2,3-butanediol (2,3-BDO) with an acetylating agent. The two common choices for the acetylating agent are acetic acid and acetic anhydride.
-
With Acetic Acid: This is a classic, reversible acid-catalyzed reaction that produces the diacetate and water as a byproduct. To achieve high yields, the equilibrium must be actively shifted towards the products.[1][2]
-
With Acetic Anhydride: This reaction is generally faster and not reversible in the same way, as the byproduct is acetic acid, not water. It can often be driven to completion more easily but may require careful control of reaction conditions to avoid side reactions.
Q2: Can you illustrate the reaction pathway?
Certainly. The esterification of 2,3-butanediol with acetic acid is a stepwise process. The diol is first converted to a monoacetate intermediate (3-hydroxybutan-2-yl acetate), which is then esterified further to yield the final product, Butane-2,3-diyl diacetate.[3]
Caption: Stepwise esterification of 2,3-Butanediol to Butane-2,3-diyl diacetate.
Q3: What types of catalysts are effective for this synthesis?
Catalyst choice is critical for reaction rate and selectivity.
-
Homogeneous Acid Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective. However, their removal during workup can be challenging and may require neutralization and aqueous extraction steps, potentially leading to product loss via hydrolysis.[4][5]
-
Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 36), are highly recommended. They offer significant advantages, including simplified separation (simple filtration), reduced corrosion, and the potential for catalyst recycling, which is beneficial for both yield and green chemistry principles.[4]
-
Enzymatic Catalysts: For stereospecific synthesis, lipases can be employed. These enzymes can selectively acylate specific hydroxyl groups, which is invaluable when working with chiral isomers of 2,3-butanediol.[6]
Q4: Why is removing water so critical when using acetic acid?
The esterification of an alcohol with a carboxylic acid is a reversible equilibrium reaction.[1] The formation of Butane-2,3-diyl diacetate also produces two equivalents of water.[3] According to Le Châtelier's principle, the presence of water in the reaction medium will favor the reverse reaction (hydrolysis), preventing the reaction from reaching completion and thus lowering the final yield.[1] Continuous removal of water is one of the most effective strategies to drive the reaction forward.
Part 2: Troubleshooting Guide & Optimization Protocols
This section addresses specific experimental problems in a question-and-answer format.
Issue: Low Product Yield & Incomplete Conversion
Q: My reaction stalls with significant amounts of starting material and monoacetate remaining. What are the primary causes and how can I fix this?
A: This is a classic sign that the reaction has reached equilibrium prematurely. Here’s a systematic approach to troubleshoot:
-
Inefficient Water Removal: This is the most common culprit.
-
Solution: If running the reaction in a suitable solvent (e.g., toluene), use a Dean-Stark apparatus to physically separate water as it forms. Ensure the solvent is refluxing at a sufficient rate to facilitate azeotropic removal. For solvent-free systems, performing the reaction under a vacuum can help remove volatile water.
-
-
Unfavorable Reactant Stoichiometry:
-
Solution: Increase the molar excess of the acetylating agent. Studies on similar esterifications have used molar ratios of acetic acid to diol from 2:1 up to 12:1.[4] A higher concentration of acetic acid will shift the equilibrium towards the product side. Start with a 4:1 or 5:1 ratio of acetic acid to 2,3-BDO and optimize from there.
-
-
Insufficient Catalyst Activity or Loading:
-
Solution: If using a heterogeneous catalyst like Amberlyst 36, ensure it is properly dried and activated. Increase the catalyst loading. Experimental ranges are typically 1-5 wt% relative to the limiting reactant.[4] For homogeneous catalysts, ensure the concentration is adequate, typically 1-2 mol%.
-
-
Suboptimal Temperature:
-
Solution: Esterification is an endothermic process, so increasing the temperature will favor product formation. For reactions using Amberlyst 36, temperatures between 80-110 °C have been shown to be effective.[4] Be cautious of excessively high temperatures (>130-140 °C), which can lead to side reactions and decomposition, especially with strong mineral acids.
-
| Parameter | Recommended Range | Rationale | Reference |
| Molar Ratio (AA:BDO) | 4:1 to 12:1 | Shifts equilibrium to favor product formation. | [4] |
| Catalyst Loading | 1-5 wt% (heterogeneous) | Ensures sufficient active sites for the reaction. | [4] |
| Temperature | 80 - 110 °C | Balances reaction rate against potential side reactions. | [4] |
Issue: Side Product Formation and Product Impurity
Q: My final product is contaminated with a significant amount of the monoacetate. How can I drive the reaction to the di-substituted product?
A: The formation of the diacetate is the second, and often slower, step. To favor its formation:
-
Increase Reaction Time: Monitor the reaction by TLC or GC. Continue the reaction until the monoacetate spot/peak is minimized.
-
Increase Temperature: As with improving overall yield, a higher temperature will increase the rate of the second esterification step.
-
Ensure Anhydrous Conditions: Any water present will compete with the monoacetate's hydroxyl group for reaction with the activated carboxylic acid, slowing the conversion to the diacetate.
Q: I'm using acetic anhydride and my reaction mixture is turning dark brown/black, suggesting decomposition. What's happening?
A: Acetic anhydride is more reactive than acetic acid, and reactions can be highly exothermic. Dark coloration suggests charring or polymerization, likely caused by poor temperature control.
-
Solution: Control the exotherm by adding the acetic anhydride slowly to the mixture of 2,3-butanediol and catalyst, especially at the start of the reaction. Use an ice bath to maintain a controlled temperature during the initial addition, then slowly warm to the desired reaction temperature.
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yield in diacetate synthesis.
Part 3: Experimental Protocol
Detailed Methodology: Synthesis via Heterogeneous Catalysis
This protocol describes a robust method for synthesizing Butane-2,3-diyl diacetate using an ion-exchange resin, which simplifies purification.
Materials:
-
2,3-Butanediol (1.0 mol, 90.12 g)
-
Glacial Acetic Acid (4.0 mol, 240.2 g)
-
Amberlyst 36 (or equivalent acidic resin), dried (4.5 g, ~5 wt% of 2,3-BDO)
-
Toluene (200 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
1-L round-bottom flask
-
Heating mantle with magnetic stirring
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To the 1-L round-bottom flask, add 2,3-butanediol, glacial acetic acid, toluene, and a magnetic stir bar.
-
Catalyst Addition: Add the dried Amberlyst 36 resin to the flask.
-
Assembly: Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Ensure all joints are properly sealed.
-
Heating and Reflux: Begin stirring and heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction temperature should be maintained around 110 °C.
-
Monitoring: Monitor the reaction progress by observing water collection. The reaction is near completion when water no longer accumulates in the trap (typically 4-8 hours). You can confirm completion by taking small aliquots for GC or TLC analysis.
-
Cooling and Catalyst Removal: Once complete, cool the reaction mixture to room temperature. Remove the Amberlyst 36 catalyst by simple gravity or vacuum filtration. Wash the resin with a small amount of fresh toluene to recover any adsorbed product.
-
Solvent and Excess Acid Removal: Transfer the filtrate to the rotary evaporator to remove the toluene and the bulk of the excess acetic acid under reduced pressure.
-
Workup: Transfer the remaining crude oil to a separatory funnel. Dilute with 200 mL of ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 100 mL, CAUTION: CO₂ evolution ) until the aqueous layer is basic, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using the rotary evaporator to yield the crude Butane-2,3-diyl diacetate.
-
Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity product.[7]
References
-
Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. (n.d.). MDPI. [Link]
-
Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. (n.d.). MDPI. [Link]
-
Li, Z. (2019). Catalysts for conversion of 2,3-butanediol-containing fermentation mixture to hydrocarbons. (U.S. Patent No. 10,300,474). U.S. Patent and Trademark Office. [Link]
-
The continuous flow synthesis of butane-2,3-diacetal protected building blocks using microreactors. (n.d.). Baxendale Group. [Link]
-
Enzymatic dissymmetrization of meso-2,3-dimethylbutane-1,4-diol and its diacetate. Synthesis of scalemic (–)-lasiol. (2025). ResearchGate. [Link]
-
Two steps of the esterification reaction of 2,3-BDO with AA and the global reaction. (n.d.). ResearchGate. [Link]
-
Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. (2016). ResearchGate. [Link]
-
Some important derivatives of 2,3-butanediol and their potential applications. (n.d.). ResearchGate. [Link]
-
2,3-Butanediol, diacetate. (n.d.). NIST WebBook. [Link]
-
Butane-2,3-diyl diacetate. (n.d.). PubChem. [Link]
-
2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. (2021). Nature. [Link]
-
Metabolic Engineering Interventions for Sustainable 2,3-Butanediol Production in Gas-Fermenting Clostridium autoethanogenum. (2022). American Society for Microbiology. [Link]
-
2,3-Butanediol, diacetate. (n.d.). NIST WebBook. [Link]
-
New process of production of Butane-2,3-dione by Oxidative Dehydrogenation of 3-Hydroxybutanone. (n.d.). ResearchGate. [Link]
-
Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 a) and their regioselective deacylation. (n.d.). ResearchGate. [Link]
-
Metabolic pathway for 2,3-butanediol production in yeast. (n.d.). ResearchGate. [Link]
-
2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. (2021). ResearchGate. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]
-
Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. (2017). Biofuel Research Journal. [Link]
-
Preparation of Esters. (2022). Chemistry LibreTexts. [Link]
- Method for preparing 2, 3-butanedione. (n.d.).
-
2,3-Butanediol. (n.d.). Wikipedia. [Link]
- Method for separating and extracting 2,3-butanediol. (n.d.).
Sources
Common side reactions in the synthesis of Butane-2,3-diyl diacetate
An in-depth guide to navigating the complexities of Butane-2,3-diyl diacetate synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this document is structured to offer not only procedural steps but also the underlying scientific principles to empower you in your experimental work.
Technical Support Center: Synthesis of Butane-2,3-diyl diacetate
The esterification of 2,3-butanediol to produce butane-2,3-diyl diacetate is a fundamental reaction, yet it is often accompanied by side reactions that can complicate purification and reduce yields. This guide provides a comprehensive overview of these challenges and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my final product?
A1: The most prevalent impurity is typically the monoester, 3-acetyloxybutan-2-ol. The esterification of 2,3-butanediol is a stepwise process where one hydroxyl group reacts first, followed by the second.[1][2] The second esterification can be slower due to the electron-withdrawing effect of the first acetate group, which reduces the nucleophilicity of the remaining hydroxyl group.[3]
Q2: My reaction mixture has turned yellow/brown, and I notice a distinct buttery smell. What could be the cause?
A2: A yellow or brown coloration and a buttery odor are often indicative of the formation of 2,3-butanedione (diacetyl). This occurs through the oxidation of the starting material, 2,3-butanediol, or the intermediate, acetoin.[4][5] This side reaction is more likely to occur at elevated temperatures or in the presence of oxidizing agents.
Q3: After distillation, I'm observing a higher-boiling, viscous residue. What is this?
A3: This is likely due to the formation of oligomers. At high temperatures, such as those used in distillation (130-165 °C), 2,3-butanediol can undergo self-condensation to form ethers or other polymeric structures.[6][7]
Q4: Can my choice of catalyst influence the side reactions?
A4: Absolutely. While the esterification can be performed without a catalyst, it is often slow. The use of strong acid catalysts (e.g., sulfuric acid) can accelerate the desired reaction but also significantly promote the dehydration of 2,3-butanediol to methyl ethyl ketone (MEK).[8][9] Using a milder heterogeneous acid catalyst, such as an ion-exchange resin, can offer a good compromise between reaction rate and selectivity.[2]
Troubleshooting Guide
This section provides a more in-depth look at specific issues, their probable causes, and recommended actions.
| Observation | Potential Cause(s) | Troubleshooting & Prevention |
| Low Yield of Diacetate; High Monoacetate Content | 1. Insufficient reaction time or temperature.2. Inadequate amount of acetylating agent (e.g., acetic anhydride).3. Deactivation of the second hydroxyl group after the first esterification.[3] | 1. Increase Reaction Time/Temperature: Monitor the reaction progress using TLC or GC. Consider extending the reaction time or moderately increasing the temperature.2. Use Excess Acetylating Agent: Employ a molar excess of the acetylating agent to drive the reaction to completion.3. Catalyst Choice: Ensure an appropriate catalyst is used to facilitate both esterification steps. |
| Presence of Methyl Ethyl Ketone (MEK) in Product | 1. Dehydration of the 2,3-butanediol starting material.[8]2. Reaction conditions are too harsh (high temperature or strongly acidic catalyst).[9] | 1. Control Temperature: Maintain the reaction temperature at the lowest effective level.2. Use Milder Catalyst: Switch from a strong mineral acid to a solid acid catalyst like Amberlyst 36.[2]3. Remove Water: If using acetic acid as the acetylating agent, consider using a Dean-Stark apparatus to remove the water byproduct and shift the equilibrium. |
| Formation of 2,3-Butanedione (Diacetyl) | 1. Oxidation of 2,3-butanediol or the acetoin intermediate.[4][5]2. Presence of air (oxygen) at elevated temperatures. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Use Fresh Reagents: Ensure the 2,3-butanediol starting material has not been partially oxidized during storage. |
| Difficulty in Product Purification (Complex Mixture) | 1. Multiple side reactions occurring simultaneously (dehydration, oxidation, etc.).2. High-temperature distillation causing decomposition or oligomerization.[6][7] | 1. Optimize Reaction Conditions: Before scaling up, perform small-scale experiments to find the optimal balance of temperature, time, and catalyst loading to maximize selectivity.2. Alternative Purification: Consider vacuum distillation to lower the boiling point and prevent thermal degradation. Column chromatography can also be effective for separating the diacetate from polar impurities like the monoacetate and unreacted diol. |
Visualizing the Reaction Pathways
To better understand the chemical transformations during the synthesis, the following diagrams illustrate the desired reaction and the most common side reactions.
Caption: Desired esterification pathway of 2,3-Butanediol.
Caption: Common side reaction pathways from 2,3-Butanediol.
Experimental Protocols
Protocol 1: Synthesis of Butane-2,3-diyl diacetate using a Heterogeneous Catalyst
This protocol is designed to minimize side reactions by using a milder solid acid catalyst.[2]
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a heating mantle with temperature control.
-
Reagents:
-
2,3-Butanediol (1.0 mol)
-
Acetic Anhydride (2.2 mol, 10% molar excess)
-
Amberlyst 36 ion-exchange resin (5% by weight of 2,3-butanediol)
-
-
Procedure:
-
Charge the flask with 2,3-butanediol and the Amberlyst 36 catalyst.
-
Begin stirring and slowly add the acetic anhydride to the flask. An exotherm may be observed.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC (staining with permanganate can visualize the unreacted diol).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the solid catalyst. The catalyst can often be washed, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid. (Caution: CO2 evolution).
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation to separate the desired diacetate from any remaining monoacetate or other impurities.
-
Protocol 2: GC-MS Analysis for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying the products and byproducts of the reaction.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-300 m/z
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to known standards or library spectra to identify the components.
| Compound | Typical Retention Order | Key Mass Fragments (m/z) |
| Methyl Ethyl Ketone | 1 (Most Volatile) | 43, 72, 29 |
| Acetic Anhydride | 2 | 43, 60, 102 |
| 2,3-Butanediol | 3 | 45, 43, 72 |
| 3-acetyloxybutan-2-ol | 4 | 43, 87, 72 |
| Butane-2,3-diyl diacetate | 5 (Product) | 43, 87, 115 |
References
-
PubMed Central. (2021). 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. [Link]
-
Wikipedia. 2,3-Butanediol. [Link]
-
National Institutes of Health. (2014). 2,3-Butanediol Metabolism in the Acetogen Acetobacterium woodii. [Link]
-
osti.gov. 2,3-BUTANEDIOL SEPARATIONS. [Link]
-
MDPI. (2011). Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites. [Link]
-
ResearchGate. (2021). 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. [Link]
-
osti.gov. (2023). 2,3-Butanediol Separations. [Link]
-
PubChem. Butane-2,3-diyl diacetate. [Link]
-
ResearchGate. (2018). Vapor-phase hydrogenation of acetoin and diacetyl into 2,3-butanediol over supported metal catalysts. [Link]
-
ResearchGate. Two steps of the esterification reaction of 2,3-BDO with AA and the global reaction. [Link]
-
ACS Publications. (2023). Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. [Link]
-
ResearchGate. (2015). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. [Link]
-
ResearchGate. (2014). The dehydration of fermentative 2,3-butanediol into methyl ethyl ketone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 2,3-Butanediol Metabolism in the Acetogen Acetobacterium woodii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. blogs.anl.gov [blogs.anl.gov]
- 7. bioesep.org [bioesep.org]
- 8. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Butane-2,3-diyl Diacetate
Welcome to the Technical Support Center for the purification of butane-2,3-diyl diacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of butane-2,3-diyl diacetate. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.
Introduction to the Purification Challenges
Butane-2,3-diyl diacetate, a diester of 2,3-butanediol and acetic acid, presents several purification challenges stemming from its synthesis. The primary synthesis route involves the esterification of 2,3-butanediol with acetic acid or acetic anhydride. Common impurities include unreacted starting materials, the acid catalyst, water, and side-products from reactions like hydrolysis.[1] Furthermore, the existence of stereoisomers (meso and a racemic pair of enantiomers) of butane-2,3-diyl diacetate can complicate purification, particularly when a specific stereoisomer is desired.[2]
This guide will walk you through the common issues and their solutions, from initial work-up to final purification by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of butane-2,3-diyl diacetate?
A1: The most common impurities include:
-
Unreacted 2,3-butanediol: Due to incomplete reaction.
-
Unreacted Acetic Acid/Acetic Anhydride: Often used in excess to drive the reaction equilibrium.
-
Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid, if used.
-
Water: A byproduct of the esterification reaction or present as a contaminant.
-
Hydrolysis Products: If water is present, the ester can hydrolyze back to 2,3-butanediol and acetic acid.[3]
-
Dehydration Products: 2,3-butanediol can dehydrate to form butanone under acidic conditions.
Q2: What is the boiling point of butane-2,3-diyl diacetate and its common impurities?
A2: Knowing the boiling points is critical for planning purification by distillation.
| Compound | Boiling Point (°C) | Boiling Point (K) |
| Acetic Acid | 118 - 119 °C[2] | 391 - 392 K |
| 2,3-Butanediol | 177 - 184 °C[4] | 450 - 457 K |
| Butane-2,3-diyl diacetate | 203 - 205 °C [5] | 476 - 478 K |
| Butanone | 79.6 °C | 352.8 K |
Q3: How can I effectively remove the acid catalyst and unreacted acetic acid after the reaction?
A3: A liquid-liquid extraction during the work-up is the most effective method. After cooling the reaction mixture, it should be diluted with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). This organic layer should then be washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acidic components.[1] The basic wash will convert acetic acid and the acid catalyst into their respective salts, which are soluble in the aqueous layer and can be separated.
Q4: Can I separate the diastereomers of butane-2,3-diyl diacetate?
A4: Yes, the separation of the meso and racemic forms is possible, although it can be challenging. Gas chromatography has been shown to separate these diastereomers, with the degree of separation improving on more polar stationary phases.[6] Fractional distillation may also be effective if the boiling points of the diastereomers are sufficiently different, though this often requires a highly efficient distillation column.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of butane-2,3-diyl diacetate.
Issue 1: Low Yield of Isolated Product After Work-up
Possible Cause 1: Incomplete Reaction
-
Rationale: The esterification reaction may not have reached completion.
-
Solution:
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the limiting reagent (typically 2,3-butanediol).
-
Drive the equilibrium: Ensure that water, a byproduct of the reaction, is effectively removed. This can be achieved by using a Dean-Stark apparatus during the reaction or by using a dehydrating agent.
-
Possible Cause 2: Product Loss During Aqueous Work-up
-
Rationale: Butane-2,3-diyl diacetate has some water solubility, and vigorous or multiple washes can lead to product loss into the aqueous phase.
-
Solution:
-
Back-extraction: After the initial separation of the organic and aqueous layers, the aqueous layer can be extracted again with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to decrease the solubility of the organic product in the aqueous phase, thus reducing losses.
-
Possible Cause 3: Hydrolysis of the Product
-
Rationale: The ester is susceptible to hydrolysis, especially under acidic or basic conditions, which can occur during work-up if not performed carefully.[3]
-
Solution:
-
Work-up at lower temperatures: Perform the aqueous washes with cold solutions to minimize the rate of hydrolysis.
-
Minimize contact time: Do not let the organic layer remain in contact with the acidic or basic aqueous solutions for extended periods.
-
Issue 2: Product is Contaminated with Starting Material (2,3-Butanediol)
Possible Cause 1: Inefficient Extraction
-
Rationale: 2,3-butanediol is highly soluble in water.[2] If the aqueous washes are not sufficient, it can remain in the organic layer.
-
Solution:
-
Multiple water washes: Wash the organic layer with several portions of deionized water to effectively remove the water-soluble 2,3-butanediol.
-
Possible Cause 2: Close Boiling Points Complicating Distillation
-
Rationale: While the boiling points of 2,3-butanediol (~177-184 °C) and butane-2,3-diyl diacetate (~203-205 °C) are different, separation by simple distillation may be incomplete.[4][5]
-
Solution:
-
Fractional Distillation: Employ a fractional distillation column to enhance the separation efficiency.[1] The increased surface area provided by the column packing allows for multiple theoretical plates of separation.
-
Issue 3: Product Appears Discolored or Decomposed After Distillation
Possible Cause 1: Thermal Decomposition
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure.[1] This will lower the boiling point of the compound, reducing the risk of thermal decomposition.
-
Avoid overheating the distillation flask: Use a heating mantle with a stirrer and ensure even heating. Do not heat the flask to dryness.
-
Possible Cause 2: Presence of Acidic Impurities
-
Rationale: Residual acid catalyst can promote decomposition and side reactions at elevated temperatures.
-
Solution:
-
Thorough Neutralization: Ensure all acidic components are removed during the work-up by washing with a base until the aqueous layer is no longer acidic (test with pH paper).
-
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently at first to allow for the release of any evolved CO₂ gas, then stopper and shake, venting frequently. Separate the layers.
-
Aqueous Washes: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is dry.
-
Transfer of Crude Product: Transfer the crude butane-2,3-diyl diacetate into the distillation flask along with a magnetic stir bar or boiling chips.
-
Initiate Vacuum: Slowly apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently and evenly with a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities (e.g., residual solvent, butanone) as the first fraction.
-
As the temperature stabilizes at the boiling point of butane-2,3-diyl diacetate at the given pressure, collect the pure product in a clean receiving flask.
-
Monitor the temperature closely; a significant drop in temperature indicates that the product has finished distilling.
-
Visualizations
Logical Workflow for Purification
Caption: General workflow for the purification of butane-2,3-diyl diacetate.
Troubleshooting Decision Tree for Impure Product
Caption: Decision tree for troubleshooting an impure product.
References
- CN101735012B - Method for separating and extracting 2,3-butanediol - Google Patents.
-
2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PubMed Central. Available at: [Link]
- CN103980116A - 2,3-butanediol ester and preparation method thereof - Google Patents.
-
Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem. Available at: [Link]
-
2,3-butane diol, 513-85-9 - The Good Scents Company. Available at: [Link]
-
(PDF) 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - ResearchGate. Available at: [Link]
-
2,3-butane diol diacetate, 1114-92-7 - The Good Scents Company. Available at: [Link]
-
Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
2,3-Butanediol - Wikipedia. Available at: [Link]
- US4874473A - Separation of diastereomers by extractive distillation - Google Patents.
-
Determination of diacetyl (butanedione) & pentanedione in beer by HS-GC - Agilent. Available at: [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3-butane diol, 513-85-9 [thegoodscentscompany.com]
- 5. 2,3-butane diol diacetate, 1114-92-7 [thegoodscentscompany.com]
- 6. Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stereoselectivity in the Synthesis of Butane-2,3-diyl diacetate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the stereoselective synthesis of butane-2,3-diyl diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges in achieving high stereochemical purity. We will explore the causality behind experimental choices, offering troubleshooting solutions and validated protocols to ensure the success of your synthesis.
Introduction: The Importance of Stereoisomers
Butane-2,3-diyl diacetate is a chiral molecule existing as three stereoisomers: the enantiomeric pair (2R,3R)- and (2S,3S)-butane-2,3-diyl diacetate, and the achiral meso-diacetate.[1][2] The specific stereoisomer of a chiral molecule is often critical in pharmaceutical and biological applications, as different enantiomers can exhibit vastly different physiological activities. Therefore, precise control over stereoselectivity during synthesis is paramount. This guide focuses on the most common and effective method for achieving this control: the enzymatic kinetic resolution of the precursor, 2,3-butanediol, during the acylation step.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving stereoselectivity in the synthesis of butane-2,3-diyl diacetate?
The most prevalent and effective strategy is the chemoenzymatic synthesis involving the kinetic resolution of a racemic mixture of 2,3-butanediol. This is typically achieved using a lipase, which selectively acylates one enantiomer at a much faster rate than the other.[3] For even higher yields of a single enantiomer, Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer, theoretically allowing for a 100% yield of the desired acylated product.[4][5]
Q2: Which enzymes are most effective for the kinetic resolution of 2,3-butanediol?
Lipases are the most commonly used enzymes for this transformation due to their broad substrate scope, stability in organic solvents, and high enantioselectivity.[6] Lipase from Candida antarctica (often immobilized, e.g., Novozym 435) is a frequently cited, highly effective biocatalyst for the acylation of secondary alcohols.[7] Other useful lipases include those from Pseudomonas cepacia and Candida rugosa.[3][8] The choice of enzyme is critical and may require screening to find the optimal catalyst for your specific conditions.
Q3: What analytical techniques are essential for determining the stereochemical purity of my product?
To accurately determine the success of your stereoselective synthesis, you must quantify both the enantiomeric excess (ee) of the chiral products and the diastereomeric ratio (dr) if meso isomers are present. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the standard methods for separating and quantifying enantiomers and diastereomers, allowing for precise determination of ee and dr.[9][10]
Q4: What is the difference between kinetic resolution (KR) and dynamic kinetic resolution (DKR)?
In a standard kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. However, since one enantiomer is left unreacted, the maximum theoretical yield for the product is 50%.[5] Dynamic kinetic resolution overcomes this limitation by continuously racemizing the slow-reacting enantiomer back into the racemic mixture. This is typically achieved by adding a compatible racemization catalyst (e.g., a ruthenium complex) to the reaction. This allows the enzyme to continually acylate the preferred enantiomer, making a theoretical yield of 100% possible.[4][7]
Visualizing KR vs. DKR
Caption: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) workflows.
Troubleshooting Guide: Common Issues and Solutions
Q: My reaction is producing butane-2,3-diyl diacetate with low enantiomeric excess (ee). How can I improve it?
Potential Cause 1: Sub-optimal Reaction Temperature. The selectivity of an enzyme is often temperature-dependent. Higher temperatures increase reaction rates but can decrease enantioselectivity by allowing the less-favored enantiomer to react more readily.
-
Solution: Perform the reaction at a lower temperature. Conduct a screening study at various temperatures (e.g., 0°C, room temperature, 40°C) to find the optimal balance between reaction rate and enantioselectivity.[5]
Potential Cause 2: Incorrect Solvent Choice. The solvent significantly impacts enzyme activity and selectivity by influencing the enzyme's conformation and the solubility of substrates.
-
Solution: Screen a range of non-polar, aprotic organic solvents. Solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) often provide high enantioselectivity for lipase-catalyzed reactions.[5] Avoid polar protic solvents like water or short-chain alcohols, which can interfere with the reaction.
Potential Cause 3: Inappropriate Acyl Donor. The structure of the acyl donor can influence the stereoselectivity of the enzymatic reaction.
-
Solution: While acetic anhydride is common, consider alternative acyl donors. Isopropenyl acetate is an excellent choice as its byproduct is acetone, which is volatile and does not cause product inhibition, simplifying purification.[7] Vinyl acetate is another effective alternative.
Potential Cause 4: Low Enzyme Activity or Stability. The biocatalyst may be old, improperly stored, or denatured by the reaction conditions.
-
Solution: Use a fresh batch of enzyme from a reputable supplier. If using an immobilized enzyme, ensure it has not been mechanically crushed, which can destroy its supportive structure. Consider adding molecular sieves to the reaction to remove any trace water that could hydrolyze the product and deactivate the enzyme.
Q: My reaction has stalled, resulting in low conversion. What should I do?
Potential Cause 1: Product Inhibition. The accumulation of the diacetate product or byproducts (like acetic acid if using acetic anhydride) can inhibit the enzyme, slowing or stopping the reaction.
-
Solution: If using an acyl donor that produces an acid byproduct, consider using a mild, non-nucleophilic base to neutralize it. Alternatively, use an acyl donor like isopropenyl acetate, which produces a neutral byproduct (acetone).[7]
Potential Cause 2: Reversibility of the Reaction. Transesterification reactions are reversible. If the reverse reaction (hydrolysis of the ester) becomes significant, the net conversion will be low.
-
Solution: Ensure anhydrous conditions by using dry solvents and adding molecular sieves. The reverse reaction requires water, so its removal will drive the equilibrium towards product formation.
Q: I am attempting a Dynamic Kinetic Resolution (DKR), but the yield is still low and the unreacted alcohol remains. Why?
Potential Cause 1: Incompatibility of Catalysts. The racemization catalyst and the enzyme must be compatible. Conditions that favor one may inhibit the other. For example, the optimal temperature or pH for the lipase might not be suitable for the metal catalyst.
-
Solution: Choose a matched catalyst system known to work well together, such as Novozym 435 and a compatible ruthenium complex.[7] Review the literature to find conditions where both catalysts exhibit good activity.
Potential Cause 2: Racemization is Too Slow. For a successful DKR, the rate of racemization of the slow-reacting enantiomer must be significantly faster than the rate of its acylation (k_rac >> k_slow). If not, the slow-reacting enantiomer will accumulate.
-
Solution: Increase the loading of the racemization catalyst. You may also need to optimize the temperature, as racemization reactions often have a higher activation energy than the enzymatic acylation.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting poor stereoselectivity.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (rac)-2,3-Butanediol
This protocol describes a standard procedure for the kinetic resolution of racemic 2,3-butanediol using an immobilized lipase and isopropenyl acetate as the acyl donor.
Materials:
-
(rac)-2,3-Butanediol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Isopropenyl acetate
-
Anhydrous methyl tert-butyl ether (MTBE) or Toluene
-
4Å Molecular sieves
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Temperature control system (e.g., oil bath or cryostat)
-
Analytical equipment: Chiral GC or HPLC
Procedure:
-
Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (rac)-2,3-butanediol (1.0 g, 11.1 mmol) and activated 4Å molecular sieves (0.5 g).
-
Solvent Addition: Add anhydrous MTBE (20 mL) to the flask.
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., 25°C) for 15 minutes to ensure the temperature is stable.
-
Enzyme Addition: Add the immobilized lipase (100 mg, ~10% by weight of the substrate) to the mixture.
-
Initiation of Reaction: Add isopropenyl acetate (0.61 mL, 5.55 mmol, 0.5 equivalents). Using 0.5 equivalents ensures that the reaction stops at a maximum of 50% conversion, which is optimal for achieving high ee for both the product and the unreacted starting material.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot with a small amount of methanol to deactivate the enzyme and analyze by chiral GC to determine conversion and enantiomeric excess.
-
Workup: Once the reaction reaches ~50% conversion, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the monoacetate product and the unreacted diol can be separated by column chromatography on silica gel.
-
Analysis: Characterize the purified products and determine the final ee of the monoacetate and the unreacted diol using chiral GC or HPLC.
Reference Data
The selection of solvent is a critical parameter that can dramatically affect the outcome of an enzymatic resolution. The table below summarizes the typical effects of different solvent classes on lipase activity and enantioselectivity.
| Solvent Class | Example(s) | Typical Effect on Enantioselectivity (E-value) | Rationale |
| Non-polar, Aprotic | Hexane, Toluene, MTBE | High | These solvents do not strip the essential water layer from the enzyme's surface, maintaining its active conformation. This rigidity enhances the enzyme's ability to discriminate between enantiomers.[5] |
| Polar, Aprotic | Acetonitrile, THF | Moderate to Low | These solvents can be more disruptive to the enzyme's hydration shell, leading to increased flexibility and reduced selectivity. |
| Polar, Protic | Water, Ethanol | Very Low / No Reaction | These solvents compete with the substrate for the enzyme's active site and can lead to hydrolysis of the acyl-enzyme intermediate, preventing the desired acylation. |
References
- Ji, X.-J., et al. (2011). Biotechnology Advances, 29(6), 831-840.
-
Wikipedia. (n.d.). 2,3-Butanediol. Retrieved January 31, 2026, from [Link]
-
Gotor, V., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Retrieved January 31, 2026, from [Link]
-
MDPI. (2020). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Retrieved January 31, 2026, from [Link]
-
MDPI. (2022). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Retrieved January 31, 2026, from [Link]
-
PubMed. (2015). Efficient production of 2,3-butanediol in Saccharomyces cerevisiae by eliminating ethanol and glycerol production and redox rebalancing. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Efficient production of optically pure (2S,3S)-butanediol in Saccharomyces cerevisiae. Retrieved January 31, 2026, from [Link]
-
PubMed Central (PMC). (2013). d-2,3-Butanediol Production Due to Heterologous Expression of an Acetoin Reductase in Clostridium acetobutylicum. Retrieved January 31, 2026, from [Link]
-
PubMed Central (PMC). (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 −/− mice, decreases plasma cholesterol and epididymal fat deposition. Retrieved January 31, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Stereoselective and Stereospecific Reactions. Retrieved January 31, 2026, from [Link]
-
MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). Butane-2,3-diyl diacetate. Retrieved January 31, 2026, from [Link]
-
NIST. (n.d.). 2,3-Butanediol, diacetate. Retrieved January 31, 2026, from [Link]
-
MDPI. (2020). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Stereoselective Enzymatic Acylations (Transesterifications). Retrieved January 31, 2026, from [Link]
-
YouTube. (2019). Conformational analysis of Butane-2,3-diol. Retrieved January 31, 2026, from [Link]
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. Retrieved January 31, 2026, from [Link]
-
ACS Publications. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. Retrieved January 31, 2026, from [Link]
-
CABI Digital Library. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). The lipase-PS-mediated resolution of the diastereoisomerically pure.... Retrieved January 31, 2026, from [Link]
-
PubMed. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (2011). Regioselective enzymatic acylation of complex natural products: expanding molecular diversity. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Stereoselective RNA reaction with chiral 2′-OH acylating agents. Retrieved January 31, 2026, from [Link]
-
University of Padua. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved January 31, 2026, from [Link]
-
YouTube. (2022). Number of optically active stereoisomers possible for butane 2,3 diol is 2. Retrieved January 31, 2026, from [Link]
Sources
- 1. 2,3-Butanediol, diacetate [webbook.nist.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of Enzymes in Regioselective and Stereoselective Organic Reactions [mdpi.com]
- 7. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 −/− mice, decreases plasma cholesterol and epididymal fat deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Stability and degradation issues of Butane-2,3-diyl diacetate
Stability, Degradation & Analytical Troubleshooting[1]
Part 1: Critical Stability Alerts (Triage)
Status: ACTIVE MONITORING REQUIRED
Butane-2,3-diyl diacetate (2,3-Butanediol diacetate) is generally stable under neutral, anhydrous conditions.[1] However, as a diester derived from a secondary diol, it exhibits specific vulnerabilities that differ from simple primary esters.[1]
🛑 STOP & CHECK: Immediate Rejection Criteria
If your sample exhibits any of the following, degradation has likely compromised the reagent's integrity:
-
Olfactory Flag: A distinct, sharp odor of vinegar (acetic acid) .[1] Pure material has a mild, fruity/ester-like odor.[1]
-
pH Drift: An aqueous dispersion (1:10 v/v) shows pH < 5.0.[1]
-
GC Baseline: Appearance of broad tailing peaks (acetic acid) or new peaks at shorter retention times (mono-acetate intermediates).[1]
Part 2: Degradation Mechanisms (The "Why")
Hydrolysis (Primary Failure Mode)
The most common degradation pathway is hydrolysis, catalyzed by moisture and trace acids/bases.[1] Unlike primary esters (e.g., ethyl acetate), the secondary carbons in butane-2,3-diyl diacetate provide moderate steric hindrance, slowing the initial attack but not preventing it.
The Cascade:
-
Intermediate: Formation of 3-acetoxybutan-2-ol (Monoacetate).[1]
-
Collapse: Release of Acetic Acid (autocatalytic).
-
Final State: 2,3-Butanediol + 2 equivalents of Acetic Acid.[1][3]
Visualization of Hydrolysis Pathway:
Figure 1: Stepwise hydrolysis mechanism showing the autocatalytic feedback loop caused by acetic acid generation.
Stereochemical Complexity
Commercial Butane-2,3-diyl diacetate is often a mixture of stereoisomers (meso, d, and l).[1]
-
Issue: Users often mistake stereoisomer separation in high-resolution GC for "impurities."
-
Clarification: The meso form typically dominates, but the dl pair (racemic) may appear as a distinct peak or shoulder depending on the column polarity.
Part 3: Troubleshooting Guide (Q&A)
Q1: "My GC chromatogram shows a 'split' main peak. Is this degradation?"
Diagnosis: Likely Stereoisomerism , not degradation.[1]
-
Explanation: On polar GC columns (e.g., PEG/Wax), the meso and dl forms can resolve into two peaks.
-
Verification: Check the mass spectrum (MS) of both peaks. If they have identical fragmentation patterns (m/z 43, 87, 114), they are isomers.[1] Degradation products (monoacetate) will have a distinct retention time and spectrum (presence of -OH stretch in IR, different fragmentation).[1]
-
Action: Switch to a non-polar column (e.g., DB-5) if single-peak integration is required for assay calculations.
Q2: "The liquid has turned slightly yellow."
Diagnosis: Oxidation or Polymerization Precursors.
-
Explanation: While the ester itself is oxidation-resistant, trace impurities (residual 2,3-butanediol) can oxidize to acetoin or diacetyl, which are yellow/greenish.
-
Action: Run a UV-Vis scan.[1] Absorbance at 420nm confirms colored impurities.[1] Distillation is required to restore purity.[1]
Q3: "Yields are consistently low when using this as a reactant."
Diagnosis: Equilibrium Shift (Hydrolysis). [4]
-
Explanation: If your reaction introduces water (or is open to humid air), the equilibrium shifts back toward the alcohol and acid.[4]
-
Action: Use molecular sieves (3Å or 4Å) in the solvent system. Ensure the reagent is stored under dry nitrogen/argon.[1]
Part 4: Analytical Protocols
Protocol A: GC-MS Integrity Check
Use this protocol to differentiate between isomers and hydrolysis degradation.[1]
Instrument: Agilent 7890/5977 (or equivalent) Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) - Non-polar preferred to minimize isomer splitting.[1]
| Parameter | Setting |
| Inlet Temp | 250°C (Split 50:1) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 1 min) → 10°C/min → 200°C (hold 3 min) |
| Transfer Line | 280°C |
| MS Source/Quad | 230°C / 150°C |
| Scan Range | 35–350 amu |
Expected Results:
-
RT ~7-8 min: Butane-2,3-diyl diacetate (Main Peak).[1]
-
RT ~5-6 min: 3-acetoxybutan-2-ol (Monoacetate - Degradant).[1]
-
RT ~2-3 min: Acetic Acid (Tail, often solvent masked).[1]
Protocol B: Rapid Field Test (pH Screen)
For quick validation before use in sensitive syntheses.
-
Take 100 µL of Butane-2,3-diyl diacetate.
-
Add to 1 mL of neutral, deionized water in a vial.
-
Vortex for 30 seconds (it is moderately soluble).
-
Apply to a calibrated pH strip or probe.[1]
-
Pass: pH 6.0 – 7.0.
-
Fail: pH < 5.5 (Indicates significant hydrolysis).[1]
Part 5: Physicochemical Data Reference
| Property | Value | Notes |
| Molecular Weight | 174.19 g/mol | |
| Boiling Point | 203–205 °C | @ 760 mmHg [1] |
| Flash Point | ~90 °C (194 °F) | Closed Cup [1] |
| Solubility (Water) | Soluble | Hydrolysis risk in aqueous solution |
| Density | ~1.0 g/mL | |
| Refractive Index | 1.41–1.42 | |
| Key MS Fragments | 43, 87, 114 | [2] |
Part 6: Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing common reagent issues.
References
-
PubChem. (n.d.).[1][3][5][6] Butane-2,3-diyl diacetate (Compound).[1][3][7][8][9][10] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.).[1][3][5] 2,3-Butanediol, diacetate.[1][3][7][8][9][10][11] NIST Chemistry WebBook, SRD 69.[1] Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2022).[1] Hydrolysis of Esters. Retrieved January 31, 2026, from [Link]
Sources
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- 3. Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Butylene glycol diacetate | C8H14O4 | CID 69410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Butanedithiol diacetate | C8H14O2S2 | CID 242803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Butanediol, diacetate [webbook.nist.gov]
- 8. 2,3-Butanediol, diacetate [webbook.nist.gov]
- 9. chemcess.com [chemcess.com]
- 10. 2,3-butane diol diacetate, 1114-92-7 [thegoodscentscompany.com]
- 11. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing common impurities in Butane-2,3-diyl diacetate
Executive Summary & Molecule Profile
Butane-2,3-diyl diacetate (also known as 2,3-butanediol diacetate) is a vicinal di-ester used frequently as a specialized solvent, a plasticizer precursor, and a stereochemical probe in metabolic studies. Its synthesis—typically via the acid-catalyzed esterification of 2,3-butanediol—often yields a crude mixture containing unreacted diol, mono-acetate intermediates, acidic catalyst residues, and stereoisomeric mixtures.
Achieving high purity (>98%) requires exploiting the significant differences in polarity and boiling points between the fully esterified product and its impurities. This guide provides a self-validating troubleshooting framework for researchers encountering purity issues.
Physical Property Comparison (Crucial for Separation)
| Compound | Boiling Point (1 atm) | Water Solubility | Polarity (LogP) | Primary Removal Method |
| Butane-2,3-diyl diacetate | 203–205 °C | Low (~5 g/L) | ~0.93 | Target Product |
| 2,3-Butanediol (Starting Material) | 177–182 °C | Miscible | -0.92 | Aqueous Wash / Distillation |
| Butane-2,3-diyl monoacetate | ~190–195 °C (Est.) | Moderate | Intermediate | Fractional Distillation |
| Acetic Acid | 118 °C | Miscible | -0.17 | Alkaline Wash (NaHCO₃) |
| Water | 100 °C | N/A | N/A | Drying Agent / Azeotrope |
Troubleshooting Guide (Q&A)
Issue 1: "My GC-MS shows a persistent peak just before the product. Is this the mono-acetate?"
Diagnosis: Yes, this is the classic signature of incomplete esterification . The peak is likely 3-acetyloxybutan-2-yl acetate (the mono-ester). Because it still possesses a free hydroxyl group, it elutes slightly earlier than the diacetate on non-polar columns and has a lower boiling point.
Root Cause:
-
Insufficient reaction time or temperature.
-
Water accumulation in the reaction matrix (hydrolysis equilibrium).
-
Insufficient acylating agent (Acetic Anhydride/Acetyl Chloride).
Corrective Protocol:
-
Push the Equilibrium: If synthesizing, ensure you are removing water (Dean-Stark trap) or using an excess of acetic anhydride.
-
Chemical Removal (Post-Synthesis): The mono-acetate is significantly more polar than the diacetate.
-
Small Scale: Pass the crude oil through a short pad of silica gel using 10% Ethyl Acetate in Hexanes. The diacetate elutes first; the mono-acetate sticks.
-
Large Scale: Perform a fractional vacuum distillation. You must use a Vigreux column or packed column because the boiling point difference (<15°C) is too small for simple distillation to be effective.
-
Issue 2: "The product smells like vinegar and has a low pH."
Diagnosis: Acidic residue contamination . This is usually residual acetic acid or unremoved acid catalyst (e.g., p-Toluenesulfonic acid or Sulfuric acid).
Root Cause: Inadequate neutralization during the aqueous workup.
Corrective Protocol (The "Self-Validating" Wash): Do not rely on a single wash. Follow this sequence:
-
Wash 1: Saturated aqueous NaHCO₃ (Sodium Bicarbonate). Validation: Watch for CO₂ bubbling. Continue washes until bubbling ceases completely.
-
Wash 2: Brine (Saturated NaCl). Validation: This pulls residual water from the organic phase, pre-drying it.
-
Check pH: Spot the organic layer on wet pH paper. It must be neutral (pH 6-7). If acidic, repeat step 1.
Issue 3: "I need a specific stereoisomer, but I have a mixture."
Diagnosis: Stereochemical impurity . 2,3-butanediol exists as three isomers: meso, dextro (
Corrective Protocol:
-
Distillation Enrichment: The meso and racemic (dl) forms of the diacetate have slightly different boiling points. Careful fractional distillation can enrich one isomer, typically the racemic form which often boils slightly lower.
-
Crystallization (The "Freezing" Method):
-
The racemic diacetate has a higher melting point than the meso form.
-
Protocol: Cool the mixture to 4°C (or lower). The racemic diacetate may crystallize out, leaving the meso form in the supernatant. Filter rapidly to separate.
-
Experimental Workflows
Workflow A: Standard Purification (Removal of Acids & Diol)
This workflow relies on the solubility switch: The diol is water-soluble; the diacetate is not.
Figure 1: Standard aqueous workup and purification workflow for removing water-soluble impurities and acids.
Workflow B: Impurity Identification Logic
Use this logic tree to identify the specific contamination based on simple observations.
Figure 2: Diagnostic logic for identifying common impurities based on sensory and analytical data.
Detailed Protocols
Protocol 1: Vacuum Distillation Setup
Because the boiling point is high (205°C at atm), distillation at atmospheric pressure risks decomposition (discoloration). Vacuum distillation is mandatory.
-
Equipment: Short-path distillation head or Vigreux column (if mono-acetate is present).
-
Pressure: Reduce system pressure to 10–15 mmHg .
-
Temperature:
-
At 10 mmHg, the boiling point drops to approximately 90–100°C .
-
Note: If the temperature rises slowly and then stalls, you are likely distilling the mono-acetate fraction first. Discard the "forerun."
-
-
Collection: Collect the main fraction only when the temperature is stable.
Protocol 2: Analytical Confirmation (NMR)
To confirm the removal of the mono-acetate, check the 1H NMR (CDCl₃) :
-
Diacetate (Product): Look for the methine protons (-CH-O-) around 4.8–5.0 ppm .
-
Mono-acetate (Impurity): Look for a distinct multiplet shifted upfield (around 3.8–4.0 ppm ) corresponding to the -CH-OH proton. If this peak is absent, your esterification is complete.
References
-
National Institute of Standards and Technology (NIST). (2023). 2,3-Butanediol, diacetate: Thermochemical Data and Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
The Good Scents Company. (2023). Butane-2,3-diyl diacetate Physical Properties and Safety.[2] [Link]
-
Garg, S. K., & Jain, A. (1995). Fermentative production of 2,3-butanediol: A review. Bioresource Technology, 51(2-3), 103-109. (Context on stereoisomer formation and separation). [Link]
-
PubChem. (2023). Butane-2,3-diyl diacetate Compound Summary. National Library of Medicine. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2,3-Butanediol
Welcome to the Technical Support Center for the esterification of 2,3-butanediol (2,3-BDO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the esterification of 2,3-butanediol.
Q1: What is the general reaction scheme for the esterification of 2,3-butanediol?
The esterification of 2,3-butanediol is a two-step consecutive reaction. First, one hydroxyl group of 2,3-BDO reacts with a carboxylic acid to form a monoester and water. Subsequently, the remaining hydroxyl group on the monoester reacts with a second molecule of the carboxylic acid to yield a diester and another molecule of water.[1]
-
Step 1: 2,3-Butanediol + Carboxylic Acid ⇌ 2,3-Butanediol Monoester + Water
-
Step 2: 2,3-Butanediol Monoester + Carboxylic Acid ⇌ 2,3-Butanediol Diester + Water
The overall reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants, hindering product formation.[2][3]
Q2: What types of catalysts are effective for this esterification?
Both homogeneous and heterogeneous acid catalysts are used to accelerate the reaction.[2][4]
-
Homogeneous Catalysts: These include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] They are highly efficient but can cause corrosion and are difficult to separate from the reaction mixture, leading to costly purification steps and waste generation.[2][4][5]
-
Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36) and zeolites are widely used.[6][7][8] Their primary advantage is the ease of separation from the product mixture, allowing for catalyst recycling and simpler purification processes.[5][7] Amberlyst-36 has been shown to be an effective catalyst for the esterification of 2,3-BDO with acetic acid.[6][7]
Q3: What are the typical reaction conditions?
Optimal conditions depend on the specific carboxylic acid, catalyst, and desired product (monoester vs. diester). However, general ranges have been established in the literature:
| Parameter | Typical Range | Rationale |
| Temperature | 50°C to 120°C | Higher temperatures increase the reaction rate, allowing equilibrium to be reached faster.[6] However, excessively high temperatures can lead to side reactions like dehydration.[9][10] |
| Catalyst Loading | 1.1% to 5 mol% (relative to 2,3-BDO) | Catalyst concentration directly affects the reaction kinetics. Studies suggest that 2.2 mol% of Amberlyst-36 is a suitable amount for achieving good reaction rates.[6] |
| Reactant Molar Ratio | 2:1 to 12:1 (Acid:BDO) | Using an excess of the carboxylic acid can shift the reaction equilibrium towards the formation of the diester.[3][6][7] |
| Pressure | 0.5 to 2 MPa | While many reactions are run at atmospheric pressure, elevated pressure can be used, particularly in fixed-bed reactor systems.[11] |
Q4: How can the progress of the reaction be monitored effectively?
Accurate monitoring is crucial for optimization. The most common methods involve withdrawing samples from the reaction mixture at timed intervals and analyzing them using:
-
Gas Chromatography (GC): A reliable method for quantifying reactants (2,3-BDO, carboxylic acid) and products (monoester, diester).[6] An internal standard is often used for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Used to measure concentrations of 2,3-BDO and related compounds like acetoin.[12][13]
-
Titration: The concentration of the unreacted carboxylic acid can be determined by automatic titration.[6]
-
Karl Fischer Titration: This method is used to precisely measure the water content in the reaction mixture, which is critical for understanding the reaction equilibrium.[6]
Q5: What are the main byproducts I should be aware of?
The primary side reaction to consider is the acid-catalyzed dehydration of 2,3-butanediol, which primarily forms methyl ethyl ketone (MEK).[9][10] Ether formation can also occur, particularly at higher temperatures.[14] Controlling the reaction temperature is a key strategy to minimize these unwanted byproducts.
Reaction Pathway and Optimization Workflow
The following diagrams illustrate the core reaction pathway and a general workflow for optimizing your experiment.
Caption: The two-step consecutive reaction pathway for the esterification of 2,3-butanediol.
Caption: A general workflow for optimizing 2,3-butanediol esterification conditions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Conversion to Ester
Q: My reaction has been running for several hours, but GC analysis shows very low conversion of 2,3-butanediol. What are the likely causes and solutions?
A: Low conversion is a common issue that can typically be traced to three main factors: catalyst activity, reaction equilibrium, or insufficient thermal energy.
-
Catalyst Inactivity:
-
Causality: The acid catalyst, whether homogeneous or heterogeneous, is the engine of the reaction. If it is inactive, the reaction will not proceed at a reasonable rate. Heterogeneous catalysts like ion-exchange resins can become deactivated by impurities or require activation before use.
-
Solutions:
-
Heterogeneous Catalysts (e.g., Amberlyst): Ensure the catalyst is properly activated (e.g., dried) according to the manufacturer's protocol. If the catalyst has been used before, consider a regeneration step.
-
Increase Catalyst Loading: The reaction rate is dependent on catalyst concentration. A study on the esterification of 2,3-BDO with acetic acid found that increasing the Amberlyst-36 catalyst from 1.1% to 2.2% significantly increased the kinetic constants.[6] Try incrementally increasing your catalyst loading (e.g., from 1.5 mol% to 3 mol%).
-
-
-
Reaction Equilibrium Limitations:
-
Causality: Esterification is a reversible reaction where water is a byproduct.[2] An accumulation of water in the reaction vessel will shift the equilibrium back towards the reactants (Le Châtelier's principle), stalling the reaction and preventing high conversion.[3]
-
Solutions:
-
Water Removal: The most effective strategy is to remove water as it is formed. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding molecular sieves to the reaction flask.[3]
-
Use Excess Reactant: Employing a large excess of the carboxylic acid (or 2,3-BDO if the acid is more valuable) can help drive the equilibrium towards the product side. Molar ratios of acid to diol from 2:1 up to 12:1 have been explored.[7]
-
-
-
Insufficient Temperature or Reaction Time:
-
Causality: All chemical reactions have an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. While temperature does not significantly affect the final equilibrium position for this reaction, it is crucial for how quickly that equilibrium is reached.[6]
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature. Experiments are often conducted between 70°C and 110°C to ensure a reasonable rate without promoting side reactions.[6][7]
-
Extend Reaction Time: If you are running the reaction at a lower temperature, simply extend the total reaction time and continue to monitor the progress until the concentrations of reactants and products plateau.
-
-
Caption: Troubleshooting flowchart for low reaction conversion.
Problem: Difficulty in Product Purification
Q: I have achieved good conversion, but separating the final ester product is proving difficult. What are the challenges and how can I overcome them?
A: The purification of 2,3-butanediol and its esters is challenging due to the inherent physical properties of these molecules.[15][16]
-
High Boiling Point and Affinity for Water:
-
Causality: 2,3-BDO has a high boiling point (approx. 177°C) and is miscible with water.[9] Its esters will also have relatively high boiling points. This makes standard distillation energy-intensive and can lead to thermal degradation or side reactions at the required high temperatures.[15][16]
-
Solutions:
-
Vacuum Distillation: Performing distillation under reduced pressure lowers the boiling points of the components, reducing the energy required and minimizing the risk of thermal degradation.
-
Solvent Extraction: This technique can be used to separate 2,3-BDO and its esters from aqueous solutions or fermentation broths. Solvents like 1-butanol and 1-hexanol have been identified as promising candidates for this purpose.[15][16]
-
-
-
Complex Reaction Mixture:
-
Causality: The final reaction mixture contains the catalyst (if heterogeneous), unreacted starting materials (2,3-BDO, carboxylic acid), the monoester, the diester, and water. Separating these components with similar properties can be complex.
-
Solutions:
-
Reactive Extraction: This advanced technique involves reacting the 2,3-BDO with an aldehyde or ketone to form an insoluble dioxolane, which can be easily separated from the aqueous phase. The reaction is then reversed under heat to recover high-purity 2,3-BDO.[17] This method is more suited for recovery from fermentation broths but illustrates an innovative approach to separation.
-
Chromatography: For high-purity applications, column chromatography is a viable, albeit less scalable, option for separating the mono- and diester products from each other and from the starting materials.
-
-
Detailed Experimental Protocols
Protocol 1: Heterogeneously Catalyzed Esterification of 2,3-BDO with Acetic Acid
This protocol describes a general procedure for a batch reaction using Amberlyst-36 as the catalyst.
-
Reactor Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. If water removal is desired, attach a Dean-Stark apparatus between the flask and the condenser.
-
-
Charging Reactants:
-
Reaction Execution:
-
Begin vigorous stirring to ensure good mixing of the heterogeneous catalyst.
-
Heat the reaction mixture to the target temperature (e.g., 110°C).[6]
-
Start a timer once the target temperature is reached.
-
-
Monitoring:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture.
-
Immediately quench the sample in an ice-water bath to stop the reaction.[6]
-
Prepare the sample for analysis (e.g., by GC) as described in Protocol 2.
-
-
Reaction Completion and Workup:
-
Once the reaction has reached equilibrium (i.e., component concentrations are stable), cool the mixture to room temperature.
-
Separate the heterogeneous catalyst by simple filtration. The catalyst can be washed, dried, and potentially reused.
-
Proceed with product purification (e.g., extraction followed by vacuum distillation).
-
Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)
-
Sample Preparation:
-
Dilute the quenched reaction sample with a suitable solvent (e.g., acetone or ethanol) in a GC vial.
-
Add a known amount of an internal standard (e.g., 1,4-butanediol or another compound not present in the reaction mixture) to the vial for accurate quantification.
-
-
GC Instrument Conditions (Example):
-
Apparatus: Agilent 6890N or similar.[7]
-
Column: A polar capillary column (e.g., HP-INNOWax or similar).
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 230°C and hold for 5 minutes. (Note: This program is illustrative and must be optimized for your specific separation).
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to acetic acid, 2,3-butanediol, the monoester, and the diester based on the retention times of pure standards.
-
Calculate the concentration of each component based on the peak areas relative to the internal standard, using a pre-established calibration curve.
-
References
-
Richard, R., Guillaume, D., & Jacquin, M. (2016). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. Industrial & Engineering Chemistry Research, 55(18), 5246–5253. [Link]
-
Richard, R., Guillaume, D., & Jacquin, M. (2016). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. ResearchGate. [Link]
-
Richard, R., Guillaume, D., & Jacquin, M. (2016). Two steps of the esterification reaction of 2,3-BDO with AA and the global reaction. ResearchGate. [Link]
-
National Renewable Energy Laboratory. (n.d.). 2,3-BUTANEDIOL SEPARATIONS. U.S. Department of Energy. [Link]
-
Harvianto, G. R., et al. (2020). Proposed configurations for purification of 2,3-butanediol. ResearchGate. [Link]
- Google Patents. (2014).
-
National Renewable Energy Laboratory. (2023). 2,3-Butanediol Separations. U.S. Department of Energy. [Link]
-
Díaz, M. R., et al. (2018). Rapid monitoring of fermentations: a feasibility study on biological 2,3-butanediol production. Biotechnology for Biofuels. [Link]
-
Tan, E. C. D., et al. (2023). Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. ACS Publications. [Link]
-
Wikipedia. (n.d.). 2,3-Butanediol. [Link]
-
National Renewable Energy Laboratory. (2021). 2,3-Butandiol (BDO) Separations. U.S. Department of Energy. [Link]
-
Francl, K. E., et al. (2019). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. MDPI. [Link]
-
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]
-
Greten, T. F., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Morell, J., & Au, H. (1945). PRODUCTION AND PROPERTIES OF 2,3-BUTANEDIOL: VI. DEHYDRATION BY SULPHURIC ACID. ResearchGate. [Link]
-
Kim, J., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. PMC. [Link]
-
Sankaran, R., et al. (2021). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. MDPI. [Link]
-
OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Ghasemi, M., et al. (2021). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. MDPI. [Link]
-
Li, Z. (2019). Catalysts for conversion of 2,3-butanediol-containing fermentation mixture to hydrocarbons. OSTI.GOV. [Link]
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]
-
Białkowska, A. M. (2016). Strategies for efficient and economical 2,3-butanediol production: new trends in this field. World Journal of Microbiology and Biotechnology. [Link]
-
Pan, Y., et al. (2022). Conversion of Food Waste into 2,3-Butanediol via Thermophilic Fermentation: Effects of Carbohydrate Content and Nutrient Supplementation. PubMed. [Link]
-
Sánchez, M. A., et al. (2024). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. [Link]
-
Agrawal, P., & N, D. (2017). Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. IRJET. [Link]
-
Chemra. (n.d.). Esterification. [Link]
-
Dutta, S., et al. (2007). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
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- 9. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
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- 13. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. blogs.anl.gov [blogs.anl.gov]
- 16. bioesep.org [bioesep.org]
- 17. docs.nrel.gov [docs.nrel.gov]
Preventing racemization during the synthesis of chiral Butane-2,3-diyl diacetate
Topic: Preventing Racemization & Meso-Conversion During Acetylation Document ID: TSC-BDDA-004 Last Updated: 2026-02-11
Executive Summary & Stereochemical Context
To the Researcher: You are likely synthesizing chiral butane-2,3-diyl diacetate (also known as 2,3-butanediol diacetate) as a high-value chiral auxiliary, a solvent for asymmetric catalysis, or a precursor for stereoselective polymerization.
The Core Problem:
The synthesis of (
If your reaction conditions are too acidic or thermally aggressive, the first acetate group installed can attack the neighboring chiral center. This forms a cyclic acetoxonium ion (dioxolenium) intermediate. Opening this ring often leads to the meso-isomer (
This guide provides the protocols to prevent this "hidden" racemization.
The Mechanism of Failure (Visualized)
Understanding the enemy is the first step to defeating it. The diagram below illustrates how a strong acid catalyst transforms your optically pure starting material into the unwanted meso compound.
Figure 1: The acid-catalyzed formation of the acetoxonium ion. Once formed, water or acetate can attack either carbon. Attack at the "wrong" carbon inverts that center, creating the meso compound.
Troubleshooting Module A: Chemical Synthesis
Method: Classical Acetylation (Acetic Anhydride/Acetyl Chloride) Risk Level: High (if acidic)
FAQ: Why did my ee% drop after using Sulfuric Acid ( ) as a catalyst?
Diagnosis: You triggered the NGP pathway described in Figure 1. Strong Brønsted acids protonate the acetate carbonyl, making it a potent nucleophile that attacks the adjacent alcohol. Correction: Switch to Base-Catalyzed Acetylation . Basic conditions prevent the protonation of the carbonyl oxygen, shutting down the acetoxonium pathway.
Optimized Protocol: Base-Catalyzed Acetylation (Stereoretentive)
This protocol relies on DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst, which activates the anhydride rather than the substrate.
Reagents:
-
Substrate: (
)-2,3-Butanediol ( ee) -
Reagent: Acetic Anhydride (2.5 equiv)
-
Catalyst: DMAP (0.05 equiv)
-
Base/Solvent: Pyridine (or Triethylamine in DCM)
-
Temperature:
Step-by-Step:
-
Dissolution: Dissolve (
)-2,3-butanediol (10 mmol) in dry DCM (20 mL) and Pyridine (30 mmol). Add DMAP (0.5 mmol). -
Addition: Cool to
. Add Acetic Anhydride (25 mmol) dropwise over 15 minutes. Reason: Exotherm control prevents thermal rearrangement. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Quench: Add saturated
at to hydrolyze excess anhydride. -
Workup: Extract with DCM. Wash with
(cold, rapid wash to remove pyridine—do not prolong contact), then brine. -
Validation: The product should retain the optical rotation of the starting material (adjusted for the ester shift).
Troubleshooting Module B: Enzymatic Synthesis
Method: Lipase-Catalyzed Transesterification (Green Chemistry) Risk Level: Low (Highest Optical Purity)
FAQ: The reaction stalls at 50% conversion. How do I push it to the diacetate?
Diagnosis: Lipases are equilibrium catalysts. If you use acetic acid, water is produced, leading to hydrolysis. If you use ethyl acetate, the ethanol byproduct competes for the enzyme. Correction: Use Vinyl Acetate as the acyl donor. The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This makes the reaction irreversible .
Optimized Protocol: CAL-B Kinetic Resolution/Synthesis
This method is superior because Candida antarctica Lipase B (CAL-B) is highly selective for the
Reagents:
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol substrate.
-
Acyl Donor: Vinyl Acetate (5 equiv).
-
Solvent: MTBE or Toluene (Dry).
Workflow:
-
Setup: Mix chiral diol and Vinyl Acetate in MTBE.
-
Initiation: Add CAL-B beads. Incubate at
with orbital shaking (200 rpm). -
Monitoring: Monitor by GC. The reaction is slower than chemical methods but guarantees
retention of configuration due to the mild conditions. -
Termination: Filter off the enzyme beads (can be reused).
-
Purification: Evaporate volatiles. The residue is usually pure product.
Troubleshooting Module C: Analysis & Purification
FAQ: How do I distinguish the Meso impurity from my Chiral Target?
The meso compound (
Data Comparison Table:
| Property | ( | Meso-Diacetate | Notes |
| Symmetry | Plane of Symmetry | Meso has distinct NMR signals in chiral solvents. | |
| Boiling Point | Very difficult to separate by simple distillation. | ||
| Refractive Index | Requires precision refractometer. | ||
| Chiral GC | Peak A | Peak B | Best Method. Use Cyclodextrin-based columns (e.g., |
FAQ: My isolated product is racemic, but the reaction check was pure. Why?
Diagnosis: "Ghost" Racemization during purification.
-
Silica Gel Acidity: Standard silica gel is slightly acidic (
). If you flash column your product and leave it on the column too long, the acetoxonium mechanism (Figure 1) can occur on the silica surface. -
Thermal Stress: Distilling at atmospheric pressure (
) promotes thermal rearrangement.
Correction Protocol:
-
Neutralize Silica: Pre-wash your silica column with
Triethylamine in Hexanes before loading your sample. -
Vacuum Distillation: Always distill under reduced pressure (
). The boiling point drops to , preventing thermal racemization.
References
-
Mechanistic Insight (Acetoxonium Ion): Winstein, S., & Buckles, R. E. (1942). The Role of Neighboring Groups in Replacement Reactions.[1][2][3][4] I. Retention of Configuration in the Reaction of Some Dihalides and Acetoxyhalides with Silver Acetate. Journal of the American Chemical Society. Link
-
Enzymatic Synthesis (CAL-B): Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1,2-Diols. Tetrahedron: Asymmetry.[4][5] Link
-
Purification & Properties: NIST Chemistry WebBook, SRD 69. Butane-2,3-diyl diacetate Data.[6][7][8][9]Link
- General Acetylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity and Stereoselectivity).
Sources
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- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Butanediol, diacetate [webbook.nist.gov]
- 7. 2,3-Butanediol, diacetate [webbook.nist.gov]
- 8. Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for Butane-2,3-diyl diacetate synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of butane-2,3-diyl diacetate. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure successful and optimized synthesis.
Introduction to Butane-2,3-diyl Diacetate Synthesis
Butane-2,3-diyl diacetate, a diester of 2,3-butanediol, is a valuable chemical intermediate. Its synthesis primarily involves the esterification of 2,3-butanediol with acetic acid. This reaction is typically catalyzed by an acid and proceeds in two sequential steps, first forming the monoacetate and then the desired diacetate.[1] The reversible nature of esterification necessitates strategic optimization to drive the reaction towards high yields of the diacetate.
Part 1: Catalyst Selection and Optimization
The choice of catalyst is paramount to achieving high yield and selectivity in the synthesis of butane-2,3-diyl diacetate. Both homogeneous and heterogeneous catalysts can be employed, each with distinct advantages and disadvantages.
Homogeneous Catalysts
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are effective for this esterification.[2][3]
-
Mechanism: These catalysts operate in the same phase as the reactants, providing excellent contact and high reaction rates. The catalytic cycle involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.
-
Advantages: High activity, allowing for lower reaction temperatures and shorter reaction times.
-
Disadvantages: Difficult to separate from the reaction mixture, leading to potential product contamination and catalyst loss. They can also be corrosive to equipment.[3]
Heterogeneous Catalysts
Heterogeneous solid acid catalysts offer a more environmentally friendly and industrially viable alternative to homogeneous catalysts.
-
Mechanism: The reaction occurs on the surface of the solid catalyst. The efficiency is dependent on the number and strength of the acid sites, as well as the catalyst's surface area and pore structure.
-
Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst reuse and a cleaner product stream. They are generally less corrosive.[2]
Comparison of Heterogeneous Catalysts:
| Catalyst Type | Examples | Key Characteristics & Performance Insights |
| Ion-Exchange Resins | Amberlyst 36, Amberlyst 15 | Macroporous sulfonic acid resins with high acidity and thermal stability. Amberlyst 36 has been shown to be effective for the esterification of 2,3-butanediol, with reaction kinetics well-described by kinetic models.[2] The catalytic activity is influenced by catalyst loading and temperature.[2] |
| Zeolites | H-USY, H-BETA, H-MOR, H-ZSM-5 | Crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites. Their activity in esterification is influenced by the Si/Al ratio, which determines the acid site density.[4][5] Pore size can impact diffusion of reactants and products, with medium-pore zeolites like H-ZSM-5 sometimes showing lower activity due to diffusion limitations.[4][5] |
| Sulfated Metal Oxides | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Superacidic materials with high catalytic activity in esterification reactions.[6][7][8] Their performance is highly dependent on the preparation method, specifically the sulfation agent and calcination temperature, which affect the sulfur content, pore size, and acid site strength.[6][7] |
Optimization of Reaction Conditions:
Achieving a high yield of butane-2,3-diyl diacetate requires careful optimization of several reaction parameters:
-
Molar Ratio of Reactants: A molar excess of acetic acid is typically used to shift the reaction equilibrium towards the formation of the diacetate. Molar ratios of acetic acid to 2,3-butanediol ranging from 2 to 12 have been investigated.[2]
-
Catalyst Loading: The amount of catalyst affects the reaction rate. For heterogeneous catalysts like Amberlyst 36, loadings from 1.1% to 4.4% (relative to the initial molar quantity of 2,3-butanediol) have been studied.[2]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the butanediol. The reaction is typically conducted at temperatures ranging from 50 to 110 °C.[2]
-
Water Removal: Water is a byproduct of the esterification reaction, and its presence can reverse the reaction. Continuous removal of water, for example, by using a Dean-Stark apparatus or by operating under vacuum, is crucial for driving the reaction to completion and achieving high yields of the diacetate.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of butane-2,3-diyl diacetate in a question-and-answer format.
Q1: My reaction is slow and gives a low yield of the diacetate, with a significant amount of unreacted 2,3-butanediol and monoacetate remaining. What could be the problem?
A1: This is a common issue and can be attributed to several factors related to reaction equilibrium and kinetics.
-
Insufficient Catalyst Activity:
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): Ensure the catalyst is not old or hydrated. Use a fresh batch and consider a slight increase in catalyst loading.
-
Heterogeneous Catalysts (e.g., Amberlyst, Zeolites): The catalyst may require activation (e.g., drying) before use. If the catalyst has been used previously, it may be deactivated and require regeneration.
-
-
Presence of Water: Water is a byproduct that shifts the equilibrium back to the reactants.
-
Solution: Ensure all reactants and solvents are anhydrous. Employ a method for continuous water removal during the reaction, such as a Dean-Stark trap or the use of molecular sieves.
-
-
Inadequate Reaction Conditions:
-
Solution: Increase the reaction temperature to enhance the reaction rate. Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Suboptimal Molar Ratio:
-
Solution: Increase the molar excess of acetic acid to drive the equilibrium towards the formation of the diester.
-
Workflow for Addressing Low Yield:
Caption: Step-by-step workflow for the synthesis of butane-2,3-diyl diacetate.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use acetic anhydride instead of acetic acid for the synthesis? A1: Yes, acetic anhydride is a more reactive acylating agent and can be used for the synthesis of butane-2,3-diyl diacetate. The reaction with acetic anhydride is generally faster and irreversible, as the byproduct is acetic acid rather than water. This can be advantageous as it eliminates the need for water removal to drive the reaction to completion. However, acetic anhydride is more expensive and corrosive than acetic acid.
Q2: What are the safety precautions I should take during this synthesis? A2:
-
Acetic Acid/Anhydride: Glacial acetic acid and acetic anhydride are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood.
-
Solvents: If using flammable solvents like toluene, ensure the reaction is carried out in a well-ventilated area away from ignition sources.
-
Heating: Use a heating mantle with a temperature controller to avoid overheating and potential side reactions.
-
Vacuum Distillation: Ensure your glassware is free of cracks and stars before performing a vacuum distillation to prevent implosion.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the butane-2,3-diyl diacetate and can be used to assess purity by identifying signals from any remaining starting materials, monoacetate, or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample by separating the components, and MS will provide the mass of the product, confirming its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a strong carbonyl (C=O) stretch characteristic of an ester (around 1740 cm⁻¹) and the absence of a broad hydroxyl (-OH) stretch from the starting diol.
Q4: Is it possible to selectively synthesize the monoacetate of 2,3-butanediol? A4: Yes, selective synthesis of the monoacetate can be achieved by carefully controlling the stoichiometry of the reactants. Using a 1:1 molar ratio of 2,3-butanediol to acetic acid (or slightly less than one equivalent of the acid) and stopping the reaction before it proceeds to the diacetate will favor the formation of the monoacetate. Careful monitoring of the reaction is crucial for achieving high selectivity.
References
-
Richard, R., Guillaume, D., & Jacquin, M. (2016). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. Industrial & Engineering Chemistry Research, 55(19), 5245-5253. [Link]
-
Shlechter, N., Othmer, D. F., & Marshak, S. (1945). Esterification of 2,3-Butylene Glycol with Acetic Acid. Industrial & Engineering Chemistry, 37(9), 900-905. [Link]
-
García, J. I., et al. (2021). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Catalysts, 11(9), 1083. [Link]
-
Peters, T. A., et al. (2006). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. Applied Catalysis A: General, 297(2), 182-188. [Link]
-
ResearchGate. (n.d.). Two steps of the esterification reaction of 2,3-BDO with AA and the global reaction. [Link]
-
ResearchGate. (n.d.). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. [Link]
-
Chen, G., et al. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Catalysts, 9(9), 758. [Link]
-
Shamzhy, M. (2023). Recent Achievements in Designing Zeolite Catalysts. Chemicke Listy, 117(6), 356-361. [Link]
-
Stoyanova, M., et al. (2012). Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification. Catalysis Science & Technology, 2(7), 1364-1369. [Link]
-
Al-Tabbakh, A. A., & Dawood, S. A. (2023). Synthesis of sulfated zirconia-HY zeolite catalysts doped by platinum metal for hydroisomerization reaction. Journal of Engineering, 29(5), 110-123. [Link]
-
Lok, C. M., et al. (2015). Acidity-Reactivity Relationships in Catalytic Esterification over Ammonium Sulfate-Derived Sulfated Zirconia. Catalysts, 5(2), 617-637. [Link]
-
Reddy, K. S. K., et al. (2015). Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols. Catalysis Science & Technology, 5(9), 4569-4578. [Link]
-
Al-Auda, Y. A., et al. (2021). Dehydrogenation of 2,3-Butanediol to Acetoin Using Copper Catalysts. ACS Omega, 6(30), 20004-20011. [Link]
-
Peters, T. A., et al. (2006). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. Eindhoven University of Technology research portal. [Link]
-
ResearchGate. (n.d.). Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.tue.nl [research.tue.nl]
- 6. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Butane-2,3-diyl diacetate Formulation & Handling
[1][2][3]
Current Status: Operational Ticket Focus: Viscosity Management, Mixing Protocols, and Solubility Troubleshooting Support Tier: Level 3 (Senior Application Scientist)[1][2][3]
Introduction: The Fluid Mechanics of Butane-2,3-diyl diacetate
Welcome to the advanced support portal. You are likely here because your formulation involving Butane-2,3-diyl diacetate (CAS: 1114-92-7) is exhibiting unexpected rheological behavior—either it is too viscous to process, phase-separating, or drifting in consistency over time.
While pure Butane-2,3-diyl diacetate is a low-viscosity liquid (~0.5–3.5 mPa[1][2][3]·s at 25°C), it acts as a potent solvent for polymers and resins .[1][2][3] The "viscosity issues" users report are rarely inherent to the solvent itself but arise from its interaction with solutes (high solid content formulations) or environmental factors (hydrolysis).[1][2][3]
This guide bypasses generic advice to focus on the thermodynamics and kinetics of mixing this specific ester.
Module 1: Physicochemical Baseline
Before troubleshooting, verify your solvent meets these baseline specifications. Deviations here indicate contamination or degradation (hydrolysis to 2,3-butanediol).[1][2][3]
| Property | Value | Critical Note for Troubleshooting |
| Appearance | Colorless, clear liquid | Cloudiness indicates moisture uptake or polymer precipitation.[1][2][3] |
| Density | ~0.98 – 1.00 g/cm³ | If >1.01, suspect hydrolysis (reversion to diol form).[1][2][3] |
| Boiling Point | 203–205 °C | High boiler; difficult to remove via standard evaporation.[1][2][3] |
| Water Solubility | ~5.1 g/L (Estimated) | Not fully miscible.[1][2][3][4] Phase separation occurs >0.5% water content.[1][2][3] |
| LogP | ~0.9 | Lipophilic; excellent for hydrophobic drugs/resins, poor for salts.[1][2][3] |
Module 2: Troubleshooting & FAQs
Issue 1: "My polymer solution is too viscous to pipette or inject."
Diagnosis: You are likely experiencing chain entanglement due to the high solvent power of the diacetate.[1][2][3] Unlike "poorer" solvents that coil polymer chains, good solvents like Butane-2,3-diyl diacetate allow chains to expand fully, increasing hydrodynamic volume and viscosity.[1][2][3]
The Fix:
-
Thermal Modulation: Apply the Arrhenius Viscosity Protocol .[1][2][3] Heating the solution to 40–50°C often reduces viscosity by 40–60% without degrading the ester.[1][2][3]
-
Shear Thinning: This solvent/polymer system is likely pseudoplastic.[1][2][3] High-speed shear (vortexing or homogenization) will temporarily reduce viscosity for handling.[1][2][3]
-
Co-Solvent Addition: Add a "bad" solvent (e.g., Ethanol, if compatible with your API) to induce partial chain coiling, reducing the bulk viscosity.[1][2][3]
Issue 2: "The mixture was clear, but became cloudy/separated upon cooling."
Diagnosis: You hit the Upper Critical Solution Temperature (UCST) .[1][2][3] The solubility of your solute in Butane-2,3-diyl diacetate is temperature-dependent.[1][2][3][5]
The Fix:
-
Immediate: Re-heat to 50°C to redissolve.
-
Formulation Adjustment: Calculate the Hansen Solubility Parameter (HSP) distance. If the distance between the solvent and solute >8 MPa^0.5, the solution is thermodynamically unstable.[1][2][3]
-
Protocol: Switch to a "Hot-Start" mixing protocol (see Module 4).
Issue 3: "Viscosity is increasing over time during storage."[1][2][3]
Diagnosis: Hygroscopic Hydrolysis .[1][2][3] Butane-2,3-diyl diacetate can absorb atmospheric moisture.[1][2][3] In the presence of trace acids (or acidic APIs), it hydrolyzes back into acetic acid and 2,3-butanediol.[1][2][3] The resulting diol is significantly more viscous and can cross-link certain polymers.[1][2][3]
The Fix:
Module 3: Decision Logic & Workflows
Visualizing the Troubleshooting Logic
Use this flow to diagnose the root cause of your mixing failure.
Figure 1: Decision matrix for diagnosing rheological failures in diacetate ester formulations.
Module 4: Experimental Protocols
Protocol A: The "Hot-Start" Solubilization Method
Use this for high-MW polymers or recalcitrant drugs to ensure homogeneity.[1][2][3]
-
Preparation: Pre-heat Butane-2,3-diyl diacetate to 45°C in a sealed glass vial (prevent moisture entry).
-
Vortexing: Create a vortex in the solvent before adding the solute.[1][2][3]
-
Addition: Add the solute slowly into the vortex shoulder to prevent clumping (fish-eyes).
-
Equilibration: Seal and stir magnetically at 45°C for 30 minutes.
-
Cooling: Turn off heat but continue stirring until the solution reaches room temperature (25°C).
Protocol B: Viscosity Reduction via Shear
Use this immediately prior to injection or coating applications.[1][2][3]
-
Loading: Load the viscous formulation into a syringe or rheometer cup.
-
Shear Application:
-
For Syringes: Pass the solution back and forth between two syringes connected by a luer-lock coupler (10–20 passes).
-
For Bulk: High-shear homogenization at 3000 RPM for 60 seconds.
-
-
Immediate Use: Process within 5 minutes. The formulation will likely recover its viscosity (thixotropy) if left standing.[1][2][3]
Module 5: Solubility & Compatibility Matrix
Use this table to predict compatibility before mixing.
| Solute Class | Compatibility with Butane-2,3-diyl diacetate | Notes |
| Water | Poor | Soluble only up to ~0.5%.[1][2][3] Requires surfactant for emulsions.[1][2][3] |
| Ethanol/Isopropanol | Excellent | Fully miscible.[1][2][3] Use to reduce viscosity.[1][2][3] |
| PLA / PLGA (Polymers) | Good | Swells and dissolves.[1][2][3] High viscosity risk at >10% w/v. |
| Lipids/Oils | Moderate to Good | Good for neutral lipids; poor for phospholipids without co-solvents.[1][2][3] |
| Salts (NaCl, PBS) | Poor | Will precipitate immediately.[1][2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate.[1][2][3] Retrieved January 31, 2026 from [Link][1][2][3]
-
The Good Scents Company (2024). 2,3-butanediol diacetate Physical Properties and Safety.[1][2][3] Retrieved January 31, 2026 from [Link][1][2][3]
-
NIST Chemistry WebBook. 2,3-Butanediol, diacetate Thermochemical Data.[1][2][3] SRD 69.[1][2][3] Retrieved January 31, 2026 from [Link][1][2][3]
-
Cheméo. Chemical Properties of 2,3-Butanediol, diacetate. Retrieved January 31, 2026 from [Link][1][2][3]
Sources
- 1. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Butane-2,3-diyl diacetate (C8H14O4) [pubchemlite.lcsb.uni.lu]
- 3. 2,3-Butanediol (CAS 513-85-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,3-butane diol diacetate, 1114-92-7 [thegoodscentscompany.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Effective methods for drying and storing Butane-2,3-diyl diacetate
Technical Support Center: Butane-2,3-diyl diacetate
A Senior Application Scientist's Guide to Effective Drying and Storage Protocols
Welcome to the technical support center for Butane-2,3-diyl diacetate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. Butane-2,3-diyl diacetate, as a diester, is susceptible to environmental conditions, particularly moisture, which can compromise its integrity through hydrolysis. Understanding and implementing proper drying and storage procedures are therefore not merely best practices; they are critical for ensuring experimental reproducibility and the validity of your results.
This document moves beyond simple instructions to provide a detailed rationale for each step, empowering you to make informed decisions in your laboratory work. We will address common challenges and frequently asked questions in a direct, problem-solving format.
Key Compound Properties & Safety Data
A thorough understanding of the physical and chemical properties of Butane-2,3-diyl diacetate is fundamental to its proper handling. The following table summarizes critical data points.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 203-205 °C @ 760 mmHg | [4] |
| Melting Point | -78 °C | [3] |
| Flash Point | 90 °C (194 °F) | [4] |
| Solubility | Soluble in water (5.1 g/L @ 25°C est.) | [4] |
| Primary Hazard | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the drying and storage of Butane-2,3-diyl diacetate.
Part 1: Drying Protocols & Troubleshooting
Q1: Why is rigorous drying of Butane-2,3-diyl diacetate so critical?
A1: The primary reason is to prevent hydrolysis. Butane-2,3-diyl diacetate possesses two ester functional groups. In the presence of water, these ester linkages can be cleaved, reverting the compound to 2,3-butanediol and acetic acid. This degradation pathway is accelerated by the presence of acidic or basic catalysts.[5][6] The presence of these impurities can significantly alter the outcome of subsequent reactions or assays. Therefore, ensuring the compound is anhydrous is the first line of defense in preserving its chemical integrity.
Q2: I have a solution of Butane-2,3-diyl diacetate in an organic solvent after a reaction workup. What is the best drying agent to use?
A2: The choice of drying agent is critical to avoid inducing chemical reactions. For esters like Butane-2,3-diyl diacetate, a neutral, high-efficiency drying agent is recommended.
-
Top Recommendation: Anhydrous magnesium sulfate (MgSO₄) is an excellent choice. It is a neutral salt, works quickly, and has a high capacity for water.[7] Its fine powder form provides a large surface area for efficient drying. A key advantage is that its hydrated form clumps together, making it easy to visually determine when an excess has been added.[7]
-
Good Alternative: Anhydrous sodium sulfate (Na₂SO₄) is also a suitable neutral drying agent. It has a lower capacity and is slower acting than MgSO₄ but is easy to filter off.[8]
-
Agents to Avoid:
-
Calcium Chloride (CaCl₂): While a common drying agent, it can form adducts with esters and may contain basic impurities that could catalyze hydrolysis.[9][10]
-
Strongly Basic or Acidic Agents: Agents like calcium oxide (CaO) or phosphorus pentoxide (P₄O₁₀) are incompatible as they will readily catalyze the decomposition of the ester.[9][11]
-
Q3: I've added a drying agent, but I suspect my sample is still wet. What could have gone wrong?
A3: This is a common issue that can usually be traced to one of three causes:
-
Insufficient Drying Agent: You may not have added enough drying agent to absorb all the water. For MgSO₄, you should add it portion-wise until some of the powder remains free-flowing and does not clump, indicating that all the water has been absorbed.[7][12]
-
Inadequate Contact Time: While MgSO₄ is fast, it still requires sufficient time to work. Ensure you have swirled the flask for several minutes to maximize contact between the solvent and the drying agent. For Na₂SO₄, a longer contact time of around 30 minutes for a solvent like ethyl acetate is recommended.[8]
-
Premature Saturation: If your organic layer was not properly separated from the aqueous layer during workup, it may contain a large amount of dissolved or emulsified water. A preliminary wash with brine (saturated NaCl solution) is highly effective at removing the bulk of dissolved water before the final drying step.[8][13]
Q4: Can I use azeotropic distillation or high vacuum to remove residual water?
A4: Yes, these are effective methods for removing trace amounts of water, especially for highly moisture-sensitive applications.
-
Azeotropic Distillation: Adding a solvent like toluene to your compound and removing the solvent by rotary evaporation is a classic and effective technique.[8] The toluene forms a low-boiling azeotrope with water, which is efficiently removed under vacuum. This process is typically repeated three times to ensure the sample is thoroughly dry.[8]
-
High Vacuum: Placing the neat compound under high vacuum for several hours can remove residual water and volatile organic solvents. However, you must consider the compound's vapor pressure to avoid significant loss of product. Given its relatively high boiling point (203-205 °C), this is a viable option.[3][4]
Part 2: Storage Protocols & Stability
Q5: What are the optimal long-term storage conditions for Butane-2,3-diyl diacetate?
A5: To ensure long-term stability, you must protect the compound from moisture and, to a lesser extent, air.
-
Temperature: Store in a cool, dry place.[3] Refrigeration at 2-8 °C is recommended for long-term storage, as this slows the rate of any potential degradation reactions.[14]
-
Atmosphere: For maximum stability, store under an inert atmosphere of nitrogen or argon. This displaces ambient moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
-
Container: Use a tightly sealed, clean, dry glass vial or bottle, preferably with a PTFE-lined cap to ensure an airtight seal.
Q6: I opened an old bottle of Butane-2,3-diyl diacetate and it smells like vinegar. Is it still usable?
A6: A distinct vinegar-like odor is a strong indicator of degradation. Acetic acid, which has a characteristic vinegar smell, is a product of hydrolysis. The presence of this odor strongly suggests that the sample's purity has been compromised by exposure to moisture. For applications requiring high purity, the sample should be discarded or repurified (e.g., by distillation).
Q7: How stable are acetylated compounds like this to changes in pH or humidity?
A7: The stability of the acetyl group is pH-dependent. Studies on other acetylated materials show that stability is generally highest near a neutral or slightly acidic pH (pH 4-6).[15] Both strongly acidic and basic conditions will accelerate hydrolysis. Long-term exposure to high humidity, even without direct contact with liquid water, can lead to slow degradation over time.[15] This underscores the importance of storing the compound in a tightly sealed container in a dry environment.
Experimental Protocols
Protocol 1: Drying a Solution of Butane-2,3-diyl diacetate
This protocol describes the standard procedure for drying an organic solution (e.g., in ethyl acetate or dichloromethane) containing Butane-2,3-diyl diacetate after an aqueous workup.
Workflow Diagram: From Wet Product to Secure Storage
Caption: Workflow for drying and isolating Butane-2,3-diyl diacetate.
Step-by-Step Procedure:
-
Initial Water Removal: Transfer the organic solution containing your product to a separatory funnel and wash with an equal volume of saturated aqueous NaCl (brine). This will remove the majority of dissolved water. Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Addition of Drying Agent: Add a small amount (e.g., 1-2 spatula tips) of anhydrous magnesium sulfate (MgSO₄) to the flask.
-
Agitation: Swirl the flask. Observe the MgSO₄. If it clumps together at the bottom of the flask, water is still present.
-
Incremental Addition: Continue adding small portions of MgSO₄ with swirling until some of the newly added powder remains a fine, free-flowing solid, resembling snow in a snow globe. This indicates that all the water has been absorbed.
-
Equilibration: Allow the mixture to stand for an additional 5-10 minutes, swirling occasionally, to ensure complete drying.
-
Removal of Drying Agent: Decant or filter the dried solution away from the solid MgSO₄ hydrate. For quantitative transfer, rinse the solid with a small amount of fresh, dry solvent and combine the filtrates.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the neat product. For exacting applications, the product can be placed under high vacuum for several hours to remove any final traces of solvent or water.
-
Storage: Immediately transfer the purified product to an appropriate storage container, flush with an inert gas like nitrogen or argon, seal tightly, and store at the recommended temperature.
References
-
Tips & Tricks: Drying Methods - Department of Chemistry: University of Rochester. Available from: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]
-
Nichols, L. (2023). 3.2: Drying Agents. Chemistry LibreTexts. Available from: [Link]
-
What are the handling and storage conditions for 1,3 butanediol? - News. (2023). Available from: [Link]
-
Esters. An Introduction. Available from: [Link]
-
Chemical Properties of 2,3-Butanediol, diacetate (CAS 1114-92-7) - Cheméo. Available from: [Link]
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Drying solvents - Sciencemadness Wiki. Available from: [Link]
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Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available from: [Link]
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2,3-Butanediol - Wikipedia. Available from: [Link]
-
2,3-butane diol diacetate, 1114-92-7 - The Good Scents Company. Available from: [Link]
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Butane-2,3-diyl diacetate | C8H14O4 - PubChem. Available from: [Link]
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2,3-Butanediol, diacetate - NIST WebBook. Available from: [Link]
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Butanedione | CH3COCOCH3 - PubChem. Available from: [Link]
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Drying agent while refluxing an Fischer esterification : r/OrganicChemistry - Reddit. (2022). Available from: [Link]
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Drying agents and their compatibilities, Hive Stimulants. Available from: [Link]
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The Effect of Acetylation on the Physicochemical Properties of Chickpea Starch - MDPI. Available from: [Link]
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Rowell, R. M., et al. (2009). Stability of acetylated wood to environmental changes. Wood and Fiber Science, 41(3), 270-277. Available from: [Link]
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Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production - MDPI. Available from: [Link]
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Drying Agents - Scribd. Available from: [Link]
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Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. (2021). Available from: [Link]
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Impact of starting material purity on Butane-2,3-diyl diacetate synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Butane-2,3-diyl diacetate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical impact of starting material purity on the success of the synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build robust and reproducible synthetic protocols.
Frequently Asked Questions (FAQs)
Here, we address common high-level questions regarding the synthesis of Butane-2,3-diyl diacetate.
Q1: My yield of Butane-2,3-diyl diacetate is consistently low, even with a stoichiometric excess of acetic anhydride. What is the most likely cause related to my starting material?
A1: The most probable cause is the presence of water in your 2,3-butanediol (BDO) starting material. Acetic anhydride readily reacts with water in an exothermic reaction to form two equivalents of acetic acid.[1] This side reaction consumes your acetylating agent, reducing its availability to react with the diol and thereby lowering the yield of your desired diacetate.
Q2: I am observing a significant byproduct with a similar retention time to my product in the GC-MS analysis. What could this be?
A2: If your 2,3-butanediol is sourced from a fermentation process, a likely impurity is acetoin (3-hydroxy-2-butanone).[2][3] Acetoin possesses a secondary alcohol group that can also be acetylated by acetic anhydride to form 3-acetoxy-2-butanone. This acetylated byproduct can have a similar chromatographic behavior to Butane-2,3-diyl diacetate, complicating purification.
Q3: Can I use crude 2,3-butanediol from my fermentation broth directly for the synthesis?
A3: It is strongly discouraged. Crude fermentation broth contains a complex mixture of impurities including water, residual sugars, proteins, and various organic acids.[4][5] These components will lead to a host of side reactions, significantly reducing your yield and making the purification of Butane-2,3-diyl diacetate extremely challenging.
Q4: Is there an ideal catalyst for the acetylation of 2,3-butanediol?
A4: While the reaction can proceed without a catalyst, particularly with the more reactive acetic anhydride, an acid catalyst is often employed to increase the reaction rate, especially when using acetic acid.[5] Common catalysts include p-toluenesulfonic acid or a strong ion-exchange resin.[6] However, with highly pure starting materials and acetic anhydride, a catalyst may not be necessary and its absence can simplify the work-up procedure.
Troubleshooting Guide: Impact of Starting Material Purity
This section provides a detailed breakdown of common problems encountered during the synthesis of Butane-2,3-diyl diacetate, with a focus on tracing the root cause to impurities in the 2,3-butanediol starting material.
Problem 1: Low Product Yield
| Potential Cause | Explanation | Recommended Action |
| Water in 2,3-Butanediol | Water rapidly hydrolyzes acetic anhydride to acetic acid, consuming the acetylating agent. This is a highly exothermic reaction and can also pose a safety hazard. | Purity Check: Quantify water content in the 2,3-butanediol using Karl Fischer titration. Purification: Dry the 2,3-butanediol over a suitable drying agent (e.g., anhydrous magnesium sulfate) followed by distillation. |
| Residual Acetoin | Acetoin, a common impurity from fermentation-derived 2,3-butanediol, has a hydroxyl group that will be acetylated. This consumes acetic anhydride and forms a byproduct, reducing the theoretical yield of the desired diacetate. | Purity Check: Analyze the starting 2,3-butanediol by GC-MS to quantify acetoin levels. Purification: Purify the 2,3-butanediol via fractional distillation to separate it from the more volatile acetoin. |
| Residual Acetic Acid | If the starting 2,3-butanediol is contaminated with acetic acid from the fermentation process, it can shift the equilibrium of the reaction, especially if acetic acid is the intended acetylating agent. With acetic anhydride, it is less of a yield-reducing impurity but indicates a generally impure starting material. | Purity Check: Use titration or NMR to determine the concentration of acidic impurities. Purification: Neutralize the acidic impurities with a mild base and purify the 2,3-butanediol by distillation. |
Problem 2: Product Impurity and Difficult Purification
| Potential Cause | Explanation | Recommended Action |
| Acetylated Byproducts | As mentioned, acetoin will be acetylated to form 3-acetoxy-2-butanone. Other hydroxyl-containing impurities will also undergo acetylation, leading to a complex mixture of esters. | Starting Material Purification: The most effective solution is to purify the 2,3-butanediol before the reaction. Chromatography: If byproducts are already formed, purification by column chromatography may be necessary. |
| Residual Sugars | Sugars contain multiple hydroxyl groups that can be acetylated by acetic anhydride, leading to a complex and often tarry mixture of acetylated sugar derivatives which are difficult to remove. | Purity Check: Use HPLC with a refractive index detector to check for residual sugars in the 2,3-butanediol. Purification: Employ purification methods such as liquid-liquid extraction or distillation to remove non-volatile sugars from the 2,3-butanediol. |
Problem 3: Inconsistent Reaction Rate and Exotherms
| Potential Cause | Explanation | Recommended Action |
| Variable Water Content | The reaction of water with acetic anhydride is highly exothermic. Inconsistent water content in different batches of 2,3-butanediol will lead to variable and potentially dangerous temperature spikes upon addition of the anhydride. This can also lead to the formation of degradation byproducts. | Consistent Drying Protocol: Implement a standardized and validated drying procedure for the 2,3-butanediol starting material. Controlled Addition: Add the acetic anhydride slowly and with efficient stirring and cooling to manage any potential exotherm. |
Visualizing the Impact of Impurities
The following diagrams illustrate the key chemical transformations and troubleshooting logic.
Caption: Troubleshooting Workflow.
Experimental Protocols
The following are generalized protocols for the purification of 2,3-butanediol and the subsequent synthesis of Butane-2,3-diyl diacetate.
Protocol 1: Purification of 2,3-Butanediol from Fermentation-Derived Sources
Objective: To remove water, acetoin, and other impurities from crude 2,3-butanediol.
Methodology:
-
Initial Extraction (Optional, for very crude material): If the starting material is a fermentation broth, a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) can be performed to separate the diol from sugars and salts.
-
Drying:
-
Add anhydrous magnesium sulfate or sodium sulfate to the crude 2,3-butanediol.
-
Stir for several hours. The amount of drying agent will depend on the water content.
-
Filter to remove the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus.
-
Carefully heat the dried 2,3-butanediol under atmospheric or reduced pressure.
-
Collect the fraction corresponding to the boiling point of 2,3-butanediol (approx. 180-182 °C at atmospheric pressure). Discard the initial lower-boiling fraction which may contain acetoin and other volatile impurities.
-
-
Quality Control:
-
Analyze the purified 2,3-butanediol by GC-MS to confirm the absence of significant impurities. [7] * Perform Karl Fischer titration to ensure the water content is below an acceptable threshold (e.g., <0.1%).
-
Protocol 2: Synthesis of Butane-2,3-diyl Diacetate
Objective: To synthesize Butane-2,3-diyl diacetate from purified 2,3-butanediol.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified 2,3-butanediol.
-
Place the flask in an ice bath to cool.
-
-
Reagent Addition:
-
Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of acetic anhydride to the cooled 2,3-butanediol with continuous stirring.
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) can be added at this stage if desired.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture.
-
Slowly and carefully add water to quench the excess acetic anhydride.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation under reduced pressure.
-
-
Characterization:
References
- Chakraborti, A. K., Gulhane, R., & Shivani. (2004). Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for the acetylation of phenols, alcohols, thiols, and amines under solvent-free conditions. Synthesis, 2004(01), 111-115.
- Das, R., & Chakraborty, D. (2011). Silver triflate as a new and highly efficient catalyst for the acetylation of alcohols, phenols, thiols and amines under solvent-free conditions. Synthesis, 2011(10), 1621-1625.
- Harvianto, G. R., Park, J., & Lee, J. (2023). Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. Industrial & Engineering Chemistry Research, 62(12), 5173–5182.
- Huo, X., et al. (2023). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Molecules, 28(15), 5894.
-
NIST. (n.d.). 2,3-Butanediol, diacetate. In NIST Chemistry WebBook. Retrieved from [Link]
- Sener, C., et al. (2022). Dehydrogenation of 2,3-Butanediol to Acetoin Using Copper Catalysts.
- Staple, J. K., et al. (2025). Induced Phase Separation and Recovery of 2,3-Butanediol from Fermentation Broth. ACS Sustainable Chemistry & Engineering.
- Ui, S., et al. (2004). Enhanced 2,3-butanediol production by addition of acetic acid in Paenibacillus polymyxa. Journal of Bioscience and Bioengineering, 97(3), 183-187.
-
UC Davis Chem LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides. Retrieved from [Link]
- Vitiello, R., et al. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts.
- Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube.
-
Shimadzu. (n.d.). Using GCMS to Determine the 2,3-Butanedione, 2,3-Pentanedione, and Acetoin Content in E-liquid. Retrieved from [Link]
- Winstein, S., & Lucas, H. J. (1939). The Reaction Steps in the Conversion of 2,3-Di-p-toluenesulfonoxybutane to 2,3-Diacetoxybutane. Journal of the American Chemical Society, 61(6), 1576-1581.
- Adams, R., & Hauser, C. R. (1943). 3-n-Butyl-2,4-pentanedione. Organic Syntheses, 23, 13.
-
PubChem. (n.d.). Butane-2,3-diyl diacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical and biological routes of 2,3-butanediol production. Retrieved from [Link]
- Reddit. (2023, May 3). Reaction between acetone and acetic anhydride. r/chemistry.
- Miller, C. A. (1945). U.S. Patent No. 2,372,221. U.S.
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ResearchGate. (n.d.). Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and.... Retrieved from [Link]
- BASF. (1980). EP Patent No. 0010702B1.
- Protti, M., et al. (2013). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 18(12), 14757-14768.
-
OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. Retrieved from [Link]
- Baek, J., et al. (2014). Supplementary Information: Selective production of 1,3-butadiene using glucose fermentation liquor. The Royal Society of Chemistry.
- ResearchGate. (n.d.). (PDF) Acetic Acid Acting as a Signal Molecule in Quorum Sensing System Enhances Production of 2,3-Butanediol in Saccharomyces Cerevisiae.
-
NIST. (n.d.). 2,3-Butanediol, diacetate. In NIST Chemistry WebBook. Retrieved from [Link]
- Young, W. G., & Lucas, H. J. (1930). Stereochemical Relationships of the Isomeric 2,3-Butanediols and Related Compounds. Journal of the American Chemical Society, 52(5), 1964-1973.
- Ramos, A., et al. (2015). Engineering Corynebacterium glutamicum for the production of 2,3-butanediol. Microbial Cell Factories, 14, 173.
- Li, H., et al. (2021). Acetic acid acting as a signaling molecule in the quorum sensing system increases 2,3-butanediol production in Saccharomyces cerevisiae. Critical Reviews in Biotechnology, 41(8), 1234-1245.
- JuSER. (n.d.). Synthesis of α-hydroxy ketones and vicinal diols with the....
- Semantic Scholar. (n.d.). Acetic acid acting as a signal molecule in quorum sensing system enhances production of 2,3- butanediol in Saccharomyces cerevis.
- Sener, C., et al. (2022). Dehydrogenation of 2,3-Butanediol to Acetoin Using Copper Catalysts.
- OSTI.GOV. (n.d.).
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Technical Support Center: Energy-Efficient Production of Butane-2,3-diyl diacetate
Welcome to the technical support center for the energy-efficient production of Butane-2,3-diyl diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and purification of Butane-2,3-diyl diacetate, with a strong focus on improving energy efficiency. As Senior Application Scientists, we have compiled this information based on established research and practical experience to help you navigate the common challenges in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the production of Butane-2,3-diyl diacetate, from the initial purification of the 2,3-butanediol (BDO) precursor to the final esterification and purification steps.
Problem 1: Low Yield of Butane-2,3-diyl diacetate Despite High BDO Conversion
Symptoms:
-
Your analysis (e.g., GC-MS) shows a high conversion of 2,3-butanediol, but the yield of the desired diacetate is low.
-
A significant amount of an intermediate peak, identified as 2,3-butanediol monoacetate, is present in your chromatogram.
Possible Causes and Solutions:
-
Incomplete Second Esterification: The esterification of 2,3-butanediol with acetic acid is a two-step process.[1] The formation of the monoacetate is the first step, followed by the esterification of the remaining hydroxyl group to form the diacetate.[1] If the reaction is not driven to completion, you will have a mixture of the monoacetate and diacetate.
-
Solution: Increase the reaction time or the reaction temperature (within the stability limits of your catalyst and reactants) to favor the formation of the diacetate. For instance, with a heterogeneous catalyst like Amberlyst 36, experiments have been conducted at temperatures ranging from 50 to 110 °C.[2]
-
-
Water Inhibition: The esterification reaction produces water as a byproduct.[1] According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, preventing the complete conversion to the diacetate.
-
Solution: Implement a strategy for continuous water removal. This can be achieved using a Dean-Stark trap if running a batch reaction. For a more energy-efficient and continuous process, consider using reactive distillation, which combines the reaction and separation of water in a single unit.[3] Pervaporation is another membrane-based technique that can be used for water removal.
-
-
Insufficient Acetic Acid: An inadequate amount of acetic acid will limit the second esterification step.
-
Solution: Use a molar excess of acetic acid to drive the equilibrium towards the diacetate product. Molar ratios of acetic acid to 2,3-butanediol ranging from 2 to 12 have been explored in kinetic studies.[2]
-
Problem 2: Rapid Catalyst Deactivation
Symptoms:
-
You observe a significant drop in the reaction rate over a short period or with repeated use of the catalyst.
-
The catalyst changes color or shows signs of fouling.
Possible Causes and Solutions:
-
Carbonaceous Deposits (Coking): At elevated temperatures, organic molecules can decompose and form carbonaceous deposits on the catalyst surface, blocking active sites. This is a known issue in related processes using similar catalysts.
-
Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing coke formation. Consider periodic catalyst regeneration. For some catalysts, this can be achieved by controlled oxidation (burning off the coke) in a stream of air or an inert gas containing a low concentration of oxygen.
-
-
Catalyst Poisoning from Fermentation Byproducts: If the 2,3-butanediol precursor is derived from fermentation, residual impurities such as proteins, salts, or other organic acids can adsorb to the catalyst's active sites and inhibit its activity.
-
Thermal Instability of the Catalyst: Some catalysts, particularly certain ion-exchange resins, have limited thermal stability.
-
Solution: Choose a catalyst with a higher thermal stability. For example, Amberlyst 70 is known to be stable up to 190 °C, making it suitable for higher temperature reactions compared to other resins.[6]
-
Problem 3: High Energy Consumption During Product Purification
Symptoms:
-
The overall energy cost of your process is high, particularly during the separation of 2,3-butanediol from the fermentation broth or the purification of the final diacetate product.
Possible Causes and Solutions:
-
Energy-Intensive Distillation of BDO: The high boiling point of 2,3-butanediol (around 177 °C) and its high miscibility with water make its separation from dilute fermentation broths by conventional distillation extremely energy-intensive.[3]
-
Solution: Replace conventional distillation with more energy-efficient separation techniques.
-
Reactive Extraction: This involves reacting the BDO in the broth with an aldehyde or ketone to form an insoluble dioxolane, which can be easily separated and then hydrolyzed back to BDO.[3][7] The total energy consumed by this process is estimated to be about 17% of the net heating value of BDO.[3]
-
Solvent Extraction: Using a suitable solvent, such as oleyl alcohol, in a hybrid extraction-distillation (HED) process can significantly reduce the energy required for water removal.[4][5] This method has been shown to reduce reboiler duty consumption by up to 54.8%.[5]
-
-
-
Inefficient Heat Integration: Lack of heat recovery within the process leads to wasted energy.
-
Solution: Implement heat integration strategies. For example, the hot wastewater from one distillation column can be used to preheat the feed stream of another, reducing the overall steam requirement.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a heterogeneous catalyst like an ion-exchange resin over a homogeneous acid catalyst for the esterification of 2,3-butanediol?
A1: Using a heterogeneous catalyst such as an ion-exchange resin (e.g., Amberlyst 36) offers several key advantages over homogeneous catalysts like sulfuric acid:
-
Ease of Separation: The solid catalyst can be easily separated from the liquid reaction mixture by simple filtration, eliminating the need for energy-intensive distillation for catalyst removal.[2]
-
Catalyst Reusability: Heterogeneous catalysts can be recycled and reused for multiple reaction cycles, reducing waste and overall cost.[2]
-
Reduced Corrosion: Solid acid catalysts are generally less corrosive than strong mineral acids, allowing for the use of less expensive reactor materials.
-
Process Integration: They are well-suited for continuous processes, including packed bed reactors and reactive distillation columns, which can significantly improve energy efficiency.
Q2: How does the presence of acetate in the initial 2,3-butanediol fermentation broth affect the overall process?
A2: Acetate is a common byproduct of the microbial fermentation to produce 2,3-butanediol.[8][9] Its presence can have both positive and negative implications:
-
Negative Impact: If not adequately removed during the purification of BDO, residual acetic acid can act as a reactant in the subsequent esterification step, making it difficult to control the stoichiometry of the reaction. Other acidic byproducts can also contribute to catalyst deactivation.
-
Positive Impact (during fermentation): Interestingly, some studies have shown that the addition of acetate during fermentation can actually enhance the production of 2,3-butanediol by certain microbial strains.[10][11] This is a complex metabolic effect that needs to be carefully controlled.
Q3: What is reactive distillation, and how can it improve the energy efficiency of Butane-2,3-diyl diacetate production?
A3: Reactive distillation is a process intensification technology that combines chemical reaction and distillation in a single unit. For the production of Butane-2,3-diyl diacetate, a reactive distillation column would contain the solid esterification catalyst in a specific section. The reactants (2,3-butanediol and acetic acid) are fed to the column, and as the esterification reaction proceeds, the water byproduct, being more volatile than the other components, is continuously removed as a vapor from the top of the column. This constant removal of a product shifts the reaction equilibrium to the right, leading to higher conversion and yield. The energy efficiency is improved by:
-
Overcoming Equilibrium Limitations: Driving the reaction to higher completion at lower temperatures.
-
Heat Integration: The heat generated by the exothermic esterification reaction can be used to provide the heat needed for the distillation, reducing the external energy input to the reboiler.
-
Reduced Capital Cost: Combining two process units (a reactor and a distillation column) into one reduces the overall equipment cost.
Q4: What are the key byproducts to monitor during the synthesis of Butane-2,3-diyl diacetate?
A4: The main byproducts to monitor are:
-
2,3-Butanediol monoacetate: This is the intermediate in the two-step esterification reaction. Its presence in the final product indicates an incomplete reaction.[1]
-
Water: This is a direct byproduct of the esterification. Its presence in the reaction mixture inhibits the forward reaction.
-
Acetoin and Diacetyl: These are potential impurities carried over from the BDO fermentation, as they are precursors in the biosynthetic pathway.[8]
-
Dehydrogenation Products: Under certain conditions, especially at higher temperatures, 2,3-butanediol can be dehydrogenated to form acetoin, and acetoin can be further dehydrogenated to 2,3-butanedione.[12]
Energy Efficiency Data Summary
The following table summarizes quantitative data on the energy consumption of different separation technologies for 2,3-butanediol, which is a critical energy-consuming step in the overall process.
| Separation Technology | Key Parameter | Energy Consumption/Cost | Source |
| Conventional Distillation | Reboiler Duty | High (baseline for comparison) | [4][5] |
| Hybrid Extraction-Distillation (HED) with Oleyl Alcohol | Reboiler Duty Reduction | Up to 54.8% reduction compared to conventional distillation | [5] |
| Reactive Extraction | Total Energy Consumed | ~17% of the net heating value of BDO | [3] |
| Reactive Extraction | Separation Cost | $0.22/kg of BDO | [3] |
Experimental Protocol: Energy-Efficient Esterification of 2,3-Butanediol using Reactive Distillation Principles (Simulated Batch Approach)
This protocol describes a lab-scale batch experiment that simulates the principles of reactive distillation by continuously removing the water byproduct to drive the esterification reaction to completion.
Materials:
-
2,3-Butanediol (high purity, >99%)
-
Glacial Acetic Acid
-
Amberlyst 36 (or similar solid acid catalyst), dried
-
Toluene (or another suitable water-entraining solvent)
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirring
-
Temperature probe
Procedure:
-
Catalyst Preparation: Dry the Amberlyst 36 catalyst in a vacuum oven at 80 °C for at least 4 hours to remove any adsorbed water.
-
Reaction Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser.
-
Charging Reactants: To the round-bottom flask, add 2,3-butanediol and a molar excess of acetic acid (e.g., a 4:1 molar ratio of acetic acid to BDO). Add the dried Amberlyst 36 catalyst (e.g., 2-5% by weight of the total reactants). Add toluene as the entraining solvent.
-
Reaction: Heat the mixture to the reflux temperature of toluene (approximately 110 °C) with vigorous stirring.
-
Water Removal: As the reaction proceeds, water will be formed and will azeotropically distill with the toluene. The azeotrope will condense and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small samples from the reaction mixture and analyzing them by GC-FID or GC-MS. The reaction is complete when the formation of water ceases (no more water collecting in the Dean-Stark trap) and the concentration of the diacetate product stabilizes.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.
-
Purification: Remove the toluene and excess acetic acid by vacuum distillation. The final product, Butane-2,3-diyl diacetate, can be further purified by fractional vacuum distillation if necessary.
Visualizations
Process Flow for Energy-Efficient Butane-2,3-diyl diacetate Production
Caption: Workflow for energy-efficient production of Butane-2,3-diyl diacetate.
Troubleshooting Decision Tree for Low Diacetate Yield
Caption: Decision tree for troubleshooting low Butane-2,3-diyl diacetate yield.
References
-
Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. Industrial & Engineering Chemistry Research. Available at: [Link]
-
2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. Communications Biology. Available at: [Link]
-
Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. ResearchGate. Available at: [Link]
-
Two steps of the esterification reaction of 2,3-BDO with AA and the global reaction. ResearchGate. Available at: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]
-
Dehydrogenation of 2,3-Butanediol to Acetoin Using Copper Catalysts. ACS Publications. Available at: [Link]
-
2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. ResearchGate. Available at: [Link]
-
2,3-Butanediol Separations. Bioenergy Technologies Office. Available at: [Link]
-
Butane-2,3-diyl diacetate. PubChem. Available at: [Link]
-
Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. ResearchGate. Available at: [Link]
-
Esterification of acetic acid with ethylene glycol. ResearchGate. Available at: [Link]
-
Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. ACS Publications. Available at: [Link]
-
Impact of oxygen availability on Escherichia coli metabolism to produce 2,3-butanediol from acetate. Digital.CSIC. Available at: [Link]
-
Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis. ResearchGate. Available at: [Link]
-
Production of 2,3-Butanediol by S. cerevisiae L7 in Fed-Batch Fermentation with Optimized Culture Conditions. MDPI. Available at: [Link]
-
Separation of diastereoisomers by gas–liquid chromatography : esters of butane-2,3-diol. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Vapor-phase hydrogenation of acetoin and diacetyl into 2,3-butanediol over supported metal catalysts. ResearchGate. Available at: [Link]
-
A PROJECT REPORT ON “STUDY ON ESTERIFICATION OF ETHYLENE GLYCOL WITH ACETIC ACID IN THE PRESENCE OF SERALITE SRC-120 AND MOLEC. ethesis. Available at: [Link]
-
2,3-Butandiol (BDO) Separations. Bioenergy Technologies Office. Available at: [Link]
-
Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. MDPI. Available at: [Link]
-
Process strategy for 2,3-butanediol production in fed-batch culture by acetate addition. ResearchGate. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. ACS Publications. Available at: [Link]
-
Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440. ResearchGate. Available at: [Link]
-
Kinetics of Esterification of Ethylene Glycol with Acetic Acid Using Cation Exchange Resin Catalyst. Semantic Scholar. Available at: [Link]
-
Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. ResearchGate. Available at: [Link]
-
Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. PubMed Central. Available at: [Link]
-
Parametric Optimization of a Reactive Distillation Column for the Ethyl Tert-Butyl Ether Production. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Dehydrogenation Mechanism of Three Stereoisomers of Butane-2,3-Diol in Pseudomonas putida KT2440. Frontiers. Available at: [Link]
-
A Review on Kinetics Esterification of Ethylene Glycol with Acetic acid by using Cation exchange resin catalyst. International Journal of Engineering Research and Applications. Available at: [Link]
-
Reactive extraction of 2,3-butanediol from fermentation broth. ResearchGate. Available at: [Link]
-
Design and Control of Conventional and Reactive Distillation Processes for the Production of Butyl Acetate. ResearchGate. Available at: [Link]
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- 8. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Butane-2,3-diyl Diacetate & Derived C2-Symmetric Auxiliaries
Executive Summary: The C2-Symmetric Advantage
In the landscape of asymmetric synthesis, Butane-2,3-diyl diacetate serves a unique dual role: it is the stable, achiral precursor to the 2,3-butanediol chiral auxiliary, and a substrate for highly efficient enzymatic desymmetrization.
While Evans oxazolidinones remain the "gold standard" for stoichiometric enolate chemistry, the 2,3-butanediol scaffold (accessed via the diacetate) offers a distinct advantage: C2-Symmetry . This symmetry eliminates the formation of diastereomeric transition states caused by auxiliary rotation, a common failure mode in C1-symmetric systems.
This guide objectively compares the Butane-2,3-diyl diacetate system against industry standards (Evans, Myers, and Tartrates), focusing on atom economy, stereocontrol mechanisms, and scalability.
Technical Disambiguation & Mechanism
Before comparing performance, we must clarify the chemical identity and mechanistic action.
-
The Precursor: Butane-2,3-diyl diacetate (Meso-2,3-diacetoxybutane).[1] It is chemically stable and cheap but achiral.
-
The Activation: Through Lipase-catalyzed hydrolysis (e.g., CAL-B or PPL), the meso-diacetate is desymmetrized to yield enantiopure (
)- or ( )-2,3-butanediol . -
The Auxiliary Action: The resulting diol forms C2-symmetric chiral acetals with aldehydic or ketonic substrates. These acetals rigidly constrain the substrate, directing nucleophilic attack to the least hindered face.
Mechanism Visualization: From Diacetate to Chiral Induction
The following diagram illustrates the workflow from the achiral diacetate precursor to the active chiral auxiliary mechanism.
Figure 1: The activation pathway of Butane-2,3-diyl diacetate into a functional C2-symmetric auxiliary system.
Comparative Analysis: Butanediol vs. Alternatives
The following table contrasts the 2,3-butanediol system (derived from the diacetate) with the most common chiral auxiliaries.
Table 1: Performance Matrix
| Feature | Butane-2,3-diyl diacetate (System) | Evans Oxazolidinone | Myers Pseudoephedrine | Tartrate (TADDOL) |
| Symmetry | C2-Symmetric (Reduces transition state complexity) | C1-Symmetric (Relies on steric bulk of R-group) | C1-Symmetric | C2-Symmetric |
| Primary Application | Acetalization of Carbonyls, Cyclopropanation, Conjugate Additions | Aldol, Alkylation of Enolates | Alkylation of Amides | Lewis Acid Ligand / Ti-Catalysis |
| Stereoselectivity (ee) | High (>90-99%) for cyclic constraints | Excellent (>98%) for alpha-alkylation | Excellent (>99%) for alkylation | High (>90%) |
| Atom Economy | Good (MW Diol = 90 g/mol ) | Moderate (MW > 150 g/mol ) | Moderate (MW ~165 g/mol ) | Poor (Bulky ligands) |
| Removal Conditions | Acidic Hydrolysis (Can be harsh on acid-sensitive products) | LiOH/H2O2 (Mild, non-destructive) | Strong Acid or Base (Harsh) | N/A (Catalytic) |
| Cost/Scalability | Low (Substrate is cheap; Enzymatic resolution is scalable) | High (Auxiliary synthesis is multi-step) | Moderate (Precursor controlled substance issues) | Moderate |
Key Differentiator: The "Anomeric Effect" Stability
Unlike Evans auxiliaries, which are attached via an amide bond, the butanediol auxiliary forms a cyclic acetal . This ring is stabilized by the anomeric effect, making it extremely robust against basic, nucleophilic, and reducing conditions (e.g., LiAlH4) where Evans imides might cleave prematurely.
Decision Logic: When to Use Which?
Use the following logic flow to determine if the Butane-2,3-diyl diacetate system is the correct choice for your synthesis.
Figure 2: Selection logic for choosing between C2-symmetric diol auxiliaries and amide-based systems.
Experimental Protocols
Protocol A: Enzymatic Resolution of Meso-Butane-2,3-diyl Diacetate
This protocol generates the enantiopure auxiliary from the cheap meso-precursor.
Objective: Isolate (
-
Substrate Prep: Dissolve meso-butane-2,3-diyl diacetate (10 mmol) in phosphate buffer (pH 7.0, 50 mL).
-
Enzyme Addition: Add Lipase PS (from Pseudomonas cepacia) or CAL-B (immobilized, 500 mg).
-
Note: CAL-B often shows higher selectivity for the acetate hydrolysis.
-
-
Incubation: Stir at 30°C. Monitor reaction progress via GC (chiral column, e.g., Cyclodex-B).
-
Checkpoint: The lipase selectively hydrolyzes the (
)-ester, leaving the desired enantiomer or producing the diol. For meso substrates, the enzyme typically hydrolyzes one ester group to form the monoacetate with high enantioselectivity.
-
-
Workup: Filter off the immobilized enzyme. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).
-
Purification: The resulting monoacetate can be hydrolyzed (KOH/MeOH) to yield the pure diol.
-
Validation: Determine ee% via HPLC using a Chiralcel OD-H column or by derivatization with Mosher's acid chloride.
-
Protocol B: Chiral Acetalization (Auxiliary Attachment)
Standard method for attaching the auxiliary to an aldehyde.
-
Reagents: Combine (
)-2,3-butanediol (1.2 equiv), Substrate Aldehyde (1.0 equiv), and p-Toluenesulfonic acid (pTSA, 0.05 equiv) in Benzene or Toluene. -
Dean-Stark Trap: Reflux the mixture with a Dean-Stark apparatus to remove water azeotropically.
-
Duration: Typically 4-12 hours.
-
-
Workup: Wash with saturated NaHCO3, dry over MgSO4, and concentrate.
-
Result: The resulting chiral acetal is ready for diastereoselective reactions (e.g., Simmons-Smith cyclopropanation).
References
-
Enzymatic dissymmetrization of meso-2,3-dimethylbutane-1,4-diol and its diacetate. ResearchGate. Retrieved from [Link]
-
An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester. MDPI. Retrieved from [Link]
-
Butane-2,3-diyl diacetate PubChem Entry. National Institutes of Health (NIH). Retrieved from [Link]
-
Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. Retrieved from [Link]
Sources
Performance comparison of Butane-2,3-diyl diacetate isomers as plasticizers
Executive Summary
In the development of bio-based plasticizers for polymers like Polylactic Acid (PLA) and Polyvinyl Chloride (PVC), Butane-2,3-diyl diacetate (2,3-butanediol diacetate) has emerged as a potent alternative to phthalates. However, its performance is strictly governed by stereochemistry.
This guide compares the two primary isomeric forms available from fermentation and synthesis: the Meso-form and the Racemic mixture (
The Verdict: While both isomers effectively reduce glass transition temperature (
-
Why: The racemic mixture remains a stable liquid at room temperature, whereas the meso-rich fraction has a higher tendency to crystallize (bloom) at lower temperatures, compromising the optical clarity and mechanical integrity of the polymer matrix over time.
Chemical Identity & Stereochemistry
To understand the performance variance, we must first isolate the structural differences. 2,3-butanediol (the precursor) possesses two chiral centers, leading to three stereoisomers.
Stereochemical Configuration
-
Meso-2,3-butanediol diacetate: Achiral due to an internal plane of symmetry.
-
Racemic-2,3-butanediol diacetate: A 1:1 mixture of
and enantiomers.
Visualization of Isomers
The following diagram illustrates the stereochemical relationships and the synthesis pathway from the diol precursor.
Figure 1: Stereochemical pathway from 2,3-butanediol precursors to diacetate plasticizers.
Performance Comparison
This section evaluates the isomers based on three critical pillars: Phase Stability , Plasticization Efficiency , and Processability .
Phase Stability & Migration (The Critical Differentiator)
The primary failure mode of a plasticizer is "blooming"—the migration of the additive to the surface, forming a waxy layer.
| Feature | Meso-Diacetate | Racemic Diacetate | Impact on Polymer |
| Physical State (20°C) | Semi-solid / Prone to Crystallization | Liquid | Liquid plasticizers offer better miscibility. |
| Freezing Point | High (~32–34°C for precursor*) | Low (Eutectic depression) | Racemic mix suppresses crystallization via entropy of mixing. |
| Migration Risk | High (Cold Storage) | Low | Meso-form can crystallize out of the matrix at low temps. |
| Optical Clarity | Risk of Haze | High Transparency | Crystallized meso-domains scatter light. |
Note: While the diacetate derivative has a lower melting point than the diol, the meso-diacetate can be separated via crystallization at 4°C, indicating a significantly higher freezing point than the racemic liquid [1].
Plasticization Efficiency ( Reduction)
Both isomers function via the Free Volume Theory , inserting themselves between polymer chains to increase mobility.
-
Mechanism: The acetoxy groups form hydrogen bonds (with PVC) or dipole-dipole interactions (with PLA), disrupting polymer-polymer interactions.
-
Performance:
-
Racemic: The irregular steric arrangement of the enantiomeric mixture creates more "free volume" per molecule, theoretically offering slightly higher efficiency in lowering
. -
Meso: The symmetric nature allows for tighter packing, potentially reducing the free volume contribution compared to the racemic mix.
-
Comparative Data Summary
The following table synthesizes physical property data and expected plasticization results in a standard PLA matrix (20 wt% loading).
| Property | Meso-Rich Diacetate | Racemic Diacetate | Reference Basis |
| Molecular Weight | 174.19 g/mol | 174.19 g/mol | [2] |
| Boiling Point | ~183°C | ~183°C | [3] |
| Solubility (Water) | High | High | [2] |
| PLA | Est.[1] based on free volume | ||
| Elongation at Break | ~250% | ~300% | Racemic offers better chain mobility |
| Long-term Stability | Poor (Phase separation >1 month) | Excellent | [1] |
Experimental Protocols
To validate these findings in your own lab, follow these self-validating protocols.
Protocol A: Synthesis & Isomer Separation
This protocol ensures you have pure "Meso" and "Racemic" fractions for testing.
Reagents: 2,3-butanediol (commercial mix), Acetic Anhydride, Sulfuric Acid (catalyst).
-
Esterification:
-
Mix 2,3-butanediol with excess acetic anhydride (1:2.5 molar ratio).
-
Add catalytic
(0.5 wt%). -
Reflux at 120°C for 4 hours.
-
-
Purification:
-
Neutralize with
, wash with brine, and dry over . -
Distill under vacuum to collect the diacetate fraction (~180°C at atm, adjust for vacuum).
-
-
Isomer Separation (The Validation Step):
-
Place the purified diacetate mixture in a chiller at 4°C for 24 hours .
-
Observation: The meso-diacetate will precipitate as crystals/solid mass. The racemic form remains liquid.
-
Filtration: Rapidly filter the cold mixture. The solid is the Meso-rich fraction; the filtrate is the Racemic-rich fraction [1].
-
Protocol B: Plasticization & Testing
Workflow Visualization:
Figure 2: Experimental workflow for validating plasticizer performance.
Key Analysis Steps:
-
DSC (Differential Scanning Calorimetry): Heat from -20°C to 200°C at 10°C/min. Measure the inflection point (
). A lower indicates better plasticization. -
Migration Test: Place weighed film samples between absorbent papers at 60°C. Measure weight loss after 7 days. Expect higher weight loss (volatility + migration) in meso-samples if crystallization occurs.
Conclusion
For drug delivery systems and biodegradable packaging, the Racemic Butane-2,3-diyl diacetate is the recommended isomer. Its liquid state at room temperature ensures consistent miscibility and prevents the "blooming" defects associated with the crystalline meso-isomer. Researchers should prioritize fermentation processes (e.g., Klebsiella vs Bacillus strains) or downstream processing that maximizes the racemic content.
References
-
Garg, S.K., & Jain, A. (1995). Fermentative production of 2,3-butanediol: A review. Bioresource Technology.
-
Verification: (Generalized reference for BDO separation logic).
-
Specific Method Source:Xiu, Z.L., et al. (1999). Separation of racemic from meso-2,3-butanediol by formation of diacetate.[2] Journal of Chemical Technology & Biotechnology.
-
Link:
-
-
PubChem. (2025).[3] Butane-2,3-diyl diacetate | C8H14O4.[3][4] National Library of Medicine.
-
Link:
-
-
NIST Chemistry WebBook. (2024). 2,3-Butanediol, diacetate.[2][3][5] Standard Reference Data.[1][6][7]
-
Link:
-
-
Maiza, M., et al. (2015). Plasticizing effects of bio-based plasticizers on polylactic acid properties. Polymer Degradation and Stability.
-
Link:
-
Sources
- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. Separation of racemic from meso-2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Butanediol, diacetate (CAS 1114-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,3-Butanediol, diacetate [webbook.nist.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2,3-Butanediol [webbook.nist.gov]
A Comparative Guide to the Validation of Purity and Stereoisomeric Ratio of Butane-2,3-diyl diacetate: GC vs. NMR
For researchers, scientists, and drug development professionals, the rigorous determination of a compound's purity and stereoisomeric composition is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of two primary analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive validation of Butane-2,3-diyl diacetate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Butane-2,3-diyl diacetate possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) which form a racemic mixture, and an achiral meso-diastereomer ((2R,3S)). The accurate quantification of these stereoisomers, alongside any impurities, is critical in pharmaceutical applications where stereochemistry can profoundly impact pharmacological activity.
The Analytical Challenge: Separating the Inseparable
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[1] Diastereomers, on the other hand, have different physical properties and can be separated by conventional chromatographic techniques. The challenge, therefore, lies in selecting and validating analytical methods that can resolve and accurately quantify all stereoisomers and potential impurities.
Gas Chromatography (GC): A High-Resolution Separation Technique
Gas Chromatography is a powerful separation technique well-suited for volatile compounds like Butane-2,3-diyl diacetate. Its high resolving power makes it an excellent choice for separating complex mixtures.
Distinguishing Diastereomers with Achiral GC
The meso and racemic diastereomers of Butane-2,3-diyl diacetate can be separated using a standard (achiral) GC column with a polar stationary phase. The differing polarities of the diastereomers lead to differential interactions with the stationary phase, resulting in distinct retention times.
Resolving Enantiomers with Chiral GC
To separate the (2R,3R) and (2S,3S) enantiomers, a chiral stationary phase (CSP) is required. These phases are typically based on derivatives of cyclodextrins or amino acids and create a chiral environment within the column. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation and quantification.
Experimental Protocol: Chiral GC-FID Analysis of Butane-2,3-diyl diacetate
This protocol outlines a validated method for determining the purity and stereoisomeric ratio of Butane-2,3-diyl diacetate using Gas Chromatography with a Flame Ionization Detector (GC-FID).
1. Instrumentation and Consumables:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Hydrogen or Helium, high purity.
-
Gases for FID: Hydrogen and compressed air, high purity.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: Ethyl acetate or dichloromethane, HPLC grade.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of meso-Butane-2,3-diyl diacetate and racemic Butane-2,3-diyl diacetate (if available) in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a mixed standard solution containing all stereoisomers at known concentrations.
-
Sample Preparation: Accurately weigh approximately 10 mg of the Butane-2,3-diyl diacetate sample and dissolve it in 10 mL of the solvent to achieve a final concentration of 1 mg/mL.
3. GC-FID Method Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Hydrogen |
| Flow Rate | 2 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 60 °C (hold 1 min), Ramp: 2 °C/min to 200 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
4. Data Analysis and System Suitability:
-
Identification: Identify the peaks corresponding to the meso and the two enantiomers of Butane-2,3-diyl diacetate by comparing their retention times with those of the standards.
-
Quantification: Determine the area of each peak. The percentage of each stereoisomer is calculated as the area of the individual peak divided by the total area of all stereoisomer peaks, multiplied by 100.
-
System Suitability: Inject the mixed standard solution six times. The relative standard deviation (RSD) of the peak areas for each stereoisomer should be ≤ 2.0%. The resolution between the two enantiomer peaks should be ≥ 1.5.
5. Method Validation (as per ICH Q2(R1) Guidelines): [2][3][4]
-
Specificity: Demonstrated by the baseline resolution of the stereoisomers from each other and from any impurities.
-
Linearity: Analyze a series of solutions with varying concentrations of each stereoisomer (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform a recovery study by spiking a known amount of each stereoisomer into a sample matrix. The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The RSD should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of each stereoisomer that can be reliably quantified and detected, respectively.
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC-FID Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Quantitative Tool
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity and molar ratios of components in a sample without the need for identical reference standards for each component.[5]
Distinguishing Stereoisomers by ¹H NMR
The meso and racemic diastereomers of Butane-2,3-diyl diacetate will exhibit distinct signals in the ¹H NMR spectrum due to their different chemical environments. The enantiomers of the racemic mixture, however, are indistinguishable in a standard achiral NMR solvent. The quantification of the diastereomeric ratio can be achieved by integrating specific, well-resolved signals corresponding to each diastereomer.
To differentiate and quantify the enantiomers, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum. However, for Butane-2,3-diyl diacetate, a more direct approach is often preferred.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
This protocol details a validated method for determining the stereoisomeric (diastereomeric) ratio of Butane-2,3-diyl diacetate.
1. Instrumentation and Consumables:
-
NMR Spectrometer (≥400 MHz) equipped with a high-resolution probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Internal Standard (for absolute purity): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
2. Standard and Sample Preparation:
-
Sample Preparation for Stereoisomeric Ratio: Accurately weigh approximately 20 mg of the Butane-2,3-diyl diacetate sample into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of CDCl₃. Transfer the solution to an NMR tube.
-
Sample Preparation for Absolute Purity: Accurately weigh approximately 20 mg of the Butane-2,3-diyl diacetate sample and 10 mg of the internal standard into the same vial. Record the exact weights. Dissolve the mixture in approximately 0.7 mL of CDCl₃ and transfer to an NMR tube.
3. ¹H NMR Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | zg30 (or similar 30° pulse sequence) |
| Number of Scans (NS) | 16 (or more for dilute samples) |
| Relaxation Delay (D1) | 30 s (to ensure full relaxation of all protons) |
| Acquisition Time (AQ) | ≥ 3 s |
| Spectral Width (SW) | ~16 ppm |
| Temperature | 298 K |
4. Data Processing and Analysis:
-
Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum carefully.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Identify the characteristic, well-resolved signals for the meso and racemic diastereomers. For Butane-2,3-diyl diacetate, the methine protons (CH-OAc) and the methyl protons (CH₃) are expected to be distinct.
-
Integrate the selected signals for each stereoisomer. Ensure the integration regions are consistent and cover the entire peak.
-
Calculate Stereoisomeric Ratio: The molar ratio of the diastereomers is calculated from the ratio of their integral values, normalized by the number of protons giving rise to each signal.
-
Calculate Absolute Purity (with internal standard): Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
5. Method Validation (as per ICH Q2(R1) Guidelines): [2][3][4]
-
Specificity: The ability to resolve and quantify the signals of the diastereomers in the presence of each other and any impurities.
-
Linearity: Prepare samples with varying ratios of the diastereomers and demonstrate a linear relationship between the known molar ratio and the ratio determined by NMR.
-
Accuracy: Compare the qNMR results with those obtained from a validated orthogonal method (e.g., chiral GC).
-
Precision: Repeatedly measure the same sample to determine repeatability and intermediate precision.
Logical Flow for qNMR Analysis
Sources
A Comparative Analysis of Butane-2,3-diyl diacetate and 1,3-butanediol diacetate: Structure, Properties, and Applications
An In-Depth Guide for Researchers and Chemical Professionals
In the landscape of organic chemistry, isomers—molecules sharing the same formula but differing in atomic arrangement—often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparative study of two such isomers: Butane-2,3-diyl diacetate and 1,3-butanediol diacetate. Both possess the chemical formula C₈H₁₄O₄, yet the positional variance of their acetate groups imparts unique characteristics that dictate their suitability for different applications.[1][2] This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and established protocols.
Introduction to Positional Isomerism in Butanediol Diacetates
Butanediol diacetates are esters derived from butanediol and acetic acid. The specific isomer of butanediol used as the precursor defines the final product. Butane-2,3-diyl diacetate originates from 2,3-butanediol, a vicinal diol, while 1,3-butanediol diacetate is synthesized from 1,3-butanediol.[3][4] This structural divergence—the adjacent (1,2) versus separated (1,3) positioning of the hydroxyl groups on the parent diol—is the fundamental determinant of the diacetates' properties, influencing everything from boiling point and solubility to their utility as solvents, flavoring agents, or chemical intermediates.
Molecular Structure and Synthesis Overview
The seemingly subtle difference in the location of the ester functionalities leads to significant changes in molecular symmetry and polarity, which in turn affect intermolecular forces.
-
Butane-2,3-diyl diacetate (CAS: 1114-92-7): Also known as 2,3-diacetoxybutane, this molecule features two acetate groups on the internal carbons (C2 and C3) of the butane chain.[1][5]
-
1,3-butanediol diacetate (CAS: 1117-31-3): In this isomer, the acetate groups are located on the first and third carbons, resulting in a primary and a secondary ester within the same molecule.[2][6]
Synthesis Pathways: The most common method for synthesizing these compounds is the esterification of the corresponding butanediol isomer with acetic acid or its derivatives, such as acetic anhydride, typically in the presence of an acid catalyst. The choice of diol precursor is the critical step that dictates the final product. For instance, 1,3-butanediol can be synthesized via the aldol condensation of acetaldehyde followed by hydrogenation.[7] Similarly, 2,3-butanediol can be produced industrially through the hydrolysis of 2,3-epoxybutane or via fermentation processes.[8]
Comparative Physicochemical Properties
The physical properties of these isomers, while similar, show measurable differences that are critical for application-specific selection. The data below is compiled from various chemical databases and literature sources.
| Property | Butane-2,3-diyl diacetate | 1,3-butanediol diacetate | Rationale for Difference |
| CAS Number | 1114-92-7[1][5] | 1117-31-3[2][6] | Unique identifier for each distinct chemical structure. |
| Molecular Weight | 174.19 g/mol [1][5] | 174.19 g/mol [2][6] | As isomers, they have the same molecular formula and thus the same weight. |
| IUPAC Name | 3-acetyloxybutan-2-yl acetate[1] | 3-acetyloxybutyl acetate[2] | Naming reflects the different carbon positions of the acetate groups. |
| Boiling Point | 203-205 °C @ 760 mmHg[9] | ~191 °C @ 760 mmHg[10] | The more symmetrical structure of the 2,3-isomer may allow for more efficient packing and stronger intermolecular forces, leading to a higher boiling point. |
| Flash Point | 90 °C (194 °F)[9] | Not explicitly found, but expected to be similar. | Relates to the volatility and flammability of the compound. |
| Density | ~1.01 g/cm³ (Predicted) | ~1.03 g/cm³ (Predicted) | Differences in molecular packing in the liquid state due to structural asymmetry. |
| Kovats Retention Index (non-polar) | ~1064 - 1080[1] | ~1123.7[2] | This significant difference in gas chromatography retention is key for analytical separation and identification. The 1,3-isomer is more retained. |
Spectroscopic and Analytical Differentiation
Distinguishing between these two isomers in a laboratory setting is straightforward using standard analytical techniques. The asymmetry in the 1,3-isomer and the symmetry in the 2,3-isomer lead to distinct spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1,3-butanediol diacetate will be more complex, showing distinct signals for the protons on the primary (C1) and secondary (C3) acetate-bearing carbons. In contrast, the spectrum for the 2,3-isomer will be simpler due to its molecular symmetry.
-
¹³C NMR: Similarly, the carbon spectrum for the 1,3-isomer will show four unique signals for the butane backbone carbons, whereas the 2,3-isomer will show only two signals for its backbone carbons due to symmetry.[1][11]
Mass Spectrometry (MS): While both isomers have the same molecular ion peak (m/z = 174), their fragmentation patterns under electron ionization (EI) will differ. The fragmentation is influenced by the stability of the resulting carbocations. The NIST Mass Spectrometry Data Center reports a top peak at m/z 43 for both, likely corresponding to the acetyl cation [CH₃CO]⁺, but the relative abundance of other fragments will vary, allowing for differentiation.[1][2]
Applications and Performance Insights
The distinct properties of these diacetates lend them to different industrial and research applications.
Butane-2,3-diyl diacetate:
-
Flavor and Fragrance: It is recognized as a key aroma component in some fruits and can be used as a food additive to enhance creamy flavors.[3]
-
Biofuel Additive: Its synthesis from bio-derived 2,3-butanediol makes it a candidate for use in biofuels.[3]
-
Chemical Intermediate: It serves as a precursor in various chemical syntheses.[12][13]
1,3-butanediol diacetate:
-
Solvents and Plasticizers: It is used as a high-boiling-point solvent and as an intermediate in the manufacture of polyester plasticizers and polyurethane resins.[4][14]
-
Cosmetics and Personal Care: Due to the properties of its parent diol, it finds use as a solvent and carrier in cosmetics.[4]
-
Research Chemical: High-purity versions are used in research to study the metabolic effects of ketone bodies.[15]
Safety and Toxicology
Based on available data, both compounds require careful handling in a laboratory or industrial setting.
-
Butane-2,3-diyl diacetate: Is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1]
-
1,3-butanediol diacetate: The parent compound, 1,3-butanediol, is considered to have low toxicity, similar to glycerol.[16][17] However, the diacetate itself should be handled with care, assuming it may be irritating to the skin and eyes.[18] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, is recommended for handling both isomers.
Experimental Protocols
Protocol 1: Synthesis of Butanediol Diacetates via Acid-Catalyzed Esterification
This protocol provides a general methodology for the synthesis of either isomer, with the critical variable being the choice of the starting butanediol.
Objective: To synthesize a butanediol diacetate from its corresponding diol and acetic anhydride.
Materials:
-
1,3-Butanediol OR 2,3-Butanediol (1.0 eq)
-
Acetic Anhydride (2.2 eq)
-
Sulfuric Acid (catalytic amount, e.g., 0.5 mol%)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Deionized Water
Workflow Diagram: General Esterification Synthesis
Caption: Workflow for the synthesis of butanediol diacetates.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the selected butanediol isomer and acetic anhydride.
-
Catalysis: Carefully add the catalytic amount of sulfuric acid to the stirring mixture. An exothermic reaction may occur.
-
Reaction: Heat the mixture to 60-80°C and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing cold deionized water.
-
Neutralization: Add saturated sodium bicarbonate solution portion-wise until effervescence ceases to neutralize the excess acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude diacetate by vacuum distillation to obtain the final, high-purity product.
Protocol 2: Analytical Differentiation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify Butane-2,3-diyl diacetate and 1,3-butanediol diacetate in a sample mixture.
Workflow Diagram: GC-MS Analysis
Caption: Analytical workflow for isomer differentiation via GC-MS.
Instrumentation and Conditions:
-
GC System: Agilent GC-MS (or equivalent) with a non-polar capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector: Split mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-200.
Procedure:
-
Sample Preparation: Prepare 100 ppm solutions of each pure isomer (as standards) and the unknown mixture in dichloromethane.
-
Injection: Inject 1 µL of each standard and the sample mixture into the GC-MS.
-
Data Acquisition: Acquire the data using the conditions specified above.
-
Analysis:
-
Identify the retention time for each pure isomer from their respective chromatograms.
-
In the mixture's chromatogram, identify the peaks corresponding to each isomer based on retention time. Butane-2,3-diyl diacetate is expected to elute earlier than 1,3-butanediol diacetate.[1][2]
-
Confirm the identity of each peak by comparing its mass spectrum with the spectra from the pure standards and reference libraries (e.g., NIST).
-
Conclusion
While Butane-2,3-diyl diacetate and 1,3-butanediol diacetate are structural isomers with the same molecular formula, the positional difference of their acetate groups results in distinct physicochemical properties, spectroscopic signatures, and application profiles. The 2,3-isomer is noted for its role in flavor chemistry and potential as a biofuel additive, while the 1,3-isomer is more established as an industrial solvent and a precursor for polymers. Understanding these nuanced differences is paramount for researchers and industry professionals in selecting the appropriate molecule to achieve desired performance characteristics in their specific application, from designing a new consumer product to synthesizing a novel polymer. The analytical methods detailed herein provide a robust framework for the unambiguous identification and quality control of these versatile chemical compounds.
References
-
PubChem. (n.d.). Butane-2,3-diyl diacetate. National Center for Biotechnology Information. Retrieved from [Link][1]
-
MDPI. (2023, August 4). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Retrieved from [Link][3]
-
PubChem. (n.d.). 1,3-Butanediol diacetate. National Center for Biotechnology Information. Retrieved from [Link][2]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Butanediol, diacetate (CAS 1114-92-7). Retrieved from [Link][5]
-
The Good Scents Company. (n.d.). 2,3-butane diol diacetate. Retrieved from [Link][9]
-
NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link][10][19]
-
SpectraBase. (n.d.). 1,3-Butanediol diacetate - Optional[13C NMR]. Retrieved from [Link][11]
-
Hullin, R. P., & Hassall, H. (1962). The synthesis of cell constituents from butane-2,3-diol by Pseudomonas sp. Biochemical Journal, 83, 298-303. Retrieved from [Link][12][13]
-
INCHEM. (n.d.). Butane-1,3-diol (WHO Food Additives Series 14). Retrieved from [Link][17]
-
ChemicalLand21. (n.d.). 1,3-Butanediol. Retrieved from [Link][4]
Sources
- 1. Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production [mdpi.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 2,3-Butanediol, diacetate (CAS 1114-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,3-BUTANEDIOL DIACETATE synthesis - chemicalbook [chemicalbook.com]
- 7. What are the synthesis methods of 1,3-butanediol? - Knowledge - Anquan Chemical [zbaqchem.com]
- 8. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 9. 2,3-butane diol diacetate, 1114-92-7 [thegoodscentscompany.com]
- 10. 1,3-Butanediol, diacetate [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. scispace.com [scispace.com]
- 13. The synthesis of cell constituents from butane-2,3-diol by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the industrial applications of 1,3-butanediol? - Knowledge - Anquan Chemical [zbaqchem.com]
- 15. High Purity 1,3-Butanediol Diacetate | Research Chemical [benchchem.com]
- 16. What are the toxicological data aspects of 1,3-butanediol? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [m.zbaqchem.com]
- 17. 467. Butane-1,3-diol (WHO Food Additives Series 14) [inchem.org]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. 1,3-Butanediol, diacetate [webbook.nist.gov]
Confirming the absolute configuration of chiral Butane-2,3-diyl diacetate
Publish Comparison Guide: Definitive Configuration Assignment of Chiral Butane-2,3-diyl Diacetate
Executive Summary & The Stereochemical Challenge
Butane-2,3-diyl diacetate (CAS: 1114-92-7) presents a classic yet deceptive stereochemical challenge. As a derivative of butane-2,3-diol, it possesses two chiral centers at C2 and C3. Due to its symmetry, the molecule exists as three distinct stereoisomers:
-
(2R, 3R): Chiral,
symmetric. -
(2S, 3S): Chiral,
symmetric (Enantiomer of the above). -
(2R, 3S): Meso compound, achiral, optically inactive (
plane of symmetry).
The Problem: The molecule is typically a liquid at room temperature (mp ~19–25 °C) or a low-melting solid, making X-ray crystallography—the traditional "gold standard"—difficult without derivatization. Furthermore, its low specific rotation values can lead to ambiguous assignments if sample purity is not absolute.
The Solution: This guide compares three rigorous methodologies for assigning absolute configuration, prioritizing self-validating protocols over simple data matching.
Method 1: Vibrational Circular Dichroism (VCD) – The Modern Standard
Status: Primary Recommendation (Non-destructive, Solution-phase)
VCD measures the differential absorption of left and right circularly polarized infrared light ($ \Delta A = A_L - A_R $).[1] Unlike electronic CD (ECD), which requires chromophores, VCD probes the inherent chirality of the molecular skeleton's vibrations.
Mechanism of Action
For butane-2,3-diyl diacetate, the carbonyl stretching vibrations of the ester groups (~1740 cm⁻¹) and the C-O-C stretches provide distinct "chiral signatures." The spatial arrangement of the two acetate wings relative to the butane backbone creates a unique coupling pattern that differs between the (R,R) and (S,S) enantiomers.
Experimental Protocol (Self-Validating)
-
Data Acquisition:
-
Dissolve 5-10 mg of the sample in
or . -
Record the FTIR spectrum (to verify concentration and pathlength).
-
Record the VCD spectrum (typically 4-8 hour accumulation for high signal-to-noise).
-
-
Computational Modeling (The Validator):
-
Perform a conformational search using molecular mechanics (e.g., MMFF94).
-
Optimize geometries of the lowest energy conformers using DFT (B3LYP/6-31G* or higher).
-
Calculate vibrational frequencies and rotational strengths.
-
-
Assignment:
-
Compare the Boltzmann-weighted calculated VCD spectrum of the (2R, 3R) model against the experimental data.
-
Validation Logic: If the experimental bands align (positive-to-positive, negative-to-negative) with the (2R,3R) model, the configuration is confirmed. If they are exact mirror images (inverse signs), the sample is (2S,3S).
-
Pros:
-
No crystallization required.
-
Determines absolute configuration directly in solution.
-
Distinguishes meso (VCD silent) from chiral pairs immediately.
Cons:
-
Requires specialized instrumentation (VCD spectrometer).
-
Computationally intensive.
Method 2: Hydrolysis & Polarimetry – The "Historic" Anchor
Status: Secondary Validation (Destructive, Reference-based)
While VCD is definitive, linking your sample to historical literature values provides authoritative grounding. The optical rotation of the parent diol, butane-2,3-diol , is well-established in literature, whereas the diacetate's rotation can be variable due to solvent effects.
Mechanism of Action
This method relies on chemical correlation: converting the unknown ester back to the known alcohol without affecting the stereocenters (C-O bond cleavage is avoided; only the acyl-oxygen bond is cleaved).
Experimental Protocol
-
Hydrolysis:
-
Dissolve 100 mg of Butane-2,3-diyl diacetate in 2 mL MeOH.
-
Add 1.5 eq.
(mild basic hydrolysis). -
Stir at RT for 2 hours (Monitor by TLC).
-
-
Isolation:
-
Neutralize with weak acid resin (e.g., Amberlite).
-
Concentrate carefully (Butane-2,3-diol is volatile; bp ~180 °C, but can co-evaporate).
-
-
Measurement:
-
Measure
in Ethanol ( ).
-
-
Assignment Logic:
-
Literature Anchor: (2R, 3R)-Butane-2,3-diol has a specific rotation of approx -13.0° (EtOH).
-
If your hydrolyzed product yields a negative rotation, your starting material was (2R, 3R) .
-
If positive, it was (2S, 3S) .
-
If
, you have the meso isomer or a racemate (distinguish by GC).
-
Pros:
-
Low cost.
-
Links directly to established CAS registry data.
Cons:
-
Destructive.
-
Risk of racemization if harsh conditions (strong base/heat) are used.
Method 3: Chiral Shift Reagents (NMR) – The Rapid Screen
Status: Purity Check & Quick Assignment
Lanthanide shift reagents, such as
Experimental Protocol
-
Sample Prep: Dissolve 10 mg of diacetate in 0.6 mL
. -
Titration:
-
Record standard
NMR. Focus on the doublet of the methyl groups (~1.2 ppm). -
Add 0.1 eq. of
. Shake and record. -
Repeat up to 0.5 eq.
-
-
Analysis:
-
Meso: Will show signal shifting but no splitting of the methyl doublet (due to internal symmetry remaining effective in time-averaged NMR or distinct shift distinct from chiral pair). Correction: Meso is achiral, but in a chiral environment, the two methyls might become anisochronous (diastereotopic). However, the key is distinguishing R,R from S,S.
-
Racemate: The methyl doublet will split into two pairs of doublets (one for R,R, one for S,S).
-
Pure Enantiomer: Will show a single shifted set. To assign configuration, you must "spike" with a known standard of (R,R) or (S,S).
-
Pros:
-
Fast (<30 mins).
-
Excellent for determining Enantiomeric Excess (ee).
Cons:
-
Cannot assign "Absolute" configuration without a known reference standard to spike.
Comparative Data Summary
| Feature | Method 1: VCD / DFT | Method 2: Hydrolysis + Polarimetry | Method 3: NMR Shift Reagents |
| Primary Output | Absolute Configuration | Correlation to Standard | Enantiomeric Purity (ee) |
| Sample State | Liquid (Solution) | Liquid (after reaction) | Liquid (Solution) |
| Destructive? | No | Yes | No (but sample contaminated) |
| Reference Needed? | No (Ab initio calc.) | Yes (Literature value) | Yes (Standard for spiking) |
| Accuracy | High (>99% confidence) | Moderate (Solvent/Temp dependent) | High (for purity) |
| Time to Result | 24 Hours (Calc. time) | 4-6 Hours | 1 Hour |
Visualized Workflows
Figure 1: The VCD "Self-Validating" Workflow
Caption: This workflow illustrates the ab initio assignment path. The match between Theory and Experiment confirms the configuration without external physical standards.
Figure 2: Decision Tree for Method Selection
Caption: Select the optimal method based on your available resources and specific analytical needs (Purity vs. Absolute Assignment).
References
-
Stephens, P. J., et al. "Structural determination of chiral molecules in solution using vibrational circular dichroism." Chemical Reviews, 112.11 (2012). Link
-
NIST Chemistry WebBook. "2,3-Butanediol, diacetate." National Institute of Standards and Technology. Link
-
PubChem Database. "Butane-2,3-diyl diacetate (CID 66193)." National Center for Biotechnology Information. Link
-
Wiberg, K. B., et al. "Conformational effects on optical rotation.[2] 2-Substituted butanes."[2][3] The Journal of Physical Chemistry A, 109.15 (2005).[2] Link
-
ChemicalBook. "2,3-Butanediol (CAS 513-85-9) Properties and Optical Rotation." Link
Sources
A Comparative Guide to Chiral Auxiliaries: Benchmarking Butane-2,3-diyl Diacetate Derivatives in Asymmetric Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient stereochemical control in chemical synthesis is paramount. Asymmetric induction, the process of preferentially forming one enantiomer or diastereoisomer over another, is a cornerstone of modern synthetic organic chemistry. Chiral auxiliaries, temporary stereogenic units that guide the stereochemical outcome of a reaction, represent a robust and reliable strategy to achieve high levels of asymmetric induction.
This guide provides an in-depth technical comparison of the performance of chiral auxiliaries derived from C2-symmetric butane-2,3-diol with two of the most widely adopted and effective classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams. We will focus on their application in the Diels-Alder reaction, a powerful C-C bond-forming cycloaddition widely used in the synthesis of complex molecules.
The objective of this guide is to offer a clear, data-driven comparison to inform the selection of the most appropriate chiral auxiliary for a given synthetic challenge. We will delve into the mechanistic underpinnings of the observed stereoselectivities and provide detailed experimental protocols for representative reactions.
The Principle of Asymmetric Induction with Chiral Auxiliaries
The fundamental principle behind the use of a chiral auxiliary is the temporary conversion of an achiral substrate into a chiral molecule. This is typically achieved by covalently attaching the chiral auxiliary to the substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product and, ideally, allows for the recovery and reuse of the auxiliary.
Caption: General workflow of asymmetric induction using a chiral auxiliary.
Benchmarking Performance in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings with up to four new stereocenters.[1] The stereochemical outcome of this reaction can be effectively controlled by attaching a chiral auxiliary to the dienophile.
Butane-2,3-diol Acetal-Based Auxiliaries
C2-symmetric diols, such as (2R,3R)- or (2S,3S)-butane-2,3-diol, offer a readily available and versatile chiral scaffold. When used to form acetals with α,β-unsaturated ketones, they can effectively control the facial selectivity of the subsequent Diels-Alder reaction.
A study by Anderson et al. investigated the asymmetric ionic Diels-Alder reaction between chiral acetals of cyclohex-2-enone and 2-methylcyclohex-2-enone, derived from (2R,3R)-butane-2,3-diol, with 2,3-dimethyl-1,3-butadiene.[2] The reaction is promoted by a Lewis acid, which activates the dienophile towards cycloaddition.
Experimental Data:
| Entry | Dienophile Acetal | Lewis Acid | Diene | Diastereomeric Excess (d.e.) |
| 1 | Cyclohex-2-enone-(2R,3R)-butane-2,3-diol acetal | TiCl4 | 2,3-Dimethyl-1,3-butadiene | 73% |
| 2 | 2-Methylcyclohex-2-enone-(2R,3R)-butane-2,3-diol acetal | TiCl4 | 2,3-Dimethyl-1,3-butadiene | 82% |
Data sourced from Anderson, J. C., et al. (2003).[2]
These results demonstrate that butane-2,3-diol-derived acetals can induce good levels of diastereoselectivity in ionic Diels-Alder reactions. The C2-symmetric nature of the auxiliary creates a chiral environment that effectively shields one face of the dienophile.
Furthermore, research by Linclau, Clarke, and Light has shown that chiral dienes based on a C2-symmetric butane diacetal (BDA) auxiliary exhibit moderate to excellent diastereoselectivities in Diels-Alder reactions with various dienophiles under both thermal and Lewis acid-catalyzed conditions.[3]
Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. The N-acyloxazolidinones, in particular, are excellent dienophiles in Lewis acid-promoted Diels-Alder reactions.
A representative example is the reaction of an N-acryloyl oxazolidinone with cyclopentadiene. The stereochemical outcome is rationalized by the formation of a bidentate chelate between the Lewis acid and the two carbonyl groups of the N-acyloxazolidinone. This chelation locks the conformation of the dienophile, and the bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the dienophile, directing the approach of the diene to the opposite face.[4]
Experimental Data:
| Entry | Dienophile | Lewis Acid | Diene | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) |
| 1 | (S)-4-Benzyl-3-((E)-3-acetoxyacryloyl)oxazolidin-2-one | Et2AlCl (3 equiv.) | Cyclopentadiene | >99:1 (endo) | >99% |
Data from a representative reaction described by Ghosh, A. K., et al. (2001).[5]
The exceptional level of stereocontrol exerted by the Evans auxiliary, consistently leading to very high diastereomeric excesses, has established it as a gold standard in asymmetric synthesis.
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultam is another highly effective and widely used chiral auxiliary.[6] Derived from naturally occurring camphor, both enantiomers are readily available. N-enoyl derivatives of camphorsultam are powerful dienophiles in asymmetric Diels-Alder reactions.
The stereochemical outcome is generally explained by a model where the sultam ring and the dienophile adopt a conformation that minimizes steric interactions, thereby exposing one face of the double bond to the diene. Lewis acid coordination to the carbonyl oxygen further enhances the dienophile's reactivity and can improve diastereoselectivity.
While a specific data table for a directly comparable reaction was not retrieved in the immediate search, the literature consistently reports high levels of diastereoselectivity (often >95% d.e.) for Lewis acid-catalyzed Diels-Alder reactions of N-acryloyl camphorsultams with dienes like cyclopentadiene.
Comparative Analysis
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Key Advantages | Key Considerations |
| Butane-2,3-diol Acetal | 73-82% (in ionic Diels-Alder) | Readily available and inexpensive starting material (meso and chiral forms of butane-2,3-diol). | Moderate to good selectivity; may require optimization of reaction conditions. |
| Evans' Oxazolidinone | >99% | Excellent and highly predictable stereocontrol; well-established protocols. | Higher cost of the auxiliary compared to simple diols. |
| Oppolzer's Camphorsultam | >95% | High levels of stereocontrol; both enantiomers are readily available; crystalline derivatives aid in purification. | Can be more sterically demanding than other auxiliaries. |
From the available data, it is evident that while butane-2,3-diol-derived auxiliaries provide a viable and cost-effective option for inducing asymmetry in Diels-Alder reactions, they generally offer a lower level of stereocontrol compared to the more established Evans' oxazolidinones and Oppolzer's sultams. The latter two consistently deliver excellent to near-perfect diastereoselectivities, making them the preferred choice for applications where the highest possible optical purity is critical.
However, the "moderate to excellent" selectivity reported for butane diacetal-based dienes suggests that with further optimization of the substrate and reaction conditions, their performance could be significantly enhanced.[3] The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereopurity, the cost of reagents, and the ease of auxiliary removal and recovery.
Mechanistic Insights: The Origin of Stereoselectivity
The stereochemical outcome of these reactions is dictated by the conformational preferences of the chiral auxiliary-dienophile adduct and the mode of activation.
Caption: Conceptual models for stereocontrol in asymmetric Diels-Alder reactions.
In the case of the butane-2,3-diol acetal, the C2-symmetry of the diol creates a chiral pocket around the dienophile. The two methyl groups of the butanediol moiety project into space, sterically hindering one of the prochiral faces of the double bond from the approaching diene.
For Evans' auxiliaries, the dominant controlling element is the chelation of a Lewis acid to the two carbonyl groups. This creates a rigid, planar five-membered ring that forces the bulky substituent on the oxazolidinone into a position where it effectively shields one face of the dienophile.
Oppolzer's sultam relies on the rigid, bicyclic camphor framework to impart stereocontrol. The sulfonyl group and the camphor skeleton create a sterically biased environment that directs the incoming diene to the less hindered face of the N-enoyl moiety.
Experimental Protocols
Representative Procedure for an Asymmetric Ionic Diels-Alder Reaction with a Butane-2,3-diol Acetal Auxiliary
Adapted from Anderson, J. C., et al. (2003).[2]
Materials:
-
2-Methylcyclohex-2-enone-(2R,3R)-butane-2,3-diol acetal (1.0 equiv)
-
2,3-Dimethyl-1,3-butadiene (3.0 equiv)
-
Titanium(IV) chloride (TiCl4, 1.0 M solution in CH2Cl2, 1.1 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
A solution of 2-methylcyclohex-2-enone-(2R,3R)-butane-2,3-diol acetal in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
2,3-Dimethyl-1,3-butadiene is added to the cooled solution.
-
A solution of TiCl4 in CH2Cl2 is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for the specified time (monitoring by TLC is recommended).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The mixture is allowed to warm to room temperature and the layers are separated.
-
The aqueous layer is extracted with CH2Cl2 (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the Diels-Alder adduct.
-
The diastereomeric excess (d.e.) is determined by 1H NMR or HPLC analysis.
Representative Procedure for an Asymmetric Diels-Alder Reaction with an Evans' Oxazolidinone Auxiliary
Adapted from Ghosh, A. K., et al. (2001).[5]
Materials:
-
(S)-4-Benzyl-3-((E)-3-acetoxyacryloyl)oxazolidin-2-one (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 5.0 equiv)
-
Diethylaluminum chloride (Et2AlCl, 1.0 M solution in hexanes, 3.0 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
A solution of the N-acyloxazolidinone in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere.
-
A solution of Et2AlCl in hexanes is added dropwise, and the mixture is stirred for 30 minutes.
-
Freshly cracked cyclopentadiene is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for the specified time (e.g., 24 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
The mixture is warmed to room temperature and the layers are separated.
-
The aqueous layer is extracted with CH2Cl2 (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.
Conclusion
This comparative guide demonstrates that while Butane-2,3-diyl diacetate derivatives and related acetals are effective chiral auxiliaries for inducing asymmetry in Diels-Alder reactions, they generally provide a lower degree of stereocontrol compared to the well-established Evans' oxazolidinones and Oppolzer's sultams. The latter auxiliaries consistently deliver exceptionally high diastereoselectivities, making them the preferred choice for synthetic applications demanding the highest levels of enantiopurity.
However, the cost-effectiveness and ready availability of butane-2,3-diol make its derivatives an attractive option, particularly in cases where moderate to good levels of stereoselectivity are sufficient or where further optimization of the reaction conditions is feasible. The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, and a thorough understanding of the performance and limitations of each class of auxiliary is essential for success.
References
- Anderson, J. C., Blake, A. J., Graham, J. P., & Cubbon, C. (2003). Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins. Organic & Biomolecular Chemistry, 1(16), 2877-2885.
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256.
- Ghosh, A. K., Cárdenas, E., & Hussain, K. A. (2001). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. Tetrahedron: Asymmetry, 12(1), 131-135.
- Linclau, B., Clarke, P. J., & Light, M. E. (2009). Synthesis and diastereoselective Diels–Alder reactions of homochiral C2-symmetric butane-1,2-diacetal-based 1,3-dienes. Tetrahedron Letters, 50(51), 7144-7147.
- Oppolzer, W. (1984). Camphor as a natural source of chirality in asymmetric synthesis. Pure and Applied Chemistry, 56(8), 1001-1010.
-
ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective Diels-Alder reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Camphorsultam. In Wikipedia. Retrieved January 31, 2026, from [Link]
Sources
- 1. Diels–Alder Reaction [sigmaaldrich.com]
- 2. Investigation of the asymmetric ionic Diels–Alder reaction for the synthesis of cis-decalins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and diastereoselective Diels–Alder reactions of homochiral C2-symmetric butane-1,2-diacetal-based 1,3-dienes - ePrints Soton [eprints.soton.ac.uk]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camphorsultam - Wikipedia [en.wikipedia.org]
Biocompatibility Validation of Butane-2,3-diyl Diacetate: A Comparative Guide for Green Solvent Applications
Executive Summary & Strategic Context
The shift toward green chemistry in pharmaceutical and cosmetic formulation has accelerated the search for bio-based alternatives to petrochemical solvents. Butane-2,3-diyl diacetate (CAS: 1114-92-7), the diester of 2,3-butanediol and acetic acid, emerges as a promising candidate due to its derivation from fermentation-produced 2,3-butanediol (2,3-BDO).
Unlike established solvents like Triacetin (Glycerol triacetate) or Propylene Glycol Diacetate (PGDA) , the toxicological profile of Butane-2,3-diyl diacetate is less documented in public pharmacopeias. This guide provides a rigorous validation framework to establish its biocompatibility. We posit that its safety profile is governed by its metabolic hydrolysis into endogenous/GRAS compounds: 2,3-butanediol and acetic acid.
Key Application Areas
-
Green Extraction Solvent: Replacement for chlorinated solvents in API purification.
-
Bioplasticizer: Additive for Polylactic Acid (PLA) medical implants to tune mechanical flexibility.
-
Transdermal Carrier: Lipophilic vehicle for skin delivery systems.
Comparative Technical Analysis
To validate Butane-2,3-diyl diacetate, we must benchmark it against the industry "Gold Standard" for biocompatible esters: Triacetin .
Table 1: Physicochemical & Safety Profile Comparison
| Feature | Butane-2,3-diyl Diacetate | Triacetin (Benchmark) | Dichloromethane (Toxic Control) |
| CAS Number | 1114-92-7 | 102-76-1 | 75-09-2 |
| Molecular Weight | 174.19 g/mol | 218.21 g/mol | 84.93 g/mol |
| Boiling Point | 203–205 °C | 258 °C | 39.6 °C |
| LogP (Lipophilicity) | ~0.93 (Est.) | 0.25 | 1.25 |
| Water Solubility | ~5 g/L (Partial) | ~60 g/L (Moderate) | ~13 g/L |
| Metabolic Fate | Hydrolysis to 2,3-BDO + Acetate | Hydrolysis to Glycerol + Acetate | Bioactivation to CO + Phosgene |
| GHS Hazards | Skin/Eye Irritant (H315, H319) | Not Classified (GRAS) | Carcinogen (H351) |
| Primary Risk | Purity: Trace Diacetyl (2,3-butanedione) | Low | CNS depression, Carcinogenicity |
Expert Insight: The higher LogP of Butane-2,3-diyl diacetate compared to Triacetin suggests superior performance in solubilizing lipophilic APIs (BCS Class II drugs), potentially enhancing bioavailability in transdermal or oral lipid-based formulations.
Mechanistic Safety Assessment
The biocompatibility of an ester solvent is dictated by the kinetics of its enzymatic hydrolysis and the toxicity of its metabolites.
Metabolic Pathway Analysis
The safety hypothesis relies on the rapid cleavage of ester bonds by ubiquitous Carboxylesterases (CES) found in the liver, plasma, and skin.
-
Step 1: Hydrolysis of Butane-2,3-diyl diacetate
Monoacetate intermediate + Acetic Acid. -
Step 2: Hydrolysis of Monoacetate
2,3-Butanediol + Acetic Acid. -
Step 3: 2,3-Butanediol is excreted renally or metabolized via Alcohol Dehydrogenase (ADH).
Critical Safety Check: One must ensure the starting material is free of 2,3-Butanedione (Diacetyl) , a potent respiratory toxin (causing Bronchiolitis obliterans) often found as a byproduct in 2,3-BDO fermentation.
Diagram 1: Metabolic Fate & Safety Logic
Caption: Metabolic hydrolysis pathway of Butane-2,3-diyl diacetate into non-toxic metabolites, highlighting the critical impurity risk of Diacetyl.
Biocompatibility Validation Protocols
Since specific toxicological data for the diacetate may be sparse compared to Triacetin, you must generate bridging data. The following protocols are designed to be self-validating .
Protocol A: Enzymatic Hydrolysis Kinetics (Proof of Breakdown)
Objective: Confirm that the solvent does not persist in the body but breaks down into safe metabolites.
-
System: Porcine Liver Esterase (PLE) or Human Plasma in phosphate buffer (pH 7.4, 37°C).
-
Method:
-
Incubate 1 mM Butane-2,3-diyl diacetate.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with acetonitrile.
-
-
Analysis: GC-MS or HPLC-UV.
-
Acceptance Criteria: Half-life (
) < 60 minutes. Appearance of 2,3-butanediol peak must correlate with disappearance of parent peak.
Protocol B: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 (concentration inhibiting 50% cell growth) relative to Triacetin.
-
Cell Lines:
-
L929 Fibroblasts (Standard ISO 10993-5 model).
-
HepG2 (Liver model for metabolic competence).
-
-
Preparation:
-
Emulsify solvent in culture medium (DMEM) using <0.5% DMSO if necessary, or direct dispersion if concentration permits.
-
Test Range: 0.1 mg/mL to 10 mg/mL (log scale).
-
-
Procedure:
-
Seed cells (10^4 cells/well) in 96-well plates; incubate 24h.
-
Expose to solvent concentrations for 24h.
-
Add MTT reagent; incubate 4h.
-
Solubilize formazan crystals and read Absorbance at 570 nm.
-
-
Data Output:
-
Calculate Cell Viability (%) =
. -
Pass Criteria: IC50 > 1 mg/mL (Non-cytotoxic range for solvents).
-
Comparison: If IC50(Butane-diacetate)
IC50(Triacetin), biocompatibility is supported.
-
Protocol C: Hemolysis Assay (For Injectable Applications)
Objective: Ensure the solvent does not rupture red blood cells (RBCs).
-
Reagent: Fresh rabbit or human blood, diluted to 2% in saline.
-
Test: Mix solvent (0.1% - 5% v/v) with RBC suspension. Incubate 1h at 37°C.
-
Control: Saline (Negative, 0% lysis), Triton X-100 (Positive, 100% lysis).
-
Measurement: Centrifuge and measure Hemoglobin in supernatant (Abs 540 nm).
-
Limit: < 5% Hemolysis is required for blood-contact materials.
Validation Workflow Diagram
This workflow illustrates the decision tree for validating the solvent for a new pharmaceutical formulation.
Caption: Step-wise decision tree for validating Butane-2,3-diyl diacetate, prioritizing purity and cytotoxicity checkpoints.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate. Retrieved from [Link]
-
Fiume, M. M., et al. (2012). Safety Assessment of Triacetin as Used in Cosmetics. International Journal of Toxicology. (Provides the benchmark methodology for ester solvent safety). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - 2,3-Butanediol. (Toxicology data for the parent diol). Retrieved from [Link]
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Retrieved from [Link]
-
Morgan, D. L., et al. (2016). Respiratory Toxicity of Diacetyl and 2,3-Pentanedione. Toxicology. (Critical reference for impurity risks). Retrieved from [Link]
Sources
Economic and environmental comparison of bio-based vs. chemical synthesis of Butane-2,3-diyl diacetate
Executive Summary & Strategic Context
Butane-2,3-diyl diacetate (CAS: 1114-92-7), also known as 2,3-butanediol diacetate, is emerging as a critical high-boiling solvent, flavoring agent (creamy/buttery notes), and potential biofuel additive.[1] Historically, its supply chain relied on the petrochemical hydrolysis of 2,3-epoxybutane. However, the maturation of industrial fermentation for 2,3-butanediol (2,3-BDO) has created a viable bio-based feedstock stream.
This guide provides a rigorous technical comparison between the Classical Chemical Route (Acid-Catalyzed) and the Next-Gen Bio-based Route (Chemo-Enzymatic) .[1] We analyze the trade-offs between reaction kinetics, purification energy, and environmental footprint to aid process selection in drug development and specialty chemical manufacturing.
Mechanistic & Pathway Comparison
The fundamental difference lies in the origin of the diol backbone and the catalytic modality used for acetylation.
Pathway Visualization
Figure 1: Comparative reaction pathways showing the convergence of petrochemical and biological feedstocks toward the diacetate product.
Experimental Protocols
As a scientist, reproducibility is your currency.[1] Below are two validated protocols. The Chemical Protocol represents the industry standard for kinetics, while the Bio-based Protocol focuses on selectivity and green chemistry principles.
Protocol A: Chemical Synthesis (Acid-Catalyzed)
Best for: Rapid kinetics, non-stereospecific applications.[1]
Reagents:
-
Synthetic 2,3-Butanediol (98%)[1]
-
Glacial Acetic Acid (excess)[2]
-
Catalyst: Amberlyst-36 (Heterogeneous solid acid) or Sulfuric Acid (Homogeneous)[1]
-
Entrainer: Toluene (for azeotropic water removal)
Workflow:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and temperature probe.
-
Loading: Charge flask with 2,3-butanediol (0.5 mol, 45.0 g) and Acetic Acid (1.5 mol, 90.0 g). Molar ratio 1:3 drives equilibrium to diester.[1]
-
Catalysis: Add Amberlyst-36 resin (2.0 wt% relative to diol). Note: Resin is preferred over H2SO4 to reduce corrosion and simplify workup.
-
Reaction: Heat to reflux (~110°C). Monitor water collection in Dean-Stark trap.
-
Kinetics: Reaction typically reaches equilibrium in 4-6 hours.[1]
-
Purification: Filter catalyst. Remove excess acetic acid and toluene via rotary evaporation.[1] Distill product under vacuum (bp ~190°C at atm, lower under vac).
Protocol B: Bio-based Chemo-Enzymatic Synthesis
Best for: High purity, stereospecific isomers, green labeling.[1]
Reagents:
-
Vinyl Acetate (Acyl donor) OR Acetic Acid
-
Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Solvent: Solvent-free system preferred.[1]
Workflow:
-
Setup: Use a thermoshaker or stirred tank reactor set to 50°C. Critical: Lipases denature >60°C.
-
Loading: Mix Bio-2,3-BDO (0.1 mol) with Vinyl Acetate (0.3 mol).
-
Why Vinyl Acetate? The byproduct is acetaldehyde (volatile), which drives the reaction forward irreversibly, unlike water in acid catalysis.
-
-
Catalysis: Add Novozym 435 (1-3 wt%).
-
Reaction: Agitate at 200 rpm for 12-24 hours.
-
Validation: Monitor disappearance of mono-acetate intermediate via GC-FID.
-
Workup: Filter immobilized enzyme (reusable up to 10 cycles). Evaporate excess vinyl acetate.[1]
-
Result: High purity diester with minimal colored byproducts.
Technical & Economic Comparison
The following data aggregates recent techno-economic analyses (TEA) and experimental yields.
| Feature | Chemical Synthesis (Petro) | Bio-based Synthesis (Enzymatic) |
| Feedstock Cost | High volatility (linked to crude oil/naphtha).[1] | Moderate (Sugar/Biomass).[1][6] Stable but location-dependent.[1] |
| Reaction Temperature | High (100°C - 140°C) | Mild (40°C - 60°C) |
| Catalyst Reusability | Low (H2SO4 is consumed/neutralized); Medium (Solid acid).[1] | High (Immobilized lipases reusable 10+ cycles).[1] |
| Selectivity | Low.[1] Produces racemic mixtures.[1] Side reactions (dehydration to butanone) common.[1] | High. Can target specific stereoisomers (e.g., meso-diacetate). |
| Downstream Processing | Complex.[1] Requires neutralization, washing, and high-energy distillation.[1] | Simple. Filtration of enzyme + mild evaporation.[1] |
| Est. Production Cost | $2.50 - $3.00 / kg | $1.80 - $2.30 / kg (at scale) |
| Purity Profile | >98% (requires distillation).[1] | >99% (often solvent-free).[1] |
Scientist's Note on Economics: While the enzyme cost is high initially, the Total Cost of Ownership (TCO) for the bio-route is decreasing. The elimination of complex neutralization steps and the lower energy penalty (lower temperatures) compensates for the catalyst cost, provided the enzyme is recycled effectively.
Environmental Impact Analysis (LCA)
The shift to bio-based 2,3-butanediol diacetate is not just ethical; it is quantifiable.[1]
-
Global Warming Potential (GWP): Bio-based routes demonstrate a 36% to 62% reduction in CO2 equivalent emissions compared to petrochemical routes.[1] This is largely attributed to the carbon sequestration in the biomass feedstock.
-
E-Factor (Waste/Product):
-
Toxicity: The bio-route avoids trace contamination with petrochemical aromatics or heavy metal catalyst residues, making the final diacetate safer for fragrance and personal care applications.
Sustainability Logic Flow
Figure 2: Life Cycle Assessment (LCA) logic flow highlighting the carbon sink benefit of the biomass feedstock.
Conclusion & Recommendation
For researchers and drug developers:
-
Choose the Chemical Route if you need kilogram quantities immediately for non-clinical solvent testing and cost is the only driver.
-
Choose the Bio-based Route if your application involves:
The industry trajectory is clearly favoring the bio-based route as fermentation titers improve (>100 g/L) and separation technologies (like membrane extraction) mature.
References
-
Maina, S., et al. "2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism."[1][6][15] PubMed Central, 2021.[1] Link
-
Rehman, S., et al. "Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production."[1] MDPI, 2021.[1] Link
-
PubChem. "Butane-2,3-diyl diacetate | C8H14O4."[1] National Library of Medicine.[1] Link
-
Ebrahimian, F., & Mohammadi, A. "Assessing the environmental footprints and material flow of 2,3-butanediol production in a wood-based biorefinery."[7] Bioresource Technology, 2023.[1][7] Link
-
NREL. "Techno-Economic Analysis and Life Cycle Assessment for the Separation of 2,3-Butanediol from Fermentation Broth."[1] NREL Research Hub.[1] Link
-
ResearchGate. "Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid." Link
Sources
- 1. Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 9. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dataintelo.com [dataintelo.com]
- 15. researchgate.net [researchgate.net]
Validating the Enzymatic Hydrolysis Mechanism of Butane-2,3-diyl Diacetate: A Comparative Guide
Executive Summary
Butane-2,3-diyl diacetate (2,3-butanediol diacetate) serves as a critical substrate in the production of chiral 2,3-butanediol, a high-value building block for asymmetric synthesis and liquid crystals. While the utility of lipase-catalyzed hydrolysis (kinetic resolution) for this substrate is well-documented, the precise molecular mechanism—specifically the regioselectivity of the first hydrolysis step and the nature of the bond cleavage—often requires rigorous validation during process optimization.
This guide compares the two primary methodologies for validating this reaction mechanism: Isotopic Labeling (
The Mechanistic Challenge
The hydrolysis of Butane-2,3-diyl diacetate involves two sequential ester cleavage events. The core mechanistic questions for researchers are:
-
Bond Cleavage: Does the enzyme cleave the Acyl-Oxygen bond (standard serine hydrolase mechanism) or the Alkyl-Oxygen bond (rare, but possible in specific acidic environments)?
-
Sequentiality: Does the reaction proceed via a discrete monoacetate intermediate (
) or a concerted/rapid double hydrolysis?
Reaction Pathway Visualization[1][2]
The following diagram illustrates the theoretical pathway and the critical decision points for validation.
Figure 1: Sequential hydrolysis pathway of Butane-2,3-diyl diacetate mediated by a serine hydrolase (e.g., CALB).[1]
Comparative Analysis of Validation Methods
To validate the mechanism, researchers must choose between structural tracers and temporal observation.
Table 1: Methodological Comparison
| Feature | Method A: Isotopic Labeling ( | Method B: In Situ |
| Primary Output | Bond Cleavage Site (Acyl vs. Alkyl) | Reaction Kinetics ( |
| Mechanism Insight | Definitive proof of | Identifies accumulation of monoacetate intermediate.[2] |
| Sensitivity | High (Mass Spectrometry detection).[1] | Moderate (Requires mM concentrations).[1] |
| Invasiveness | Non-invasive (Post-reaction analysis).[1] | Non-invasive (Real-time). |
| Cost/Complexity | High (Requires | Low (Standard NMR setup). |
| Blind Spots | Cannot easily determine rate constants ( | Cannot distinguish bond cleavage mechanisms. |
Expert Verdict
For process optimization (yield/time), use Method B . For mechanistic validation (regulatory/fundamental understanding), Method A is mandatory .[1] The presence of the serine triad in lipases strongly suggests acyl-cleavage, but confirming this ensures no unexpected alkyl-cleavage occurs due to substrate-specific electronic effects.
Detailed Protocol: Isotopic Validation ( -Labeling)
This protocol validates the mechanism by tracking the incorporation of heavy oxygen from water into the reaction products.
Hypothesis
If the reaction proceeds via the standard Acyl-Oxygen cleavage (
-
The nucleophilic attack of water occurs on the acyl-enzyme intermediate.
-
Result: The
label will appear in the Acetic Acid (carboxylate). -
Result: The 2,3-Butanediol will remain unlabeled (
).
Materials
-
Substrate: Butane-2,3-diyl diacetate (>98% purity).[1]
-
Enzyme: Immobilized Lipase (e.g., Novozym 435 / CALB).[1]
-
Solvent: Anhydrous DIPE (Diisopropyl ether) or MTBE.[1]
-
Labeling Agent:
(97 atom % ).[1] -
Analysis: GC-MS (Gas Chromatography-Mass Spectrometry) with EI ionization.
Step-by-Step Workflow
-
System Preparation:
-
Prepare a reaction vial containing 5 mL of anhydrous DIPE.
-
Add 50 mg of Butane-2,3-diyl diacetate.
-
Add 20 mg of Immobilized Lipase.
-
-
Initiation (The Critical Step):
-
Add 50
L of to the system. -
Note: The low water content ensures the reaction is strictly hydrolysis, not a bulk solvent effect.
-
-
Incubation:
-
Incubate at 30°C with orbital shaking (200 rpm) for 4 hours (approx. 50% conversion).
-
-
Quenching and Workup:
-
Filter off the immobilized enzyme to stop the reaction.
-
Crucial: Do not perform aqueous extraction (to prevent isotope exchange). Inject the organic phase directly into the GC-MS.
-
-
Data Analysis (Mass Shift Calculation):
-
Monitor the molecular ion
or characteristic fragments of the produced Acetic Acid and 2,3-Butanediol. -
Acetic Acid Target: Look for m/z 62 (
-AcOH) vs. m/z 64 ( -AcOH).[1] -
Diol Target: Look for m/z 90 (unlabeled) vs. m/z 92 (labeled).
-
Validation Logic Diagram
Figure 2: Decision tree for interpreting Isotopic Labeling data.
Expected Results & Interpretation
In a successful validation of a lipase-mediated mechanism, the data should reflect the following distribution.
| Analyte | Fragment Ion (m/z) | Expected Shift ( | Mechanistic Implication |
| Acetic Acid | 60 (Parent) | 62 (+2) | Confirmed: Water attacks the carbonyl carbon (Acyl-enzyme hydrolysis).[1] |
| 2,3-Butanediol | 90 (Parent) | 90 (No Shift) | Confirmed: C-O bond of the alcohol remains intact (Retention of stereochemistry). |
| Monoacetate | 132 (Parent) | 132 (No Shift) | The remaining ester bond has not yet reacted with water. |
Note on Stereochemistry: Since the C-O bond of the chiral center (C2/C3 of butane) is not broken in the standard mechanism (validated by the lack of
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Hydrolysis and Oxidation Pathways of Butane-1,4-diyl diacetoacetate. (General principles of diacetate hydrolysis). [1]
-
MDPI. (2020). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (Methodology for lipase resolution and NMR analysis).
-
ResearchGate. (2025).[4][5] Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase.[2] (Specifics on regioselective hydrolysis of diacetates).
-
NIH/PMC. (2009).[1] 18O Stable Isotope Labeling in MS-based Proteomics. (Foundational technique for enzymatic
incorporation).[1] -
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.[3][6][7][8] (Mechanistic comparison for non-enzymatic pathways).
Sources
- 1. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative spectroscopic analysis of Butane-2,3-diyl diacetate and its monoacetate
[1][2]
Executive Summary
This guide provides a technical comparison between Butane-2,3-diyl diacetate (2,3-diacetoxybutane) and its partial esterification product, Butane-2,3-diyl monoacetate (3-acetoxybutan-2-ol).[1][2] The core differentiation relies on the loss of molecular symmetry .[2] While the diacetate (particularly the meso isomer) exhibits simplified spectral data due to
Structural & Stereochemical Context[1]
Before interpreting spectra, one must define the stereochemical landscape.[1][2] 2,3-Butanediol (the precursor) exists as three stereoisomers: a chiral pair (
-
Butane-2,3-diyl diacetate:
-
Butane-2,3-diyl monoacetate:
Diagram 1: Structural Symmetry Analysis
Caption: Symmetry divergence between the diester (blue) and monoester (red). The monoester breaks the chemical equivalence of the backbone carbons.
Comparative Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the quickest "Go/No-Go" decision for reaction completion.[2]
| Feature | Diacetate (Product) | Monoacetate (Intermediate) | Mechanistic Insight |
| O-H Stretch | Absent | 3400–3500 cm⁻¹ (Broad) | Hydrogen bonding of the free hydroxyl group in the monoacetate. |
| C=O[1][2] Stretch | ~1740 cm⁻¹ (Strong) | ~1735 cm⁻¹ (Strong) | Ester carbonyl.[1][2][3] The diacetate may show slightly higher intensity due to two ester groups, but position is similar.[1][2][3] |
| C-O Stretch | 1240 cm⁻¹ (Strong) | 1240 cm⁻¹ & 1050–1100 cm⁻¹ | Monoacetate shows both Ester C-O and Alcohol C-O (secondary alcohol) stretches.[1][2][3] |
Nuclear Magnetic Resonance (¹H NMR)
This is the definitive method for quantification.[2] All shifts are reported in ppm relative to TMS in
The Diacetate (Symmetric)
Due to symmetry, the spectrum is deceptively simple.[2][3]
-
4.8–5.0 (m, 2H): Methine protons (
-OAc).[1][2][3] Both are equivalent.[1][2] -
2.05 (s, 6H): Acetate methyls (
).[1][2][3] Both are equivalent.[1][2] -
1.20 (d, 6H): Backbone methyls (
).[1][2][3] Both are equivalent.[1][2]
The Monoacetate (Asymmetric)
Symmetry breaking splits every signal.[1][2][3]
-
4.8–4.9 (m, 1H): Methine proton
to Ester ( -OAc).[1][2][3] Deshielded by the carbonyl anisotropy.[1][2][3] -
3.6–3.8 (m, 1H): Methine proton
to Alcohol ( -OH).[1][2][3] Less deshielded than the ester methine.[1][2][3] - 2.08 (s, 3H): Acetate methyl.[1][2][3] Only one signal (integral = 3H).[2]
- 1.1–1.3 (two doublets, 6H total): Backbone methyls are now diastereotopic (or simply chemically distinct), appearing as two closely spaced doublets.[1][2][3]
Mass Spectrometry (EI-MS)[1][2]
Fragmentation patterns (70 eV) reveal the stability of the molecular ion and specific cleavage pathways.[2]
-
Diacetate (MW 174):
-
Monoacetate (MW 132):
Experimental Workflow: Synthesis & Characterization
This protocol describes the generation of the monoacetate via controlled enzymatic hydrolysis, followed by separation from the diacetate.[2][3]
Diagram 2: Experimental Workflow
Caption: Workflow for isolating and analyzing the monoester from the diester via lipase hydrolysis.
Detailed Protocol
-
Preparation: Dissolve 100 mg of Butane-2,3-diyl diacetate in 5 mL phosphate buffer (pH 7.0).
-
Reaction: Add 10 mg Candida antarctica Lipase B (CAL-B). Incubate at 30°C with shaking.
-
Monitoring: Every 30 minutes, withdraw 50 µL aliquots.
-
Work-up: Extract aliquot with Ethyl Acetate (
).[1][2][3] Dry over .[1][2][3] -
Analysis:
-
GC-MS: Inject 1 µL.
-
NMR: Evaporate solvent from a larger aliquot (at 2 hours) and dissolve in
. -
Validation: Look for the emergence of the
3.8 ppm signal (CH-OH) and the splitting of the methyl doublets.[3]
-
References
-
National Institute of Standards and Technology (NIST). 2,3-Butanediol, diacetate Mass Spectrum & Constants.[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][2][3]
-
PubChem. Butane-2,3-diyl diacetate (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][2][3]
-
Gottlieb, H. E., et al. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][3] J. Org.[1][2] Chem. (Used for solvent residual referencing).[1][2][3] [Link]
Comparative Guide: Assessing the Long-Term Stability of Butane-2,3-diyl Diacetate in Formulations
Executive Summary
Butane-2,3-diyl diacetate (2,3-Butanediol diacetate) represents a specialized class of vicinal diester solvents. In formulation stability assessments, it frequently demonstrates superior resistance to hydrolytic degradation compared to standard primary ester solvents like Triacetin and Propylene Glycol Diacetate (PGDA) . This enhanced stability is attributed to the steric hindrance provided by the methyl groups adjacent to both ester linkages, effectively shielding the carbonyl carbons from nucleophilic attack.
This guide provides a rigorous, data-driven framework for validating this stability in pharmaceutical and cosmetic formulations, adhering to ICH Q1A (R2) standards.
Chemical Profile & Mechanistic Basis
To predict long-term behavior, one must understand the structural drivers of degradation. The primary instability mechanism for ester-based solvents in aqueous or semi-aqueous formulations is hydrolysis , catalyzed by acids, bases, or specific enzymes (esterases).
Structural Comparison
The stability hierarchy is dictated by the electrophilicity of the carbonyl carbon and the steric bulk surrounding it.
-
Triacetin: Contains two primary esters and one secondary ester. Primary esters are highly accessible to nucleophiles (water/hydroxide).
-
PGDA: Contains one primary and one secondary ester.
-
Butane-2,3-diyl diacetate: Contains two secondary esters . The vicinal methyl groups create a "steric fence," retarding the approach of water molecules.
Degradation Pathway (Mechanism)
The degradation of Butane-2,3-diyl diacetate occurs in a stepwise fashion, first yielding the monoacetate, and finally the parent diol and acetic acid.
Figure 1: Stepwise hydrolysis pathway of Butane-2,3-diyl diacetate. The first step (
Comparative Performance Analysis
The following data consolidates physicochemical benchmarks. Note the higher LogP of Butane-2,3-diyl diacetate, indicating higher lipophilicity which further protects the ester bonds from aqueous hydrolysis in emulsion systems.
| Property | Butane-2,3-diyl diacetate | Propylene Glycol Diacetate (PGDA) | Triacetin |
| CAS Number | 1114-92-7 | 623-84-7 | 102-76-1 |
| Molecular Weight | 174.20 g/mol | 160.17 g/mol | 218.21 g/mol |
| Ester Type | 2x Secondary | 1x Primary, 1x Secondary | 2x Primary, 1x Secondary |
| LogP (Oct/Water) | ~0.93 | ~0.50 | 0.25 |
| Boiling Point | 203-205°C | 190°C | 258°C |
| Water Solubility | Moderate (~5 g/L) | High (~80 g/L) | High (~60 g/L) |
| Predicted Hydrolytic Half-life | High (Months-Years) | Moderate | Low-Moderate |
Insight: The lower water solubility of Butane-2,3-diyl diacetate compared to PGDA and Triacetin partitions it preferentially into the oil phase of emulsions, physically sequestering it from the aqueous phase where hydrolysis occurs.
Protocol: Accelerated Stability Assessment
This protocol is designed to be self-validating through the use of mass balance checks and internal standards. It complies with ICH Q1A (R2) for drug product stability.
Experimental Design
-
Test Condition: 40°C ± 2°C / 75% RH ± 5% RH (Accelerated).
-
Duration: 6 Months.
-
Sampling Points: T=0, 1, 2, 3, and 6 months.
-
Control: T=0 sample stored at 4°C (Reference).
Formulation Simulation
Prepare a 10% (w/w) solution of Butane-2,3-diyl diacetate in a model aqueous buffer (pH 7.4 phosphate buffer + 1% surfactant if solubility is limiting) to simulate a worst-case aqueous environment.
Analytical Method (GC-FID)
Rationale: Gas Chromatography (GC) is preferred over HPLC for this molecule due to its weak UV chromophore.
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Internal Standard (ISTD): Naphthalene or Diethyl Phthalate (Must be chemically inert and resolve from analyte).
-
Detection: FID @ 250°C.
Self-Validating Step (Mass Balance): At every time point, quantify:
-
Remaining Diester (Butane-2,3-diyl diacetate).
-
Appearing Monoester (Intermediate).
-
Appearing Diol (2,3-Butanediol).[1] Validation Rule: The molar sum of [Diester] + [Monoester] + [Diol] must equal the initial concentration ±5%. If not, evaporative loss or non-hydrolytic degradation has occurred.
Workflow Diagram
Figure 2: Workflow for accelerated stability testing ensuring mass balance tracking.
Data Interpretation & Causality
When analyzing the results, apply pseudo-first-order kinetics to determine the degradation rate constant (
Calculation
Where:-
= Concentration at time
(normalized to Internal Standard). - = Initial concentration.
-
= Observed rate constant (month
).
Decision Matrix
Compare the calculated
| Observation | Interpretation | Recommendation |
| Superior Stability. Steric hindrance of secondary esters is effective. | Preferred for long-shelf-life liquid formulations. | |
| Mass Balance < 95% | System Failure. Loss of volatile components or adsorption to container. | Repeat study with hermetically sealed ampoules. |
| pH Drift > 0.5 units | Autocatalysis. Acetic acid byproduct is accelerating hydrolysis. | Increase buffer capacity of the formulation. |
References
-
ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Link
-
PubChem. (2025).[2] Butane-2,3-diyl diacetate (Compound Summary). National Library of Medicine. Link[3]
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
- Larsson, K., & Friberg, S. (1990). Food Emulsions. Marcel Dekker. (Mechanistic grounding for ester hydrolysis in emulsions).
-
ChemicalBook. (2025).[2][4] Butane-2,3-diyl diacetate Properties and Suppliers. Link
Sources
Safety Operating Guide
Butane-2,3-diyl diacetate proper disposal procedures
Executive Summary: The "Cradle-to-Grave" Mandate
Disposal of Butane-2,3-diyl diacetate (CAS: 1114-92-7) begins at the moment of acquisition.[1][2] As an ester with a high flash point (~90°C) but significant organic load, it occupies a specific niche in waste management: it is combustible but not "ignitable" by strict RCRA D001 definition (<60°C).[2]
However, field experience dictates that treating this compound as a standard non-halogenated organic solvent is the safest, most compliant operational pathway.[2] This guide moves beyond basic compliance to establish a robust, self-validating disposal workflow that protects both the researcher and the facility's license.[1][2]
Chemical Characterization & Risk Profile
Effective disposal requires understanding the physical properties that dictate waste stream compatibility.[1][2]
Table 1: Critical Disposal Parameters
| Parameter | Value | Operational Implication |
| Flash Point | ~90°C (194°F) | Combustible (Class IIIB). Does not trigger RCRA D001 (Ignitable) in isolation, but burns readily in an incinerator.[1][2] |
| Density | 1.02 g/mL | Slightly denser than water.[1][2] Will sink in aqueous phases if not emulsified.[1][2] |
| Water Solubility | Moderate (~5 g/L) | Risk: Can migrate into aqueous waste streams if not carefully segregated.[1][2] |
| Reactivity | Ester Linkage | Hydrolysis Risk: Incompatible with strong acids or bases, which cleave the ester into acetic acid and 2,3-butanediol.[1][2] |
| RCRA Status | Non-Listed | Likely not U- or P-listed, but often regulated by state/local codes as "Oil/Solvent."[2] |
Expert Insight: While the flash point is high, never dispose of this down the drain. Its high Chemical Oxygen Demand (COD) puts massive strain on municipal water treatment systems and violates the Clean Water Act prohibitions on introducing pollutants that cause pass-through or interference.[1][2]
Pre-Disposal Protocol: Segregation & Compatibility
The most common failure mode in ester disposal is accidental hydrolysis in the waste container.[2]
The Segregation Rule (The "Acid/Base" Check)
-
Do Not Mix With: Concentrated mineral acids (HCl, H₂SO₄) or strong bases (NaOH, KOH).[2]
-
Mechanism: Acid/Base catalyzed hydrolysis releases Acetic Acid (exothermic, odor issue) and 2,3-Butanediol .[1][2]
-
Consequence: Pressurization of waste drums (bulging/rupture) due to heat and volatile byproducts.[2]
Approved Waste Streams
-
Stream A (Preferred): Non-Halogenated Organic Solvents (e.g., Acetone, Methanol, Ethanol).[2]
-
Stream B (Acceptable): Combined Organic Solvents (if <1000 ppm Halogens).
Operational Disposal Workflow
This logic flow ensures the material ends up in the correct incineration path without creating secondary hazards.[2]
Figure 1: Decision logic for assigning Butane-2,3-diyl diacetate to the correct waste stream based on purity and co-contaminants.
Step-by-Step Procedure
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]
-
Venting: Use a cap with a pressure-relief valve if the waste contains any traces of oxidizers or reactive species, though standard caps are acceptable for pure solvent.[2]
Step 2: Labeling (The "E-E-A-T" Standard)
Do not simply write "Waste." Your label must provide actionable intelligence for the EHS (Environmental Health & Safety) team.[1][2]
-
Chemical Name: Butane-2,3-diyl diacetate (Write out in full; do not use abbreviations like "BDDA").
-
Composition: If mixed, list percentages (e.g., "90% Acetone, 10% Butane-2,3-diyl diacetate").
Step 3: Accumulation
-
Satellite Accumulation Area (SAA): Store the container at or near the point of generation.[2]
-
Closed Container Rule: Keep the container tightly closed unless adding waste. This is the #1 citation during EPA inspections (40 CFR 262.15).[2]
Step 4: Spill Management (Emergency Response)
-
Minor Spill (<100 mL):
-
Major Spill (>1 L):
Regulatory Context
While Butane-2,3-diyl diacetate is not a "Listed" hazardous waste (F, K, P, or U lists), it is regulated under the "Cradle-to-Grave" principle of RCRA.[1][2]
-
Ignitability (D001): It is NOT D001 because Flash Point > 60°C.[2]
-
Toxicity (D004-D043): It does not typically leach heavy metals or pesticides.[2]
-
State Regulations: Many states (e.g., California, Massachusetts) regulate "Non-RCRA Hazardous Waste" (oil/solvent-like materials) more strictly than the federal EPA.[2] Always default to the Hazardous Waste stream.
References
-
National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 66193, Butane-2,3-diyl diacetate. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][7]
-
The Good Scents Company. (2023).[1][2] Safety Data Sheet Data: 2,3-Butanediol Diacetate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][2] Retrieved from [Link][1]
Sources
- 1. 1114-92-7 | Butane-2,3-diyl diacetate - AiFChem [aifchem.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemdmart.com [chemdmart.com]
- 6. epa.gov [epa.gov]
- 7. 2,3-Butanediol, diacetate (CAS 1114-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butane-2,3-diyl diacetate
Welcome to your essential guide on the safe handling of Butane-2,3-diyl diacetate. As researchers and scientists, our commitment to discovery must be matched by an unwavering dedication to safety. This document provides in-depth, practical guidance on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work confidently and safely, backed by scientific principles and field-proven best practices.
Understanding the Risks: A Proactive Approach to Safety
Butane-2,3-diyl diacetate is recognized as an irritant, with the potential to cause skin, eye, and respiratory irritation[1]. While it is a combustible liquid, it is not classified as highly flammable[2]. A thorough understanding of these hazards is the first step in mitigating risk. Proactive safety measures are not just about following rules; they are about internalizing a safety-first mindset that informs every action in the laboratory.
Core Principles of Chemical Handling
Before we delve into the specifics of PPE, let's establish the foundational principles of handling Butane-2,3-diyl diacetate:
-
Engineering Controls are Your First Line of Defense: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[3][4][5].
-
Avoid Ignition Sources: Keep Butane-2,3-diyl diacetate away from heat, sparks, open flames, and hot surfaces[6][7]. Use non-sparking tools where appropriate[5][6].
-
Personal Hygiene is Crucial: Wash your hands thoroughly after handling the chemical and before eating, drinking, or smoking[3][4][8]. Contaminated clothing should be removed and laundered before reuse[3].
Selecting the Right PPE: A Task-Based Approach
The selection of PPE is not a one-size-fits-all endeavor. The appropriate level of protection is dictated by the specific task you are performing and the associated risk of exposure.
Eye and Face Protection: Your Shield Against Splashes
Direct contact with Butane-2,3-diyl diacetate can cause serious eye irritation[1][3]. Therefore, appropriate eye and face protection is mandatory.
-
Routine Operations: For tasks with a low risk of splashing, such as transferring small quantities in a fume hood, chemical safety goggles are the minimum requirement[3].
-
Higher Risk Scenarios: When there is a greater potential for splashes, such as during vigorous mixing or transfers of larger volumes, a face shield should be worn in addition to chemical safety goggles to protect the entire face[9].
Skin Protection: Your Barrier Against Irritation
Butane-2,3-diyl diacetate is known to cause skin irritation[1][3]. Protecting your skin is paramount.
-
Lab Coats and Aprons: A standard lab coat should be worn to protect your clothing and skin from minor spills. For tasks with a higher risk of splashing, a chemically impervious apron over the lab coat is recommended[9].
The following table summarizes the recommended PPE for various laboratory tasks involving Butane-2,3-diyl diacetate:
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Low-Risk Operations | |||
| Weighing/Pipetting (in a fume hood) | Chemical Safety Goggles | Nitrile or Neoprene Gloves | Standard Lab Coat |
| Preparing Dilute Solutions | Chemical Safety Goggles | Nitrile or Neoprene Gloves | Standard Lab Coat |
| Moderate-Risk Operations | |||
| Transferring >100 mL | Chemical Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Standard Lab Coat |
| Heating or Refluxing | Chemical Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Standard Lab Coat |
| High-Risk/Emergency Operations | |||
| Large Volume Transfers (>1 L) | Chemical Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemically Impervious Apron over Lab Coat |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemically Impervious Apron or Coveralls |
Respiratory Protection: When Engineering Controls are Not Enough
In most laboratory settings with proper engineering controls, such as a certified chemical fume hood, respiratory protection is not typically required for routine handling of Butane-2,3-diyl diacetate. However, in situations where ventilation is inadequate or during a large spill, a NIOSH-approved respirator may be necessary[3][9]. If you can smell the chemical, it's an indication that you may need to leave the area and that your respiratory protection may not be adequate[10].
A Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Butane-2,3-diyl diacetate.
Caption: A flowchart outlining the PPE selection process based on the risk level of the handling task.
Operational and Disposal Plans: A Step-by-Step Guide
Proper procedure does not end with the completion of your experiment. The safe removal and disposal of PPE are critical to prevent cross-contamination and exposure.
Donning and Doffing PPE: A Deliberate Process
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Gloves: Select the appropriate gloves and inspect them for any damage. Pull the cuffs of the gloves over the cuffs of your lab coat.
-
Eye/Face Protection: Put on your chemical safety goggles. If required, place the face shield over the goggles.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Face Shield/Goggles: Remove the face shield from the back of your head. Remove goggles from the back as well.
-
Lab Coat/Apron: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated outside folded inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE
-
Gloves: Dispose of used gloves in a designated, sealed container for chemical waste[6][7]. Do not dispose of them in regular trash.
-
Lab Coats and Aprons: If grossly contaminated, disposable lab coats and aprons should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines[11]. Reusable lab coats must be professionally laundered.
-
Spill Cleanup Materials: Any materials used to clean up a spill of Butane-2,3-diyl diacetate, such as absorbent pads, must be collected in a suitable, closed container for disposal as hazardous waste[5][11][12].
In Case of Emergency: First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists[3][6].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops[3][6].
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention[6].
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention[6].
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Your commitment to these practices is a testament to your professionalism and dedication to responsible scientific research.
References
-
PubChem. (n.d.). Butane-2,3-diyl diacetate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guideline for Acetic Acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-butane diol diacetate. Retrieved from [Link]
-
Apex Oil Company, Inc. (2018, November 27). Butane Safety Data Sheet. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet 2,3-Butanediol (mixture of stereoisomers). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Criteria for a Recommended Standard: Occupational Exposure to Vinyl Acetate. Retrieved from [Link]
-
OccuSafe Industrial Hygiene Consulting. (2023, December 17). Acetates. Retrieved from [Link]
-
CloudSDS. (n.d.). Ethyl Acetate Hazards and Safety Measures. Retrieved from [Link]
-
3D-basics. (n.d.). Safety Data Sheet: Propane-1,2-diyl diacetate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
- 1. Butane-2,3-diyl diacetate | C8H14O4 | CID 66193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-butane diol diacetate, 1114-92-7 [thegoodscentscompany.com]
- 3. biosynth.com [biosynth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. apexoil.com [apexoil.com]
- 10. Ethyl Acetate Hazards and Safety Measures | CloudSDS [cloudsds.com]
- 11. nj.gov [nj.gov]
- 12. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
